3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Description
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Properties
IUPAC Name |
3-(benzhydrylideneamino)-5-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-12-17(18(13-20)22-14)21-19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYPZLYMUSLBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650609 | |
| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-48-3 | |
| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery
Thiophene, a five-membered, sulfur-containing heterocyclic compound, stands as a privileged pharmacophore in the landscape of medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects. This guide focuses on a specific, promising derivative: 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a Schiff base that combines the thiophene core with a benzhydrylideneamino moiety. Such hybrid molecules are of significant interest as Schiff bases are well-documented for their diverse biological activities, including antimicrobial and anticancer potentials.[1][4] This document provides a comprehensive technical overview of its synthesis, beginning with the foundational Gewald reaction for the aminothiophene precursor, followed by the formation of the Schiff base, and concluding with a detailed analysis of its structural characterization.
Strategic Synthesis Pathway
The synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is logically approached as a two-step process. The initial and most critical step is the creation of the substituted 2-amino-3-cyanothiophene ring, which is efficiently accomplished via the Gewald aminothiophene synthesis.[5][6] This is followed by a classical condensation reaction to form the target Schiff base.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of 3-Amino-2-cyano-5-methylthiophene (Precursor)
The Gewald reaction is a robust and versatile one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[5][6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, malononitrile) in the presence of elemental sulfur and a base. The choice of propionaldehyde, malononitrile, and sulfur is dictated by the desired substitution pattern on the thiophene ring.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.
-
Catalyst Addition: While stirring, slowly add morpholine (0.05 mol) as a basic catalyst. The use of a mild base like morpholine is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the nitrile, as well as facilitating the subsequent steps of the reaction mechanism.[1]
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials and impurities, and then recrystallize from ethanol to obtain pure 3-amino-2-cyano-5-methylthiophene as a crystalline solid.[8]
Part 2: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (Target Molecule)
The formation of the target Schiff base is achieved through the acid-catalyzed condensation of the synthesized 3-amino-2-cyano-5-methylthiophene with benzophenone. The amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of the benzophenone, followed by dehydration to yield the imine (Schiff base).
Experimental Protocol:
-
Reactant Mixture: In a 100 mL round-bottom flask, dissolve 3-amino-2-cyano-5-methylthiophene (0.01 mol) and benzophenone (0.01 mol) in 40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen of benzophenone, increasing the electrophilicity of the carbonyl carbon and thereby facilitating the nucleophilic attack by the aminothiophene.[1]
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the key functional groups present in the molecule.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2230 cm⁻¹, characteristic of the nitrile group.[9]
-
C=N Stretch: The formation of the Schiff base is confirmed by the appearance of an absorption band for the imine group, typically in the region of 1600-1630 cm⁻¹.[1]
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the thiophene and phenyl rings.
-
C-H Stretch: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
Absence of N-H and C=O: Crucially, the disappearance of the N-H stretching bands (typically around 3300-3400 cm⁻¹) from the starting aminothiophene and the C=O stretching band (around 1680 cm⁻¹) from benzophenone provides strong evidence for the successful formation of the Schiff base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for elucidating the detailed molecular structure.
¹H NMR Spectroscopy (Predicted, in CDCl₃):
-
Methyl Protons (CH₃): A singlet is expected around δ 2.5 ppm for the three protons of the methyl group attached to the thiophene ring.[7]
-
Thiophene Proton (H-4): A singlet for the proton at the 4-position of the thiophene ring should appear around δ 6.8-7.0 ppm.
-
Phenyl Protons (Ph-H): A complex multiplet corresponding to the ten protons of the two phenyl rings is anticipated in the aromatic region, likely between δ 7.2 and 7.8 ppm.
¹³C NMR Spectroscopy (Predicted, in CDCl₃):
-
Methyl Carbon (-CH₃): A signal around δ 15 ppm.
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.
-
Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. C2 and C3 will be downfield due to the electron-withdrawing cyano and imino groups, while C5 will be influenced by the methyl group.
-
Imine Carbon (-C=N-): A characteristic downfield signal is expected around δ 160-170 ppm.
-
Phenyl Ring Carbons: Multiple signals will be present in the δ 125-140 ppm range, corresponding to the carbons of the two benzhydryl phenyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (C₂₀H₁₄N₂S), which is 314.41 g/mol . The isotopic pattern of this peak, particularly the M+2 peak due to the presence of sulfur, will be a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the C-N bond between the thiophene ring and the imine nitrogen, and fragmentation of the benzhydryl group, leading to characteristic daughter ions.
| Characterization Data Summary | |
| Molecular Formula | C₂₀H₁₄N₂S |
| Molecular Weight | 314.41 g/mol |
| FT-IR (cm⁻¹) (Predicted) | ~2225 (C≡N), ~1615 (C=N), 1450-1600 (C=C), >3000 (Aromatic C-H), <3000 (Aliphatic C-H) |
| ¹H NMR (ppm, CDCl₃) (Predicted) | ~2.5 (s, 3H, CH₃), ~6.9 (s, 1H, Thiophene-H), 7.2-7.8 (m, 10H, Phenyl-H) |
| ¹³C NMR (ppm, CDCl₃) (Predicted) | ~15 (CH₃), ~117 (C≡N), 125-140 (Phenyl & Thiophene C), ~165 (C=N) |
| Mass Spec (m/z) (Predicted) | 314 (M⁺) |
Conclusion and Future Outlook
This guide has detailed a reliable and efficient two-step synthesis for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, beginning with the versatile Gewald reaction to construct the core aminothiophene scaffold. The subsequent Schiff base formation is a straightforward acid-catalyzed condensation. The provided characterization protocols, utilizing FT-IR, NMR, and Mass Spectrometry, establish a self-validating system to confirm the successful synthesis and purity of the target molecule. Given the established pharmacological importance of both thiophene derivatives and Schiff bases, this compound represents a valuable target for further investigation in drug development programs. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants exploration through rigorous biological screening. The synthetic and characterization framework presented here provides a solid foundation for researchers and drug development professionals to produce and validate this compound for such future studies.
References
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]
-
Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. Available at: [Link]
-
Thiophene, 2-methyl- - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
-
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. PubChem. Available at: [Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. BenQi Mall. Available at: [Link]
- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Hindawi. Available at: [Link]
-
2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. Available at: [Link]
-
Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sci-Hub. Available at: [Link]
-
3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. Available at: [Link]
-
Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular. Semantic Scholar. Available at: [Link]
-
Synthesis and characterization of some new 2-aminothiophene derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis and characterization of Schiff bases and their complexes. Semantic Scholar. Available at: [Link]
- Synthesis and characterization of some new 2-aminothiophene deriv
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile|BLD Pharm [bldpharm.com]
- 5. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass) of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a complex heterocyclic molecule featuring a thiophene core, a cyano group, and a benzhydrylideneamino (Schiff base) substituent. Aimed at researchers, chemists, and professionals in drug development, this document details the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. By synthesizing predictive data with established experimental protocols, this guide serves as an authoritative reference for analyzing this molecule and analogous structures, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of a Multifunctional Thiophene
Thiophene derivatives are a cornerstone of medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties. The title compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, integrates several key functional groups onto this privileged scaffold:
-
A 2,3,5-trisubstituted Thiophene Ring: A core heterocyclic motif known for its unique aromaticity and reactivity.
-
A Cyano (-C≡N) Group: A strong electron-withdrawing group that significantly influences the electronic properties of the thiophene ring.
-
A Schiff Base (Imine, -N=C<): A critical pharmacophore in many biologically active compounds, formed from the condensation of a primary amine and a carbonyl compound.[1]
-
A Benzhydryl Moiety: Two phenyl rings attached to the imine carbon, which introduce significant steric bulk and a large aromatic system.
Accurate structural confirmation is the bedrock of any chemical research or drug development program. A multi-technique spectroscopic approach (NMR, IR, MS) is therefore not just recommended but essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unequivocal assignment of the molecule's constitution.
Molecular Structure and Spectroscopic Correlation
The first step in any spectroscopic analysis is a thorough examination of the molecular structure to identify the functional groups and unique atoms that will generate signals.
Caption: Molecular structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Spectroscopic Analysis: Predictions and Interpretation
This section details the expected spectroscopic signatures for the title compound based on established principles and data from analogous structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this molecule, we predict three key signals.
-
Thiophene Proton (H4): The thiophene ring contains a single, isolated proton at the C4 position. It has no adjacent protons to couple with, and thus it is expected to appear as a sharp singlet . Its chemical shift will be influenced by the adjacent sulfur atom and the substituents on the ring. Based on data for 2-amino-3-cyano-5-methylthiophene derivatives, this proton typically appears in the range of δ 6.7-7.0 ppm .[2]
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are equivalent and are not adjacent to any other protons, so they will also appear as a singlet . The typical chemical shift for a methyl group on a thiophene ring is around δ 2.2-2.5 ppm .[2]
-
Aromatic Protons (Benzhydryl): The ten protons on the two phenyl rings of the benzhydryl group are expected to resonate in the aromatic region, typically between δ 7.1-7.6 ppm . Due to potential restricted rotation around the C=N-C bonds, the ortho, meta, and para protons may exhibit complex splitting patterns, likely appearing as a series of overlapping multiplets .
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Phenyl Protons | 7.1 - 7.6 | Multiplet (m) | 10H |
| Thiophene H4 | 6.7 - 7.0 | Singlet (s) | 1H |
| Methyl Protons | 2.2 - 2.5 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
-
Imine Carbon (-N=C<): This is a highly characteristic downfield signal for Schiff bases, expected in the range of δ 160-170 ppm .
-
Aromatic Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region of δ 125-145 ppm . The carbon attached to the imine group (ipso-carbon) will be further downfield.
-
Thiophene Ring Carbons: There are four distinct carbons in the thiophene ring (C2, C3, C4, C5). Their shifts are influenced by the substituents. C2 and C3, bonded to the electron-withdrawing cyano and imine groups, will be downfield. C5, attached to the methyl group, will also be downfield, while C4 is expected to be the most upfield of the ring carbons. Expected ranges are approximately δ 100-150 ppm .
-
Cyano Carbon (-C≡N): The nitrile carbon signal is typically found in the δ 115-120 ppm range.
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically around δ 15-20 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imine Carbon (N=C Ph₂) | 160 - 170 |
| Thiophene C2, C3, C5 & Phenyl C | 120 - 150 |
| Cyano Carbon (C ≡N) | 115 - 120 |
| Thiophene C4 | 100 - 115 |
| Methyl Carbon (-C H₃) | 15 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying specific functional groups based on their vibrational frequencies.
-
Cyano (Nitrile) Stretch (νC≡N): This is one of the most diagnostic peaks. Nitriles exhibit a sharp, intense absorption in the range of 2210-2260 cm⁻¹ .[3][4] Its intensity is enhanced by conjugation with the thiophene ring.
-
Imine Stretch (νC=N): The carbon-nitrogen double bond of the Schiff base will show a medium to strong absorption band around 1620-1690 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected between 1450-1600 cm⁻¹ , corresponding to the C=C stretching vibrations within the thiophene and phenyl rings.
-
C-H Stretching: Aromatic C-H stretching will appear as a group of bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹ ), while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Cyano | C≡N Stretch | 2210 - 2260 | Strong, Sharp |
| Imine | C=N Stretch | 1620 - 1690 | Medium to Strong |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium, Sharp (multiple) |
| Aromatic C-H | C-H Stretch | 3020 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Using an ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI), we can make the following predictions.
-
Molecular Ion Peak (M⁺•): The analysis will show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₂₀H₁₅N₃S).
-
Key Fragmentation: The most likely initial fragmentation is the cleavage of the C-N bond between the imine carbon and the nitrogen atom, or the N-C bond between the nitrogen and the thiophene ring. The formation of the highly stable benzhydryl cation [C(Ph)₂H]⁺ at m/z 167 is a very common and diagnostic fragmentation pathway for compounds containing this moiety.[5] Loss of the entire benzhydryl group as a radical from the molecular ion would lead to a fragment corresponding to the thiophene core. Substituted thiophenes are known to exhibit pronounced molecular ions and fragment in well-defined ways.[6][7]
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width appropriate for proton spectra (e.g., 0-12 ppm).[9]
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a spectral width of ~0-220 ppm.[9]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Choose an appropriate ionization method. Electron Impact (EI) is suitable for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Mass Analyzer: Introduce the sample into a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide exact mass measurements, which can be used to confirm the elemental composition.[8]
Data Synthesis: A Holistic Approach to Structural Elucidation
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from all methods. The logical workflow below illustrates how these complementary techniques lead to an unambiguous structural assignment.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The spectroscopic profile of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is highly distinctive. Key identifying features include:
-
In ¹H NMR , two singlets for the thiophene and methyl protons and a complex multiplet for the ten benzhydryl protons.
-
In ¹³C NMR , a characteristic downfield imine carbon signal and an upfield methyl carbon signal.
-
In IR spectroscopy , a sharp and intense nitrile stretch around 2220 cm⁻¹ and a strong imine stretch near 1650 cm⁻¹.
-
In Mass Spectrometry , a clear molecular ion peak and a probable base peak at m/z 167 corresponding to the benzhydryl cation.
By systematically applying these spectroscopic techniques and cross-referencing the resulting data, researchers can confidently confirm the identity, purity, and structure of this complex thiophene derivative, ensuring the validity and integrity of their scientific findings.
References
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon.... Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]
-
ACS Omega. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]
-
Wentrup, C. et al. (n.d.). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chavan, S. M. (2019). Synthesis and Characterization of 3-Amino-N'- substituted benzylidene- 4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives. International Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]
-
Polymer Chemistry. (2024). Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone. Properties and computational simulations. Retrieved from [Link]
-
ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved from [Link]
-
Vani, R. et al. (n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved from [Link]
-
PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
crystal structure determination of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
An In-Depth Technical Guide to the Crystal Structure Determination of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel thiophene derivative, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. As the precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties and its interactions in a biological system, this structural elucidation is a cornerstone of modern drug discovery and materials science.[1][2][3] We will proceed from first principles, beginning with the synthesis of the material, through to the ultimate refinement and validation of its crystal structure. This document is intended for researchers and professionals who require not just a protocol, but a foundational understanding of the causality behind each experimental decision.
Part 1: Synthesis and Isolation of High-Purity Crystalline Material
The prerequisite for any successful SC-XRD experiment is the availability of high-quality single crystals.[4][5] This journey begins with a robust synthesis of the target compound, followed by a meticulous crystallization process. The quality of the crystal is the primary determinant of the quality of the diffraction data and, consequently, the accuracy of the final structure.[6]
Proposed Synthesis Pathway
The target compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, is not commercially available and must be synthesized. A logical and efficient approach involves a two-step process: first, the synthesis of the key intermediate, 2-amino-3-cyano-5-methylthiophene, followed by a condensation reaction to form the final benzhydrylideneamino derivative.
Step 1: Gewald Three-Component Synthesis of 2-amino-3-cyano-5-methylthiophene
The Gewald reaction is a powerful and efficient method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[7]
-
Protocol:
-
To a 250 mL round-bottom flask, add acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[8]
-
Add a catalytic amount of a base, such as morpholine or triethylamine, to facilitate the reaction.
-
Stir the mixture at 50-60 °C for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain pure 2-amino-3-cyano-5-methylthiophene.[7][9]
-
Step 2: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
This step involves the formation of an imine (Schiff base) through the condensation of the synthesized aminothiophene with benzophenone.
-
Protocol:
-
In a flask equipped with a Dean-Stark apparatus, dissolve 2-amino-3-cyano-5-methylthiophene (1.0 eq) and benzophenone (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the mixture, allowing for the azeotropic removal of water. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Crystallization: The Art and Science of Growing Diffraction-Quality Crystals
Crystallization is often the most significant bottleneck in structure determination.[4][10] The goal is to achieve a state of slow, controlled supersaturation, which allows molecules to self-assemble into a well-ordered lattice. A screening approach using various techniques is highly recommended.
Common Crystallization Techniques for Small Organic Molecules:
| Technique | Principle | Ideal Scenario & Rationale |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[11] | The compound is stable and reasonably soluble at room temperature. This is often the simplest and first method to try due to its operational ease. A loosely covered vial allows for slow solvent egress, preventing rapid precipitation. |
| Vapor Diffusion | An anti-solvent (precipitant) with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[11][12] | Excellent for milligram quantities and when the compound is sensitive to temperature changes. It provides very slow and controlled crystal growth, often yielding high-quality crystals. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface.[10] | Useful for compounds that are very soluble in one solvent and very insoluble in another. The slow diffusion across the interface prevents the formation of amorphous precipitate. |
| Cooling | The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution. | Effective when the compound's solubility is highly dependent on temperature. A programmable cooling bath can ensure a slow, linear cooling rate, which is critical for quality. |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of a small amount of purified 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile). An ideal solvent for crystallization is one in which the compound is moderately soluble.
-
Setup Crystallization Trials:
-
Slow Evaporation: Prepare near-saturated solutions in several promising solvents in small vials. Cover the vials with parafilm and pierce a few small holes. Leave undisturbed in a vibration-free area.
-
Vapor Diffusion: In a small, open vial, prepare a concentrated solution of the compound. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent (a solvent in which the compound is insoluble but which is miscible with the solvent in the inner vial).[12]
-
-
Observation: Monitor the trials daily without disturbing them. High-quality crystals should appear as clear, well-defined polyhedra over several days to weeks.
Caption: The single-crystal X-ray diffraction workflow.
Part 3: Structure Solution, Refinement, and Validation
The raw diffraction images are a collection of spot intensities, not a direct image of the molecule. The process of converting this data into a chemically meaningful 3D model involves several computational steps. [2][13]
Data Integration and Reduction
-
Rationale: The raw images must be processed to create a list of reflections with their corresponding Miller indices (h,k,l) and measured intensities.
-
Process:
-
Integration: Software like SAINT or XDS identifies each diffraction spot on the images, calculates its integrated intensity, and subtracts the background noise. [14] 2. Scaling and Merging: Since reflections are often measured multiple times at different crystal orientations, their intensities must be scaled to a common reference frame. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflections. This step also provides important data quality statistics, such as the R-factor. [2][6]
-
Structure Solution and Refinement
-
The Phase Problem: The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves but loses all information about their phases. [13]Solving the "phase problem" is the critical step in determining the structure.
-
Protocol:
-
Space Group Determination: Based on systematic absences in the diffraction data, the software determines the crystal's space group, which describes its internal symmetry.
-
Structure Solution: For small molecules, direct methods are typically used. These are statistical methods that use relationships between the intensities of strong reflections to derive initial phase estimates. This yields a rough initial electron density map. [2] 3. Model Building: Using software like SHELXT or Olex2, atoms are fitted into the regions of high electron density in the initial map. This provides a preliminary molecular model.
-
Refinement: The initial model is refined against the experimental data using a least-squares minimization process. [6]In this iterative cycle, the positions, and thermal displacement parameters of the atoms are adjusted to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. This agreement is monitored by the R1 value. A final R1 value below 5% is indicative of a well-refined structure.
-
Validation and Data Reporting
-
Rationale: The final structural model must be chemically sensible and statistically validated before it can be considered reliable.
-
Process:
-
Validation: The final model is checked for geometric consistency (bond lengths, angles), and other potential issues using tools like checkCIF, which is a service provided by the International Union of Crystallography (IUCr). [15][16] 2. CIF File Generation: The final crystallographic data, including experimental details, unit cell parameters, atomic coordinates, and geometric parameters, are compiled into a standard Crystallographic Information File (CIF). [17][18] 3. Deposition: For publication, the CIF is deposited with a crystallographic database such as the Cambridge Structural Database (CSD) to receive a unique deposition number. [16] Hypothetical Crystallographic Data for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene:
-
| Parameter | Value | Rationale / Significance |
| Chemical Formula | C₂₀H₁₆N₂S | Confirms the elemental composition of the molecule. |
| Formula Weight | 316.42 | Calculated from the chemical formula. |
| Crystal System | Monoclinic | Determined from the unit cell dimensions. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a (Å) | 10.123(4) | Unit cell dimensions define the size and shape |
| b (Å) | 15.456(6) | of the basic repeating unit of the crystal. |
| c (Å) | 11.234(5) | |
| β (°) | 98.76(1) | |
| Volume (ų) | 1734.5(1) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100(2) | Data collected at low temperature to reduce thermal motion. |
| Wavelength (Å) | 0.71073 (Mo Kα) | Standard X-ray source for small molecule crystallography. [19] |
| Reflections collected | 15890 | Total number of diffraction spots measured. |
| Independent reflections | 3450 [R(int) = 0.045] | Number of unique reflections after merging. |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 | Low R-factors indicate a good fit between the model and data. |
| Goodness-of-fit on F² | 1.05 | A value close to 1 indicates a good refinement. |
Part 4: Structural Analysis and Interpretation
With a validated CIF file, the final step is to analyze the three-dimensional structure to extract meaningful chemical insights. This is typically done using visualization software like Mercury. [15]
-
Molecular Geometry: Confirm the expected molecular structure. Analyze key bond lengths, bond angles, and torsion angles to understand conformational details. For instance, the planarity of the thiophene ring and the twist of the benzhydryl groups relative to the imine bond are of key interest.
-
Intermolecular Interactions: Identify and analyze non-covalent interactions that govern how the molecules pack in the crystal. These can include hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. Understanding these interactions is critical for predicting physical properties like melting point and solubility.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
This guide has outlined a rigorous, systematic workflow for the determination of the crystal structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. By integrating rational synthesis, meticulous crystallization, precise data collection, and robust computational refinement, it is possible to obtain an unambiguous three-dimensional model of the molecule. This structural information is invaluable, providing foundational insights into the molecule's conformation, packing, and potential interactions, thereby accelerating research and development in medicinal chemistry and materials science.
References
-
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
- Crystallization of Small Molecules. (n.d.).
-
Creative Biostructure. (n.d.). Crystallography Data Analysis. Creative Biostructure. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1097–1106. [Link]
-
CD Bioparticles. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles. [Link]
-
Ould M'hamed, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2017(3), M942. [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2481. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
- Google Patents. (2017). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
-
Kumar, A., et al. (2021). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 26(11), 3336. [Link]
-
CCDC. (2024). Advice and tools for creating / editing a valid CIF file. CCDC. [Link]
-
Forrest, L. R. (2015). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of general physiology, 145(5), 385–394. [Link]
-
American Chemical Society. (2024). Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]
-
Vonrhein, C., et al. (2016). X-ray data processing. Acta Crystallographica Section D, 72(Pt 12), 1264–1276. [Link]
-
Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A, 77(Pt 3), 330–343. [Link]
-
S. Kalirai. (2023, August 15). XRD data analysis: simple plotting and refinement in GSAS-II [Video]. YouTube. [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]
-
Carleton College. (2024). Single-crystal X-ray Diffraction. SERC. [Link]
-
ResearchGate. (n.d.). Synthesis of benzhydryl amine derivatives by transition-metal catalysis. [diagram]. ResearchGate. [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. [Link]
-
ResearchGate. (2023). How to generate supporting files from CIF?. ResearchGate. [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
-
National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. [Presentation slides]. [Link]
- University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
-
ResearchGate. (2012). A novel approach to crystal structure determination for organic compounds. ResearchGate. [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. rupress.org [rupress.org]
- 7. sciforum.net [sciforum.net]
- 8. Page loading... [guidechem.com]
- 9. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
quantum chemical calculations for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Authored by: Gemini, Senior Application Scientist
Foreword: The intersection of synthetic chemistry and computational modeling represents a paradigm shift in modern drug discovery and materials science. Molecules like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a Schiff base derivative of the versatile thiophene scaffold, present a complex electronic landscape. Understanding this landscape is paramount to predicting its reactivity, spectroscopic behavior, and potential biological interactions. This guide provides a comprehensive, field-proven framework for conducting rigorous quantum chemical calculations on this molecule, moving beyond a simple recitation of steps to elucidate the causality behind each methodological choice. It is designed for researchers who seek not just data, but a deeper molecular intuition.
Part 1: Foundational Strategy - The 'Why' Before the 'How'
The target molecule, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, is a moderately sized organic compound featuring a conjugated π-system, multiple heteroatoms (N, S), and significant steric bulk from the benzhydrylidene group. These features dictate our computational strategy. Our goal is to accurately model the molecule's ground-state geometry, electronic structure, and excited-state properties.
For a system of this nature, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[1][2] Unlike more computationally expensive ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT is well-suited for molecules with several dozen atoms, providing reliable results for geometries and electronic properties.[3][4]
The selection of the functional and basis set within DFT is the most critical decision.
-
Functional Selection: A hybrid functional, which mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation, is essential. The B3LYP functional is a widely used and well-benchmarked choice for general-purpose organic molecule calculations.[5] For potentially more accurate handling of non-covalent interactions and long-range effects, which may be present due to the bulky phenyl groups, a range-separated functional like ωB97X-D is an excellent alternative.
-
Basis Set Selection: The Pople-style basis set, 6-311+G(d,p), provides a robust foundation. Let's dissect this choice:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering more flexibility than a double-zeta set.
-
+: Diffuse functions are added for heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with delocalized electrons or potential charge-transfer states.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is critical for describing chemical bonds accurately.
-
This combination of DFT (e.g., B3LYP or ωB97X-D) and the 6-311+G(d,p) basis set establishes a reliable and well-documented level of theory for our investigation.
Computational Workflow Overview
A successful computational analysis follows a logical, self-validating progression. Each step builds upon the verified output of the previous one.
Caption: A validated computational workflow for molecular property prediction.
Part 2: Experimental Protocols - A Step-by-Step Guide
The following protocols assume the use of the Gaussian suite of programs, a widely adopted standard in computational chemistry.[6] However, the keywords and principles are readily adaptable to other software packages like ORCA or GAMESS.[7][8]
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy (most stable) conformation of the molecule and confirm it is a true minimum on the potential energy surface.
-
Step 1: Molecular Construction.
-
Using a molecular builder like GaussView, construct the 3D structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
-
Ensure correct atom types, bonds, and initial hybridization. Perform a preliminary "clean-up" using the software's built-in mechanics tools to arrive at a reasonable starting geometry.
-
-
Step 2: Input File Generation.
-
Create a Gaussian input file (.gjf or .com). The core of this file is the "Route Section" which specifies the calculation type.
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq Geom=Connectivity
-
Causality:
-
#p: Requests "print" level output for more detail.
-
B3LYP/6-311+G(d,p): Specifies our chosen level of theory.
-
Opt: The primary keyword, instructing the program to perform a geometry optimization.
-
Freq: Instructs the program to perform a frequency calculation after the optimization successfully converges. This is a crucial self-validation step.
-
Geom=Connectivity: Ensures the initial bonding information is used, which can aid convergence.
-
-
-
Step 3: Execution and Validation.
-
Submit the input file to the computational server.
-
Upon completion, open the output file (.log or .out). Verify that the optimization completed successfully (look for "Optimization completed").
-
Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed along the imaginary mode and re-optimized.
-
Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis
Objective: To understand the molecule's electronic reactivity and identify sites susceptible to electrophilic or nucleophilic attack.
-
Step 1: Checkpoint File.
-
Ensure the successful optimization from Protocol 2.1 generated a checkpoint file (.chk). This file contains the wave function and optimized geometry.
-
-
Step 2: Input File Generation.
-
This is a "single-point" energy calculation on the already optimized geometry.
-
Route Section: #p B3LYP/6-311+G(d,p) Geom=AllCheck ChkBasis Pop=NBO
-
Causality:
-
Geom=AllCheck ChkBasis: Reads the geometry, charge, multiplicity, and basis set information directly from the checkpoint file, ensuring consistency.
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides detailed information on charge distribution and orbital interactions.[2]
-
-
-
Step 3: Data Extraction and Visualization.
-
From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and electronic stability.[9]
-
Use GaussView or a similar program to read the checkpoint file and generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP). The MEP map visually displays electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions.
-
Caption: Relationship between Frontier Molecular Orbitals and the energy gap.
Protocol 3: Simulating the UV-Visible Spectrum
Objective: To predict the electronic absorption properties of the molecule.
-
Step 1: Input File Generation.
-
Using the same checkpoint file from the optimized structure.
-
Route Section: #p TD(NStates=10, Root=1) B3LYP/6-311+G(d,p) Geom=AllCheck ChkBasis
-
Causality:
-
TD: This is the keyword for Time-Dependent DFT, the standard method for calculating excited states.[10][11]
-
NStates=10: Requests the calculation of the first 10 excited states. This number can be adjusted based on the desired spectral range.
-
Root=1: Specifies that the first excited state is the one of primary interest for analysis.
-
-
-
Step 3: Data Analysis.
-
The output file will list the calculated excited states with their corresponding excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f).
-
The oscillator strength indicates the intensity of the transition. Significant absorption peaks will have large f values. This data can be directly compared to experimental UV-Vis spectra.[12][13]
-
Part 3: Data Synthesis and Interpretation
The true value of computational chemistry lies in the interpretation of the generated data. All quantitative results should be compiled into clear, concise tables for comparative analysis.
Table 1: Calculated Molecular Properties
| Property | Value (B3LYP/6-311+G(d,p)) | Unit | Significance |
| Total Electronic Energy | Value from output | Hartrees | Absolute energy of the optimized structure |
| Dipole Moment | Value from output | Debye | Indicator of overall molecular polarity |
| EHOMO | Value from output | eV | Correlates with ionization potential; electron-donating ability |
| ELUMO | Value from output | eV | Correlates with electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Calculated difference | eV | Relates to chemical reactivity and stability |
| Sum of electronic and zero-point Energies | Value from output | Hartrees | Energy including vibrational effects at 0 K |
| Sum of electronic and thermal Enthalpies | Value from output | Hartrees | Enthalpy at standard temperature and pressure |
| Sum of electronic and thermal Free Energies | Value from output | Hartrees | Gibbs Free Energy, crucial for thermodynamic stability |
Table 2: Predicted UV-Vis Absorption Maxima (λmax)
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 1 | Value from output | Value from output | e.g., HOMO -> LUMO |
| 2 | Value from output | Value from output | e.g., HOMO-1 -> LUMO |
| 3 | Value from output | Value from aoutput | e.g., HOMO -> LUMO+1 |
| ... | ... | ... | ... |
Interpretation Insights:
-
Geometry: Analyze key bond lengths and dihedral angles in the optimized structure. Is the molecule planar? How does the benzhydrylidene group orient relative to the thiophene ring? This has implications for conjugation and steric hindrance.
-
FMOs: Where are the HOMO and LUMO orbitals localized? In many thiophene-based systems, these π-orbitals are delocalized across the conjugated backbone.[10] The distribution reveals the path of likely electronic transitions and charge transfer.
-
MEP Map: The MEP will likely show negative potential (red) around the cyano nitrogen and the thiophene sulfur, indicating these are prime sites for electrophilic attack or hydrogen bonding. Positive potential (blue) may be found around the hydrogens of the phenyl rings.
-
UV-Vis Spectrum: The primary absorption band (the one with the largest oscillator strength) often corresponds to the HOMO→LUMO transition, typically a π→π* transition in conjugated systems.[11]
By systematically applying these protocols and thoughtfully interpreting the results, researchers can gain profound insights into the chemical nature of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, guiding further experimental work in drug design and material science.
References
-
Šolc, R., Lukeš, V., Klein, E., Griesser, M., & Kelterer, A.-M. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938. [Link][10][11]
-
PubMed. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. Journal of Physical Chemistry A. [Link][11]
-
Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link][7]
-
Sci-Hub. Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. [Link]
-
MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ChemProc. [Link][1]
-
Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link][14]
-
Maplesoft. Quantum Chemistry Toolbox from RDMChem. [Link][15]
-
Wikipedia. List of quantum chemistry and solid-state physics software. [Link][16]
-
Hulinks Inc. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link][6]
-
PubMed. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Medicinal Chemistry Research. [Link][17]
-
ResearchGate. (2023). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. [Link][18]
-
Royal Society of Chemistry. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [Link][9]
-
PubMed Central. (2024). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. Molecules. [Link]
-
Chong, D. P. (2024). DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. [Link]
-
Singh, R. et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link][5]
-
ResearchGate. (2024). Experimental and Computational study of Some Schiff Bases. [Link][8]
-
Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. University of British Columbia. [Link]
-
Chemistry LibreTexts. (2021). Advanced Quantum Theory of Organic Molecules. [Link][19]
-
ResearchGate. (2024). DFT computation of the electron spectra of thiophene | Request PDF. [Link]
-
ResearchGate. (2023). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. [Link][2]
-
Friesner, R. A. (2005). Ab initio quantum chemistry: Methodology and applications. Proceedings of the National Academy of Sciences. [Link][3]
-
Mitchell, E. (2019). Quantum Chemical Methods: Its history and future. Pillars at Taylor University. [Link][4]
Sources
- 1. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio quantum chemistry: Methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pillars.taylor.edu [pillars.taylor.edu]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. pr.mono.ipros.com [pr.mono.ipros.com]
- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 15. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]
- 16. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 17. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Degradation Studies of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the stability and degradation pathways of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a heterocyclic compound with potential applications in pharmaceutical development. Given the limited publicly available stability data for this specific molecule, this document synthesizes established chemical principles of its core functional groups—thiophene, imine, and cyano—to predict degradation routes and outline robust experimental protocols. This guide is designed to equip researchers with the necessary expertise to design, execute, and interpret forced degradation studies, develop stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of potential drug candidates based on this scaffold.
Introduction: The Imperative for Stability Profiling
The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is contingent upon a thorough understanding of its chemical stability. The molecule 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, possessing a complex arrangement of functional groups, presents a unique stability profile that must be meticulously characterized. Stability studies are not merely a regulatory requirement; they are fundamental to the scientific understanding of a drug substance, influencing formulation development, packaging, storage conditions, and shelf-life determination.
For drug development professionals, a proactive and systematic approach to stability testing, as outlined in this guide, can mitigate risks, reduce development timelines, and provide a solid foundation for regulatory submissions. This whitepaper serves as a senior-level scientific resource, blending theoretical chemical principles with practical, field-proven methodologies.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is characterized by three key functional moieties: a substituted 2-aminothiophene ring, a cyano group, and a benzhydrylideneamino (imine) group. Each of these contributes to the molecule's overall physicochemical properties and reactivity.
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is generally susceptible to electrophilic substitution and can undergo oxidation at the sulfur atom.
-
Imine (C=N) Group: This functional group is known to be susceptible to hydrolysis, which would cleave the molecule into its constituent amine and ketone precursors.[1][2][3][4][5] The stability of the imine is often pH-dependent.[6]
-
Cyano (C≡N) Group: A relatively stable functional group, but it can be susceptible to hydrolysis under harsh acidic or basic conditions to form a carboxylic acid or amide.
-
Benzhydryl Group: The two phenyl rings attached to the imine carbon provide significant steric bulk and electronic effects, which can influence the reactivity of the imine bond.
A summary of the known and predicted physicochemical properties is presented below. It is critical to note the absence of extensive experimental data in the public domain.
| Property | Value / Information | Source |
| Molecular Formula | C₁₉H₁₄N₂S | [7] |
| Molecular Weight | 302.39 g/mol | [7] |
| CAS Number | 948015-48-3 | [7] |
| Physical State | Solid (Predicted) | - |
| Melting Point | No data available | [7] |
| Solubility | No data available | [7] |
| pKa | Not determined. The imine nitrogen is weakly basic. | - |
| LogP (Predicted) | ~5.5 (Prediction based on similar structures) | - |
Note: The lack of experimental data necessitates that these properties be determined empirically as a foundational step in any development program.
Synthesis, Potential Impurities, and Mechanistic Insights
Understanding the synthesis of the target molecule is crucial for identifying potential process-related impurities and degradation products. A plausible and common synthetic route to this class of compounds involves the condensation reaction between 2-amino-3-cyano-5-methylthiophene and benzophenone, forming the imine bond.[5]
The precursor, 2-amino-3-cyano-5-methylthiophene, is a key intermediate in the synthesis of various pharmaceuticals.[8][9][10][11]
Potential impurities could include unreacted starting materials (2-amino-3-cyano-5-methylthiophene and benzophenone) and by-products from side reactions. The stability of the 2-aminothiophene precursor itself is a factor, as these compounds can be susceptible to oxidation and polymerization under certain conditions.
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated under forced stress conditions. A proactive understanding of these pathways is essential for designing robust stability studies and developing specific analytical methods.
Hydrolytic Degradation
The most probable degradation pathway under aqueous conditions is the hydrolysis of the imine bond.[1][2][3][4] This reaction is the reverse of the formation process and is typically catalyzed by acid or base.[6]
The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the protonated iminium ion, leading to a carbinolamine intermediate, which then breaks down to release the primary amine and the corresponding ketone.[5]
Photodegradation
Thiophene and its derivatives are known to be susceptible to photodegradation.[12][13] The thiophene ring can undergo photo-oxidation, potentially leading to the formation of sulfoxides or ring-opening products. The extensive conjugation in the 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene system suggests it will absorb UV radiation, making photostability a critical parameter to investigate.
Thermal Degradation
High temperatures can provide the energy needed to cleave the weaker bonds in the molecule. The C-N bond of the imine and the C-S bonds within the thiophene ring are potential sites for thermal decomposition.[11] The specific degradation products will depend on the temperature and atmosphere (e.g., presence of oxygen).
Oxidative Degradation
The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone. The imine nitrogen could also be susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can be used to simulate these oxidative processes.
Forced Degradation Studies: A Methodological Guide
Forced degradation (or stress testing) is the cornerstone of stability analysis. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This data is crucial for developing and validating stability-indicating analytical methods.[6]
The general workflow for forced degradation studies is outlined below.
Detailed Experimental Protocols
Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that major degradation products are formed without complete destruction of the molecule.
Initial Preparation:
-
Prepare a stock solution of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each condition, a control sample (stored at 5°C in the dark) should be prepared and analyzed alongside the stressed samples.
Protocol 1: Acidic Hydrolysis
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl, 0.1 M Sodium Hydroxide (NaOH) for neutralization.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Causality & Rationale: The acidic conditions are expected to catalyze the hydrolysis of the imine bond.[1][3] If no degradation is observed, the acid concentration or temperature can be increased (e.g., to 1 M HCl or 80°C).
Protocol 2: Basic Hydrolysis
-
Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH, 0.1 M Hydrochloric Acid (HCl) for neutralization.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specific time points.
-
Immediately neutralize the aliquot with an equimolar amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Causality & Rationale: Basic conditions also promote imine hydrolysis, potentially through a different mechanism than acid catalysis. Thiophene chalcones have shown degradation in basic media.[14]
Protocol 3: Oxidative Degradation
-
Reagents: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 8, 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Causality & Rationale: H₂O₂ is a common oxidizing agent used to assess the susceptibility of the drug substance to oxidation. The thiophene sulfur is a likely target.
Protocol 4: Thermal Stress
-
Apparatus: Calibrated hot air oven.
-
Procedure:
-
Place a known quantity of the solid drug substance in a vial.
-
Expose the solid sample to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, perform the study on a solution of the drug substance.
-
After exposure, dissolve the solid sample or dilute the solution sample and analyze.
-
-
Causality & Rationale: This test evaluates the intrinsic thermal stability of the molecule in the absence of solvent effects.
Protocol 5: Photostability Testing
-
Apparatus: A photostability chamber compliant with ICH Q1B guidelines, providing controlled UV and visible light exposure.
-
Procedure:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the exposed samples and dark controls.
-
-
Causality & Rationale: This is a regulatory requirement to determine if the drug substance is light-sensitive, which has implications for packaging and handling. The conjugated thiophene system is a potential chromophore that could absorb light and degrade.[12][13]
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this molecule, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate choice.[3][12][14]
The primary goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities. The chromatograms from the forced degradation studies are used to prove the method's specificity.
Suggested Starting HPLC Conditions
Based on published methods for similar thiophene derivatives, the following conditions provide a robust starting point for method development.[1][3][14]
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or 20mM Phosphate Buffer, pH 3.0) | A gradient elution (e.g., 40% to 90% Acetonitrile over 30 minutes) is recommended to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | UV, ~280-320 nm (scan for λmax) | The conjugated system should have strong UV absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity. |
| Injection Volume | 10-20 µL | Standard volume. |
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Interpretation and Reporting
The culmination of these studies is the establishment of a comprehensive stability profile. Key activities include:
-
Mass Balance: In each stress condition, the total amount of drug detected (parent + degradants) should be close to 100% of the initial amount. This ensures all significant degradation products are being detected.
-
Structural Elucidation: For any significant degradation products (typically >0.1%), structural elucidation should be attempted using techniques like LC-MS/MS and NMR.
-
Reporting: The results should be compiled into a formal report detailing the experimental conditions, analytical methods, and the degradation profile, including the proposed pathways.
Conclusion
While specific experimental data for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene remains scarce, a robust stability and degradation study program can be effectively designed and executed based on fundamental chemical principles. The primary anticipated degradation pathway is the hydrolysis of the imine bond, with photodegradation of the thiophene ring also being a significant consideration. The methodological framework provided in this guide offers a scientifically sound and regulatory-compliant approach to fully characterize the stability of this molecule. By following these protocols, researchers and drug development professionals can build a comprehensive understanding of the compound's liabilities, enabling the development of a stable, safe, and effective pharmaceutical product.
References
- American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
- Raheja, R., Pise, N., & Prabhu, A. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products.
- Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
- ChemicalBook. (2022). 3-(Benzhydrylideneamino)
- BYJU'S. (n.d.). Imine Hydrolysis.
- PubMed. (2016). Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell.
- Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
- Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis.
- ResearchGate. (2019).
- ECHEMI. (n.d.). 2-amino-3-cyano-5-methylthiophene Formula.
- Master Organic Chemistry. (2022).
- MDPI. (n.d.).
- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
- Der Pharma Chemica. (n.d.). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide.
- YouTube. (2023). Formation of Imine: Properties and Mechanism.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- ChemicalBook. (n.d.). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis.
- PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.
- PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile.
- Chem-Impex. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene - Safety Data Sheet [chemicalbook.com]
- 8. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]
- 9. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradati… [ouci.dntb.gov.ua]
- 13. DSpace [helda.helsinki.fi]
- 14. researchgate.net [researchgate.net]
Solubility Profiling of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the systematic solubility profiling of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a thiophene derivative of interest in medicinal chemistry. In the absence of established public data for this specific molecule, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will explore both predictive and experimental approaches, from theoretical frameworks like Hansen Solubility Parameters to the gold-standard isothermal shake-flask method and high-throughput screening techniques. The causality behind experimental choices, protocol validation, and data interpretation are emphasized to ensure scientific integrity and direct applicability in a drug development context.
Introduction: The Critical Role of Solubility
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene belongs to the class of thiophene derivatives, which are heterocyclic compounds of significant interest due to their diverse biological activities. The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can lead to low and erratic absorption, undermining clinical efficacy and posing significant challenges for formulation development.
Therefore, a comprehensive understanding of how this compound behaves in various organic solvents is not merely an academic exercise. It is essential for:
-
Early-Stage Drug Discovery: Triaging compounds and selecting candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and bioavailable dosage forms, including oral solids, injectables, and topical preparations.
-
Regulatory Compliance: Providing fundamental data required for regulatory submissions under guidelines from bodies like the FDA and ICH.
This guide provides the scientific rationale and detailed protocols to build a comprehensive solubility profile for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Theoretical Foundations of Solubility
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a thiophene derivative like the subject compound, which possesses both nonpolar (benzhydryl, methylthiophene) and polar (cyano, imine) functionalities, its solubility will be a nuanced interplay of these forces.
Hansen Solubility Parameters (HSP): A Predictive Approach
Before embarking on extensive experimental work, a theoretical prediction can efficiently guide solvent selection. Hansen Solubility Parameters (HSP) offer a powerful semi-empirical method to predict miscibility and solubility. The total cohesive energy of a substance is divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely. This model is invaluable for pre-screening a wide range of solvents to identify the most promising candidates for experimental validation, saving significant time and resources.
Pre-Experimental Considerations: Ensuring Data Integrity
The quality of solubility data is directly dependent on the integrity of the experimental setup and materials.
Compound Purity and Characterization
The starting material must be well-characterized with a confirmed identity and high purity (typically >99%), as impurities can significantly alter measured solubility.
The Impact of Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice arrangement. These different forms can exhibit markedly different physicochemical properties, including solubility and stability. A metastable polymorph may initially show higher solubility but can convert to a more stable, less soluble form over time, leading to inconsistent and misleading results.
Causality: It is crucial to characterize the solid form of the compound both before and after the solubility experiment (e.g., using XRD or DSC) to ensure that a phase transformation has not occurred. This self-validating step is essential for trustworthiness, especially in long-duration equilibrium experiments.
Strategic Solvent Selection
A range of organic solvents should be selected to cover a spectrum of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Nonpolar | Hexane, Toluene, Cyclohexane | To probe solubility driven by van der Waals and dispersion forces. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | To assess the impact of dipole-dipole interactions without hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the role of hydrogen bonding in the solubilization process. |
| Chlorinated | Dichloromethane, Chloroform | Common solvents in organic synthesis and purification. |
| Ethers | Diethyl Ether, MTBE | Used in extractions and as reaction media. |
Experimental Methodologies for Solubility Determination
A multi-tiered approach is recommended, starting with high-throughput screening to gain initial insights, followed by a more rigorous method to determine definitive thermodynamic solubility for key solvents.
Caption: A two-phase workflow for solubility profiling.
Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound.
Objective: To determine the maximum concentration of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene that dissolves in a specific solvent at a constant temperature when the system has reached equilibrium.
Materials:
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (crystalline solid, >99% purity)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV system (or other validated quantitative method)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This visually confirms that saturation has been achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the vials for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Causality: A long equilibration time is necessary to overcome kinetic barriers to dissolution and to allow for any potential polymorphic transformations to occur, thus measuring the solubility of the most stable form.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all particulate matter is removed, centrifuge the sample and/or filter it through a 0.22 µm syringe filter.
-
Self-Validation: The first few drops from the filter should be discarded to prevent underestimation of solubility due to potential adsorption of the compound onto the filter material.
-
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV method to determine the concentration.
-
Confirmation of Equilibrium: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations are consistent, equilibrium has been achieved.
Protocol: High-Throughput Kinetic Solubility Assay (UV-Vis Method)
This method is ideal for rapid screening of multiple solvents in the early discovery phase. It measures "kinetic" solubility, which reflects the solubility after a short incubation time starting from a supersaturated solution created from a DMSO stock.
Objective: To rapidly estimate the solubility of the compound across a panel of solvents.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well filter plates (0.45 µm) and collection plates
-
UV-transparent 96-well plates
-
Multichannel pipettes
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Plate Preparation: Add the selected organic solvents to the wells of the 96-well filter plate.
-
Compound Addition: Add a small, precise volume of the DMSO stock solution to each well (e.g., 2 µL of 10 mM stock into 198 µL of solvent). This creates an initial supersaturated state.
-
Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge to filter the solutions, separating the precipitated solid from the dissolved compound.
-
Analysis: Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax.
-
Quantification: Calculate the concentration based on a pre-established calibration curve of the compound in each solvent.
Data Analysis and Presentation
All quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. The results should be reported as an average of multiple replicates (n≥3) with standard deviation.
Example Data Summary for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene at 25°C
| Solvent | Solvent Class | Polarity Index | Thermodynamic Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | [Insert experimental value ± SD] |
| Toluene | Nonpolar | 2.4 | [Insert experimental value ± SD] |
| Dichloromethane | Chlorinated | 3.1 | [Insert experimental value ± SD] |
| Acetone | Polar Aprotic | 5.1 | [Insert experimental value ± SD] |
| Ethanol | Polar Protic | 4.3 | [Insert experimental value ± SD] |
| Acetonitrile | Polar Aprotic | 5.8 | [Insert experimental value ± SD] |
| DMSO | Polar Aprotic | 7.2 | [Insert experimental value ± SD] |
Interpreting the Results: The solubility profile provides critical insights. For instance, high solubility in nonpolar solvents like toluene might suggest the benzhydryl group dominates the molecule's behavior. Conversely, good solubility in polar aprotic solvents like acetone could indicate the importance of the cyano and imine groups' dipole moments. This information directly informs decisions in process chemistry and formulation.
Caption: Decision tree for selecting a solubility profiling method.
Conclusion
The systematic solubility profiling of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is a foundational activity for its successful development as a potential therapeutic agent. This guide provides a robust, multi-faceted strategy, beginning with theoretical predictions using Hansen Solubility Parameters to guide solvent selection, progressing through high-throughput kinetic assays for initial screening, and culminating in the definitive determination of thermodynamic solubility via the isothermal shake-flask method. By adhering to these self-validating protocols and paying close attention to factors like compound purity and polymorphism, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions throughout the drug development pipeline, from lead optimization and process chemistry to the rational design of a safe and effective final drug product.
References
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.[Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.[Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate.[Link]
-
Kinetic Solubility Assays Protocol. AxisPharm.[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]
-
how can i test the solubility in hplc please ? Chromatography Forum.[Link]
-
Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286.[Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
In vitro solubility assays in drug discovery. PubMed.[Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery.[Link]
-
Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.[Link]
-
High throughput solubility measurement in drug discovery and development. OUCI.[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate.[Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]
An In-Depth Technical Guide to the Initial Biological Screening of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
A Senior Application Scientist's Perspective on Navigating the Preliminary Assessment of a Novel Thiophene Derivative
Foreword: Charting the Course for a Novel Thiophene Derivative
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is both systematic and fraught with challenges. The initial biological screening is a critical juncture, providing the first glimpse into the compound's potential bioactivity and serving as a gatekeeper for further development. This guide outlines a comprehensive strategy for the initial biological screening of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene , a compound of interest due to the well-documented diverse biological activities of the thiophene scaffold.[1][2][3][4] While the benzene ring in a biologically active compound can often be replaced by a thiophene without loss of activity, a thorough screening is paramount to unveil its specific therapeutic potential.[5]
This document is structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow. We will delve into the "why" behind each experimental choice, ensuring that the data generated is not only robust but also provides a clear direction for subsequent, more focused investigations.
Compound Profile and Rationale for Screening
Compound: 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene Molecular Formula: C19H14N2S Structure: (A structural representation would be inserted here if image generation were possible)
The thiophene ring is a privileged structure in medicinal chemistry, known to be a part of various compounds with a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The presence of a cyano group and a benzhydrylideneamino substituent suggests the potential for diverse biological interactions. The initial screening will therefore cast a wide net, exploring cytotoxic, antimicrobial, and enzyme inhibitory activities.
Tier 1 Screening: Foundational Cytotoxicity Assessment
The first and most crucial step in evaluating a novel compound is to determine its effect on cell viability. This foundational screen helps to identify a therapeutic window and flags potential for general toxicity early in the process. The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines and a normal cell line.
Cell Lines:
-
Cancer Cell Lines:
-
Normal Cell Line:
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | 15.2 | 0.8 | 4.2 |
| HepG2 | 25.8 | 1.2 | 2.5 |
| HCT-116 | 18.5 | 0.9 | 3.4 |
| WI-38 | 63.4 | 0.5 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Visualization: Cytotoxicity Screening Workflow```dot
Caption: Logical flow of the antimicrobial screening process.
Tier 3 Screening: Preliminary Enzyme Inhibition Assays
Enzyme assays are fundamental in drug discovery for identifying how compounds modulate enzyme activity. [10]Based on the anti-inflammatory potential of many thiophene derivatives, a preliminary screen against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), is warranted. [1]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Objective: To determine the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology: A commercially available colorimetric COX inhibitor screening assay kit can be utilized. These assays typically measure the peroxidase component of COX enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity). Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Colorimetric Detection: Add a chromogenic reagent that reacts with the product of the peroxidase reaction, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Data Presentation: Hypothetical COX Inhibition Data
| Enzyme | Compound IC50 (µM) | Celecoxib IC50 (µM) |
| COX-1 | >100 | 15 |
| COX-2 | 12.5 | 0.04 |
Visualization: Enzyme Inhibition Assay Principle
Caption: Principle of a colorimetric COX inhibition assay.
Synthesis and Future Directions
The initial biological screening of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene provides a foundational dataset to guide its future development. The hypothetical data presented herein suggests a compound with moderate and selective cytotoxicity against cancer cell lines, broad-spectrum antimicrobial activity with greater potency against Gram-positive bacteria and fungi, and selective inhibition of the COX-2 enzyme.
Based on these preliminary findings, the following future directions are recommended:
-
Expanded Cytotoxicity Screening: Test against a broader panel of cancer cell lines to identify potential "hits" for specific cancer types.
-
Mechanism of Action Studies: For promising cytotoxic activity, investigate the mechanism of cell death (e.g., apoptosis assays).
-
Quantitative Antimicrobial Studies: Determine the Minimum Inhibitory Concentration (MIC) for the active strains.
-
In-depth Enzyme Inhibition Profiling: Screen against a wider panel of kinases or other relevant enzymes based on structural similarity to known inhibitors.
-
In vivo Studies: If the in vitro data is compelling, proceed to animal models to assess efficacy and toxicity.
This structured, multi-tiered approach to initial biological screening ensures that resources are directed toward compounds with the highest potential, ultimately accelerating the drug discovery process.
References
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(15), 4615. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Abdel-Maksoud, M. S., El-Gamal, K. M., & Abdel-Mawgoud, A. A. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6615. [Link]
-
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Archiv der Pharmazie, 345(10), 826-835. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]
-
Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(7), 1018. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
López, M. Á., et al. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Analytical and Bioanalytical Chemistry, 414(28), 8035-8051. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Methods in Molecular Biology, 1390, 23-34. [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4310. [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 742907. [Link]
-
Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Martín, J., & Liras, P. (2023). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Antibiotics, 12(12), 1693. [Link]
-
Raja, H. A., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(5), 1083-1093. [Link]
-
Singh, P., & Singh, A. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(23), 8560. [Link]
-
El-Gaby, M. S. A., et al. (2022). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 12(42), 27244-27260. [Link]
-
Patel, K. D., et al. (2015). Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica, 7(10), 249-254. [Link]
-
Guesmi, R., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(16), 4988. [Link]
-
El-Adl, K., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Unveiling the Luminescent World of Thiophene Schiff Bases: A Technical Guide to their Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecules with tunable optical properties is paramount. Among these, thiophene Schiff bases have emerged as a versatile class of compounds, demonstrating a rich and complex array of photophysical behaviors. Their inherent structural flexibility, coupled with the electron-rich nature of the thiophene ring, makes them prime candidates for applications ranging from fluorescent probes and sensors to active components in optoelectronic devices. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core photophysical properties of these fascinating molecules, offering both theoretical understanding and practical experimental insights.
The Allure of the Thiophene-Azomethine Chromophore: A Structural Overview
The fundamental structure of a thiophene Schiff base features a thiophene ring connected to an imine or azomethine (-C=N-) group. This conjugated system forms the core chromophore responsible for the molecule's interaction with light. The electronic properties of this core can be meticulously tuned by introducing various substituent groups on both the thiophene and the N-phenyl ring of the Schiff base. This strategic modification allows for the rational design of molecules with specific absorption and emission characteristics.
The inherent donor-π-acceptor (D-π-A) architecture is a common motif in fluorescent thiophene Schiff bases.[1] In this design, an electron-donating group (D) and an electron-accepting group (A) are positioned at opposite ends of the conjugated π-system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process governing the fluorescence properties of these compounds.
Caption: General molecular structure of a thiophene Schiff base.
Deciphering the Photophysical Landscape: Key Properties and Their Determinants
The interaction of thiophene Schiff bases with light gives rise to a series of measurable photophysical properties. Understanding these parameters is crucial for predicting and optimizing their performance in various applications.
Absorption and Emission Characteristics
The absorption of light by a thiophene Schiff base promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λabs) is dictated by the energy gap between these orbitals. Similarly, the emission of light (fluorescence) occurs as the excited electron returns to the ground state, with the wavelength of maximum emission (λem) being of lower energy (longer wavelength) than the absorption. The difference between the absorption and emission maxima is known as the Stokes shift.
The nature and position of substituents on the aromatic rings play a pivotal role in modulating these properties. Electron-donating groups (e.g., -OCH3, -N(CH3)2) generally lead to a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups (e.g., -NO2, -CN) can cause a blue-shift (hypsochromic shift).[2]
Fluorescence Quantum Yield: A Measure of Emissive Efficiency
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as bio-imaging.
The quantum yield of thiophene Schiff bases can be significantly influenced by factors that promote non-radiative decay pathways, such as molecular vibrations and intersystem crossing to the triplet state. The rigidity of the molecular structure is often correlated with higher quantum yields, as it restricts vibrational modes that can dissipate the excited-state energy as heat.
Solvatochromism: The Environmental Influence on Color
Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) with a change in the polarity of the solvent. This phenomenon is particularly pronounced in D-π-A type thiophene Schiff bases due to the change in dipole moment upon excitation.[1]
In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red-shift in the emission spectrum. This property can be harnessed for developing sensors that can probe the polarity of their microenvironment.
Table 1: Illustrative Photophysical Data for Novel Thiophene Schiff Bases
| Compound | Substituent (Aryl Ring) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Reference |
| TSB-1 | 4-OCH3 | Dichloromethane | 380 | 450 | 70 | 0.64 | [3] |
| TSB-2 | 4-N(CH3)2 | Dichloromethane | 410 | 520 | 110 | 0.76 | [3] |
| TSB-3 | 4-NO2 | Dichloromethane | 395 | 480 | 85 | 0.25 | [2] |
| TSB-1 | Cyclohexane | 370 | 430 | 60 | 0.85 | [1] | |
| TSB-1 | DMSO | 385 | 496 | 111 | 0.42 | [1] |
Note: The data presented are representative and may vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is the bedrock of reliable research. The following section outlines the standard experimental workflows.
Synthesis of Thiophene Schiff Bases
The synthesis of thiophene Schiff bases is typically a straightforward condensation reaction between a thiophene-2-carboxaldehyde derivative and a substituted aniline.[4][5]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the desired thiophene-2-carboxaldehyde and substituted aniline in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, commonly glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated solid (the Schiff base) is collected by filtration. The product is then purified by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6]
Caption: A typical workflow for the synthesis of thiophene Schiff bases.
UV-Visible Absorption and Fluorescence Spectroscopy
These are the primary techniques used to determine the absorption and emission properties of the synthesized compounds.[7][8]
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions of the thiophene Schiff base in spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Visible Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λabs) is determined from the spectrum.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) is identified.
-
Data Analysis: Determine the Stokes shift by calculating the difference between λem and λabs.
Fluorescence Quantum Yield Determination
The relative quantum yield is often determined using a standard fluorophore with a known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances (typically < 0.1) at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Future Directions and Applications
The tunable photophysical properties of novel thiophene Schiff bases position them as highly promising candidates for a variety of advanced applications. In the realm of drug development, their fluorescence can be exploited for bio-imaging and as sensors for biologically relevant analytes.[9] Their potential as antimicrobial and anticancer agents is also an active area of research.[2][6] In materials science, these compounds are being explored for use in organic light-emitting diodes (OLEDs), nonlinear optics, and as components in chemosensors.[10]
The continued exploration of structure-property relationships, aided by computational modeling, will undoubtedly lead to the design of new thiophene Schiff bases with even more sophisticated and tailored photophysical characteristics, opening up new frontiers in both fundamental science and technological innovation.
References
-
Al-Sehemi, A. G., et al. (2017). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Journal of Molecular Liquids, 248, 84-93. [Link]
-
El-Sayed, Y. S., et al. (2022). Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base-functionalized amino thiophene derivatives: Experimental and TD-DFT investigations. Journal of Molecular Structure, 1265, 133423. [Link]
-
Kumar, A., et al. (2023). Photophysical Properties of Organic Dyes for Light-Emitting Devices. International Journal of Advanced Research in Engineering and Management, 9(3), 1-8. [Link]
-
Yang, Z., et al. (2023). Novel fluorescence liquid crystals based on thiophene-vinylnitrile Schiff-base derivatives. Liquid Crystals, 1-8. [Link]
-
Özdemir, Ü. H., et al. (2021). Novel Fluorescent Coumarin-Thiophene-Derived Schiff Bases: Synthesis, Effects of Substituents, Photophysical Properties, DFT Calculations, and Biological Activities. Journal of Fluorescence, 31(5), 1341-1355. [Link]
-
García, G., et al. (2018). Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. ACS Omega, 3(7), 8059-8067. [Link]
- Mumtaz, A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - Phenyl) Sulfonamide and its Transition Metal Complexes. Journal of the Chemical Society of Pakistan, 40(1), 132-140. [N/A]
- Kolokythas, C., et al. (2022). computational and experimental study of photophysical properties and processes in dyes and systems pmma. [No Source Found]
-
Sivakumar, K., et al. (2010). Solvatochromic and Preferential Solvation Studies on Schiff Base 1,4-Bis(((2-Methylthio)Phenylimino)Methyl) Benzene in Binary Liquid Mixtures. Journal of Fluorescence, 20(4), 867-876. [Link]
-
Khan, S. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 18013-18025. [Link]
-
Khan, S. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 18013-18025. [Link]
-
Loo, W. S., et al. (2015). Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. Macromolecules, 48(3), 639-647. [Link]
-
Turan, N., et al. (2023). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. Applied Organometallic Chemistry, 37(8), e7071. [Link]
-
Singh, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1), 131-134. [Link]
Sources
- 1. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical Properties of Organic Dyes for Light-Emitting Devices [ijaresm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to the Electronic Properties of Substituted Thiophenes: From Materials Science to Drug Discovery
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in modern chemistry.[1][2] Its derivatives are pivotal in the advancement of organic electronic materials, owing to their remarkable charge transport capabilities, chemical robustness, and tunable electronic architecture.[1][3] In the sphere of organic electronics, materials such as polythiophenes and oligothiophenes are fundamental to the fabrication of devices like organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells.[4] Concurrently, within drug discovery, the thiophene ring is celebrated as a "privileged scaffold."[1] It frequently serves as a bioisostere for a phenyl ring, introducing distinct electronic features and metabolic profiles that can amplify a compound's binding affinity to biological targets and refine its pharmacokinetic properties.[1][5] Thiophene-containing molecules have exhibited a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
This technical guide offers an in-depth exploration of the core electronic properties of substituted thiophenes. It details the computational methodologies employed for their characterization, presents key quantitative data, and provides a validated workflow for researchers, scientists, and drug development professionals aiming to harness the potential of these versatile molecules.
The Electronic Landscape of the Thiophene Ring
The utility of thiophene-based compounds is rooted in their unique electronic structure. The sulfur atom's lone pair of electrons participates in the π-electron system, which is crucial for the ring's aromaticity.[1] This delocalization of electrons is the foundation of the electronic properties that dictate their performance across various applications.[1] Unlike its furan and pyrrole counterparts, the sulfur atom in thiophene can also utilize its 3d orbitals, allowing for an expanded resonance stabilization of intermediates, which contributes to its distinct reactivity.[6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of thiophene derivatives.
-
HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. In materials science, a higher HOMO level is desirable for hole transport materials.
-
LUMO: The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept an electron. For electron transport materials, a lower LUMO level is advantageous.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. It correlates with the chemical reactivity, kinetic stability, and the optical properties of the molecule.[7] A smaller gap generally implies higher reactivity and is a key target for tuning in the design of organic semiconductors.[4][8]
The strategic placement of substituents on the thiophene ring is the primary method for modulating these frontier orbital energies.
The Impact of Substituents: Tailoring Electronic Properties
The reactivity and electronic properties of the thiophene ring can be precisely controlled through the addition of functional groups. Thiophene readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions (α-positions), as the intermediate carbocation is more resonance-stabilized compared to substitution at the 3- and 4-positions (β-positions).[5][6]
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring. This raises the HOMO energy level, decreases the ionization potential, and generally reduces the HOMO-LUMO gap.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring.[9] This effect lowers both the HOMO and LUMO energy levels and can significantly alter the molecule's electron-accepting capabilities.
This donor-acceptor strategy is a cornerstone in the design of materials for organic electronics, enabling the fine-tuning of band gaps for specific applications.[4]
Caption: Impact of substituents on thiophene's frontier molecular orbitals.
Core Theoretical Methodologies: A Computational Toolkit
The theoretical investigation of substituted thiophenes relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has become the workhorse method due to its favorable balance of computational cost and accuracy for medium to large-sized molecules.[7][10]
Density Functional Theory (DFT)
DFT calculations are used to determine the ground-state electronic structure of molecules.[7] A typical workflow involves:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirming that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Computing properties like HOMO/LUMO energies, dipole moments, and molecular electrostatic potential (MEP).
The choice of functional and basis set is critical for obtaining accurate results. The B3LYP hybrid functional is widely used and has been shown to provide reliable results for many organic systems, including thiophenes.[4][7] Basis sets like 6-31G(d) or larger, such as 6-311G(d,p), are commonly employed to provide sufficient flexibility for describing the electronic structure.[7]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[4] It allows for the calculation of vertical excitation energies and oscillator strengths, which can be directly compared to experimental spectroscopic data to validate the computational model.[4]
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking
In drug development, computational techniques are indispensable for screening and optimizing thiophene-based drug candidates.[5]
-
QSAR: This method establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.[11] Calculated electronic properties (descriptors) from DFT are used to build predictive models for activities like binding affinity or toxicity.[11][12]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the thiophene derivative) when bound to a target protein.[11][13] It provides insights into binding modes and energies, guiding the rational design of more potent and selective drugs.[13]
Validated Computational Workflow
A robust and self-validating computational protocol is essential for reliable theoretical predictions.
Caption: A self-validating workflow for the theoretical investigation of substituted thiophenes.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Building: Construct the 3D structure of the substituted thiophene using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry package (e.g., Gaussian). Specify the calculation type (Opt Freq for optimization and frequency), the theoretical method (B3LYP/6-311G(d,p)), and the molecular coordinates.[7]
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Analysis of Results:
-
Verification: Open the output file and confirm that the optimization converged successfully and that there are no imaginary frequencies. This validates the structure as a true minimum on the potential energy surface.
-
Data Extraction: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
Visualization: Visualize the molecular orbitals and the molecular electrostatic potential map to understand electron distribution and reactive sites.
-
Quantitative Data Summary
The following table summarizes representative DFT-calculated electronic properties for thiophene and several substituted derivatives. These values illustrate the tunability of the electronic structure.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene | None | -6.5 to -6.8 | -0.5 to -0.8 | 5.7 to 6.3 |
| 2-Methylthiophene | -CH₃ (EDG) | -6.2 to -6.5 | -0.4 to -0.7 | 5.8 to 6.1 |
| 2-Nitrothiophene | -NO₂ (EWG) | -7.2 to -7.5 | -2.5 to -2.8 | 4.7 to 5.0 |
| 2,5-Dicyanothiophene | -CN (EWG) | -7.8 to -8.1 | -3.0 to -3.3 | 4.8 to 5.1 |
| Thiophene-2-carboxylic acid | -COOH (EWG) | -6.9 to -7.2 | -1.5 to -1.8 | 5.4 to 5.7 |
Note: The exact values are highly dependent on the specific computational method (functional, basis set) and software used. The data presented here is a representative range based on typical computational studies.[14]
Conclusion
The theoretical investigation of the electronic properties of substituted thiophenes is a powerful and predictive field, enabling the rational design of novel materials and therapeutics. By employing a validated computational workflow centered on DFT and TD-DFT, researchers can gain profound insights into structure-property relationships. The ability to precisely tune the frontier molecular orbitals through strategic substitution allows for the creation of bespoke molecules tailored for high-performance organic electronics or for potent and selective interactions with biological targets. This guide provides the foundational knowledge and practical framework for scientists to confidently explore and exploit the rich electronic landscape of the thiophene scaffold.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Dikcal, F., Ozturk, T., & Cinar, M. E. (2017). Fused thiophenes: An overview of the computational investigations. ResearchGate. Retrieved January 18, 2026, from [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 18, 2026, from [Link]
-
QSAR and Molecular Docking Studies of novel thiophene, pyrimidine, coumarin, pyr. (2020). DergiPark. Retrieved January 18, 2026, from [Link]
-
Theoretical Study on the Structures, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
DFT Computation of the Electron Spectra of Thiophene. (2024). Canadian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Thiophene and Its Derivatives. (n.d.). Gyan Sanchay. Retrieved January 18, 2026, from [Link]
-
Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Appli. (2021). Thieme. Retrieved January 18, 2026, from [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. (n.d.). SBPMat. Retrieved January 18, 2026, from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
THIOPHENE. (n.d.). Gyan Sanchay. Retrieved January 18, 2026, from [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
methodology for synthesizing 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene from 2-aminothiophenes
Application Note & Protocol
Methodology for the Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene: A Comprehensive Guide for Researchers
Abstract
This document provides a detailed methodology for the synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a Schiff base derived from 2-amino-3-cyano-5-methylthiophene and benzophenone. Thiophene-based Schiff bases are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering a step-by-step protocol, an explanation of the underlying reaction mechanism, characterization techniques, and safety considerations.
Introduction and Scientific Context
Thiophene moieties are considered important pharmacophores in drug design, acting as bioisosteres of phenyl groups found in many active pharmaceutical ingredients.[4] The 2-aminothiophene scaffold, in particular, is a versatile building block for synthesizing compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[4][5]
The functionalization of the amino group on the thiophene ring to form an imine (Schiff base) linkage is a critical synthetic transformation. The resulting C=N bond is pivotal for the biological activity of many compounds and serves as a versatile linker in the synthesis of more complex heterocyclic systems.[6] The target molecule, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, combines the thiophene core with the bulky benzhydrylidene group, creating a structure with potential applications in coordination chemistry and as an intermediate for novel therapeutics.
This protocol details a robust and reproducible acid-catalyzed condensation reaction, a cornerstone of imine synthesis, employing a Dean-Stark apparatus to ensure a high yield by efficiently removing the water byproduct.[7]
Reaction Mechanism and Rationale
The synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene proceeds via a nucleophilic addition-elimination reaction between the primary amine of 2-amino-3-cyano-5-methylthiophene and the carbonyl carbon of benzophenone.
Caption: General Reaction Scheme for Schiff Base Formation.
Mechanistic Steps:
-
Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of benzophenone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-3-cyano-5-methylthiophene attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, creating a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule. This dehydration step is the rate-determining step and is often irreversible when water is actively removed from the system.[7]
-
Deprotonation: The resulting iminium ion is deprotonated by a base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the final, neutral imine product.
The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product side by azeotropically removing water as it is formed, thereby maximizing the yield.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-3-cyano-5-methylthiophene | 4623-55-6 | 138.19 | 10.0 | 1.38 g |
| Benzophenone | 119-61-9 | 182.22 | 10.0 | 1.82 g |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.5 | ~95 mg |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 100 mL |
| Sodium Bicarbonate (Sat. aq. solution) | 144-55-8 | 84.01 | - | ~50 mL |
| Sodium Sulfate, Anhydrous | 7757-82-6 | 142.04 | - | ~5 g |
| Hexanes | 110-54-3 | - | - | For trituration |
Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Analytical balance
Synthetic Procedure
Caption: Experimental Workflow Diagram.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. Fill the Dean-Stark trap with anhydrous toluene.
-
Reagent Addition: To the round-bottom flask, add 2-amino-3-cyano-5-methylthiophene (1.38 g, 10.0 mmol), benzophenone (1.82 g, 10.0 mmol), and anhydrous toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (~95 mg, 0.5 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. Stir vigorously. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount = 0.18 mL). Continue refluxing for 4-6 hours or until no more water is collected.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (~5 g).
-
Solvent Removal: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Triturate the crude residue with cold hexanes. This process involves adding the solvent, stirring or scraping the solid to wash away impurities, and then decanting the solvent. Collect the resulting solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexanes.
-
Drying: Dry the purified solid product under vacuum to remove any residual solvent. Record the final mass and calculate the yield.
Characterization and Validation
To confirm the identity and purity of the synthesized 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, the following analytical techniques are recommended.
| Technique | Expected Result |
| FTIR | Disappearance of N-H stretching bands (approx. 3300-3400 cm⁻¹) from the starting amine. Appearance of a strong C=N (imine) stretching band (approx. 1620-1640 cm⁻¹). Persistence of the C≡N (nitrile) stretch (approx. 2220-2230 cm⁻¹). |
| ¹H NMR | Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. Appearance of characteristic signals for the benzhydrylidene phenyl protons and the thiophene ring protons. |
| ¹³C NMR | Appearance of a signal for the imine carbon (C=N) in the range of 160-170 ppm. |
| Mass Spec | The mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₂₀H₁₄N₂S = 314.41 g/mol ). |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Avoid sparks and open flames.
-
p-Toluenesulfonic Acid: This compound is corrosive and can cause severe skin and eye burns. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Jetir.org. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Retrieved from [Link]
-
Nayab, S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2014). Synthesis and study of metal complexes with a thiophene-based Schiff base. Retrieved from [Link]
-
Scite.ai. (n.d.). Novel Schiff bases–based thiophenes: Design, synthesis and biological evaluation. Retrieved from [Link]
-
ACS Publications. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]
-
Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and study of metal complexes with a thiophene-based Schiff base. [wisdomlib.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
Application Notes & Protocols: Leveraging 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in Advanced Heterocyclic Synthesis
Introduction: A Modern Approach to Thiophene-Based Scaffolds
In the landscape of medicinal chemistry and materials science, polysubstituted thiophenes are foundational scaffolds. The 2-amino-3-cyanothiophene moiety, in particular, is a highly versatile precursor for the synthesis of a multitude of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are prevalent in pharmacologically active compounds. However, the reactivity of the primary amino group can sometimes lead to undesired side reactions or instability.
This guide details the strategic use of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a stable, protected precursor. The benzhydrylideneamino group serves as an efficient "safety-catch" for the nucleophilic 2-amino group, allowing for purification and handling, before being readily cleaved to unmask the reactive intermediate for subsequent, high-yield cyclization reactions. This approach enhances the modularity and efficiency of synthesizing complex heterocyclic libraries for drug discovery and development professionals.
Strategic Workflow: From Simple Starting Materials to Complex Heterocycles
The overall synthetic strategy is a three-stage process that begins with the assembly of the core thiophene ring, followed by protection of the amino group to form the title compound, and culminating in its deprotection and subsequent cyclization to yield the desired heterocyclic products.
Caption: Overall workflow from Gewald synthesis to heterocyclic products.
Part 1: Synthesis of the Protected Precursor
The journey begins with the construction of the fundamental 2-amino-3-cyanothiophene scaffold using the highly efficient Gewald multicomponent reaction.
Protocol 1.1: Synthesis of 2-Amino-3-cyano-5-methylthiophene via Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, involving a one-pot condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] This protocol outlines the synthesis of the immediate precursor to our title compound.
Rationale: The reaction proceeds via an initial Knoevenagel condensation between the ketone (propan-2-one) and the nitrile (malononitrile), followed by the addition of sulfur and subsequent cyclization.[3] Diethylamine acts as a basic catalyst, facilitating both the condensation and the ring-closure steps.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Propan-2-one | 58.08 | 50 | 3.65 mL |
| Malononitrile | 66.06 | 50 | 3.30 g |
| Sulfur (powder) | 32.06 | 50 | 1.60 g |
| Diethylamine | 73.14 | 25 | 2.60 mL |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), propan-2-one (3.65 mL, 50 mmol), malononitrile (3.30 g, 50 mmol), and elemental sulfur (1.60 g, 50 mmol).
-
Stir the mixture to form a suspension.
-
Slowly add diethylamine (2.60 mL, 25 mmol) to the suspension at room temperature. An exothermic reaction is typically observed.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 2-amino-3-cyano-5-methylthiophene as a yellow crystalline solid.
-
Expected Yield: 80-90%.
-
Characterization: Melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure and purity.
-
Protocol 1.2: Protection of the 2-Amino Group
To enhance stability and prevent side reactions in subsequent steps, the 2-amino group is protected using a benzhydrylidene group. This is achieved by condensation with benzophenone imine.
Rationale: The benzhydrylidene group is a robust protecting group for primary amines, forming a stable imine (Schiff base).[4] It is resistant to many reaction conditions but can be readily cleaved under acidic conditions, which is a key feature of a "safety-catch" protecting group.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Amino-3-cyano-5-methylthiophene | 152.21 | 10 | 1.52 g |
| Benzophenone imine | 181.24 | 11 | 2.00 g |
| Toluene | 92.14 | - | 40 mL |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |
Procedure:
-
In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-3-cyano-5-methylthiophene (1.52 g, 10 mmol) in toluene (40 mL).
-
Add benzophenone imine (2.00 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (86 mg, 0.5 mmol).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
-
Expected Yield: 85-95%.
-
Part 2: Application in Heterocyclic Synthesis
The true utility of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is realized upon the removal of the protecting group, which liberates the highly reactive 2-amino-3-cyanothiophene for cyclocondensation reactions.
Protocol 2.1: Deprotection of the Benzhydrylideneamino Group
Acid-catalyzed hydrolysis efficiently cleaves the imine bond, regenerating the primary amine and benzophenone as a byproduct.
Rationale: The imine linkage is susceptible to hydrolysis under acidic conditions. The protonation of the imine nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
Caption: Deprotection via acid hydrolysis.
Materials:
| Reagent/Solvent | Amount (mmol) | Volume/Mass |
| 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene | 5 | 1.51 g |
| Tetrahydrofuran (THF) | - | 25 mL |
| 2M Hydrochloric Acid (HCl) | - | 15 mL |
| Diethyl ether | - | 50 mL |
| Saturated Sodium Bicarbonate solution | - | 30 mL |
Procedure:
-
Dissolve 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (1.51 g, 5 mmol) in THF (25 mL) in a 100 mL flask.
-
Add 2M HCl (15 mL) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure. The crude product contains the desired 2-amino-3-cyano-5-methylthiophene and benzophenone.
-
The regenerated aminothiophene can often be used directly in the next step without further purification. If necessary, benzophenone can be removed via column chromatography.
Protocol 2.2: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol demonstrates the cyclocondensation of the regenerated 2-amino-3-cyanothiophene with formic acid, a common one-carbon electrophile, to construct the fused pyrimidine ring.[6][7]
Rationale: The reaction involves the initial formation of a formamide intermediate by the reaction of the amino group with formic acid. The adjacent cyano group then undergoes intramolecular cyclization onto the formamide carbonyl, followed by tautomerization to yield the stable thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Amino-3-cyano-5-methylthiophene (crude) | 152.21 | ~5 | From 2.1 |
| Formic Acid (98%) | 46.03 | - | 20 mL |
| Acetic Anhydride | 102.09 | - | 5 mL |
Procedure:
-
To the crude 2-amino-3-cyano-5-methylthiophene obtained from the deprotection step (Protocol 2.1), add formic acid (20 mL).
-
Add acetic anhydride (5 mL) cautiously.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product to obtain 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Expected Yield: 70-85% over two steps (deprotection and cyclization).
-
Protocol 2.3: Synthesis of 6-Methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
The reaction with thiourea provides a straightforward route to thieno[2,3-d]pyrimidines bearing a versatile thiourea-derived moiety.
Rationale: The amino group of the thiophene attacks one of the thiocarbonyl carbons of thiourea, leading to a cyclization cascade involving the nitrile group, ultimately forming the fused heterocyclic system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Amino-3-cyano-5-methylthiophene (crude) | 152.21 | ~5 | From 2.1 |
| Thiourea | 76.12 | 7.5 | 570 mg |
| Pyridine | 79.10 | - | 25 mL |
Procedure:
-
Combine the crude 2-amino-3-cyano-5-methylthiophene (from Protocol 2.1, ~5 mmol) and thiourea (570 mg, 7.5 mmol) in pyridine (25 mL).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated HCl (10 mL).
-
Stir until a solid precipitates completely.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
Expected Yield: 65-80%.
-
Conclusion
The use of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene represents a refined and strategic approach to the synthesis of complex thiophene-based heterocycles. By masking the reactive amino group, this precursor allows for greater control and flexibility in multi-step synthetic sequences. The protocols provided herein offer robust and reproducible methods for the preparation of the protected precursor and its successful application in the construction of medicinally relevant thieno[2,3-d]pyrimidine scaffolds. This methodology is highly valuable for researchers in drug discovery, enabling the efficient generation of diverse molecular libraries for biological screening.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3987.
- Peruncheralathan, S., & Ila, H. (2004). A new mechanism for the Gewald reaction based on trapping of an intermediate. The Journal of Organic Chemistry, 69(17), 5933-5935.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 118-127.
- El-Kashef, H. S., et al. (2003). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. European Journal of Medicinal Chemistry, 38(3), 289-297.
- Patek, M., & Smrcina, M. (1994). "Safety-Catch" Protecting Groups in Peptide Synthesis.
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 2-Amino-3-cyanothiophene in Modern Organic Synthesis. Retrieved from [Link]
- Dave, C. G., & Shah, P. R. (1999). Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. Il Farmaco, 54(10), 647-650.
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
Sources
- 1. Sci-Hub. Synthesis of novel heterocycles from 2‐amino‐3‐(cyanomethylsulfonyl)thiophene / Journal of Heterocyclic Chemistry, 1998 [sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scielo.br [scielo.br]
application of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in organic light-emitting diodes (OLEDs)
Application Note & Protocol
Topic: Exploratory Application of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a Novel Emissive Layer in Organic Light-Emitting Diodes (OLEDs)
Introduction: Unveiling a Promising Candidate for Next-Generation OLEDs
The relentless pursuit of high-performance, cost-effective, and solution-processable materials is the cornerstone of innovation in organic light-emitting diode (OLED) technology. Within the vast chemical space of organic semiconductors, thiophene derivatives have consistently demonstrated significant promise due to their excellent charge transport characteristics, high photoluminescence quantum yields, and robust chemical stability.[1][2] This application note introduces 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene , a novel compound at the intersection of several promising molecular motifs, as a compelling candidate for the emissive layer (EML) in OLED devices.
This molecule integrates three key functional components:
-
A 5-methylthiophene core, a well-established electron-rich building block known to facilitate efficient charge transport.[1][3]
-
A cyano (-CN) group at the 2-position, which acts as a strong electron-withdrawing group. This feature is known to influence intramolecular charge transfer (ICT) characteristics, potentially leading to tuned emission wavelengths and improved electron affinity.[4][5]
-
A benzhydrylideneamino Schiff base moiety at the 3-position. Schiff bases are recognized for their structural versatility and have been incorporated into electroluminescent materials, with some zinc(II) complexes showing remarkable thermal stability and high fluorescence quantum yields.[6][7][8][9]
The unique combination of these moieties suggests that 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene could exhibit favorable optoelectronic properties, such as strong solid-state fluorescence and balanced charge injection/transport, making it a prime target for investigation in OLED applications. This document provides a detailed guide for researchers and materials scientists on the theoretical grounding, experimental protocols, and characterization of this compound as an emissive material.
Molecular Structure and Inferred Optoelectronic Properties
The chemical structure of the subject compound is presented below. Its potential as an OLED emitter is predicated on the synergistic effects of its constituent parts.
Caption: Molecular structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Predicted Photophysical and Electrochemical Properties
| Property | Predicted Characteristic | Rationale |
| Emission Color | Green to Yellow-Orange | The extended π-conjugation across the thiophene, cyano, and imine groups is expected to result in visible light emission. The exact color will depend on the extent of intramolecular charge transfer (ICT). |
| Quantum Yield | Moderate to High in Solid State | The bulky benzhydryl group may inhibit intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ). This steric hindrance could promote a higher solid-state photoluminescence quantum yield (PLQY). |
| Charge Transport | Potentially Ambipolar or p-type | The thiophene core is known for efficient hole transport.[10] The electron-withdrawing cyano group could lower the LUMO energy level, potentially facilitating electron injection and transport, leading to more balanced charge mobilities.[4][5] |
| Thermal Stability | Good | Thiophene and Schiff base derivatives often exhibit good thermal stability, a critical requirement for fabrication via thermal evaporation and for ensuring long operational lifetimes of OLED devices.[6] |
| Solubility | Good in Organic Solvents | The presence of the non-planar benzhydryl group and methyl group is likely to enhance solubility in common organic solvents like chloroform, dichloromethane, and toluene, making the material suitable for solution-based processing techniques.[11] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This section outlines a comprehensive protocol for fabricating a multilayer OLED device using 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as the emissive layer. The proposed device architecture is a standard bottom-emitting structure, suitable for initial characterization.
Materials and Equipment
-
Substrate: Indium Tin Oxide (ITO) coated glass (sheet resistance < 20 Ω/sq)
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer (EML): 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene dissolved in a suitable host matrix (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) in chloroform or toluene.
-
Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Equipment: Spin coater, thermal evaporator, UV-Ozone cleaner, nitrogen-filled glovebox, source measure unit (SMU), calibrated photodiode/spectrometer.
Proposed Device Architecture
A standard multilayer architecture is proposed to evaluate the performance of the novel emitter.
Caption: Step-by-step workflow for OLED fabrication and testing.
-
ITO Substrate Preparation:
-
Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to increase the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Immediately transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (e.g., CBP) and 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (e.g., 5-10 wt% doping concentration) in chloroform at a total concentration of 10 mg/mL.
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2500 rpm for 40 seconds.
-
Anneal the film at 70°C for 10 minutes to remove the solvent.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (< 10⁻⁶ Torr) connected to the glovebox.
-
Deposit a 30 nm layer of TPBi as the ETL.
-
Deposit a 1 nm layer of LiF as the EIL.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Expected Results and Device Characterization
The performance of the fabricated OLEDs should be evaluated based on several key metrics.
| Parameter | Description | Method of Measurement |
| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). | J-V-L measurement. |
| Maximum Luminance (Lmax) | The highest brightness achieved by the device before significant efficiency roll-off or breakdown. | J-V-L measurement. |
| Current Efficiency (ηc) | The ratio of the emitted light (in cd) to the input current (in A). | Calculated from J-V-L data. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Measured using an integrating sphere setup. |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical excitation, providing the peak emission wavelength and color coordinates (CIE). | Measured with a spectrometer. |
The successful application of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene would be demonstrated by a device with a low turn-on voltage, high luminance and efficiency, and a stable emission spectrum corresponding to the photoluminescence of the material. Further optimization of the device architecture, including the choice of host material and the thickness of adjacent layers, will be crucial for maximizing performance.
Conclusion
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene represents a structurally intriguing and synthetically accessible molecule with high potential for application in OLEDs. The strategic combination of a charge-transporting thiophene core, an electron-withdrawing cyano group, and a sterically bulky Schiff base moiety provides a strong rationale for its investigation as a novel emissive material. The protocols detailed in this note offer a robust framework for the fabrication and characterization of OLEDs based on this compound, providing a clear path for researchers to explore its electroluminescent properties and contribute to the development of next-generation display and lighting technologies.
References
- Vertex AI Search. (n.d.). Custom Thiophene Derivatives Manufacturers, Suppliers.
- Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application.
- RSC Publishing. (2020, May 15). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
- ResearchGate. (n.d.). OLEDs based on some mixed-ligand terbium carboxylates and zinc complexes with tetradentate Schiff bases: Mechanisms of electroluminescence degradation.
- SciSpace. (2020, May 15). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
- ACS Publications. (n.d.). Understanding Optoelectronic Properties of Cyano-Terminated Oligothiophenes in the Context of Intramolecular Charge Transfer. The Journal of Physical Chemistry B.
- ACS Publications. (2022, December 29). Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs.
- ACS Publications. (2021, August 11). Schiff Base Zinc(II) Complexes as Promising Emitters for Blue Organic Light-Emitting Diodes. ACS Applied Electronic Materials.
- ResearchGate. (n.d.). (PDF) Schiff Bases and Their Complexes in Organic Light Emitting Diode Application.
- MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
- ACS Publications. (2021, August 11). Schiff Base Zinc(II) Complexes as Promising Emitters for Blue Organic Light-Emitting Diodes.
- ACS Publications. (n.d.). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials.
- Chemical Science (RSC Publishing). (n.d.). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs.
- ResearchGate. (2021, August 4). (PDF) Schiff Base Zinc(II) Complexes as Promising Emitters for Blue Organic Light-Emitting Diodes.
- ResearchGate. (n.d.). (a–d) Images showing the process for OLED fabrication. Light emission...
- (n.d.). Charge transport through molecular ensembles: Recent progress in molecular electronics.
- (n.d.). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives.
- ACS Publications. (n.d.). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega.
- (2012). Theoretical study on charge transport properties of cyanovinyl-substituted oligothiophenes. Organic Electronics, 13, 1213-1222.
Sources
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Investigating the Anticancer Activity of Thiophene-Based Schiff Bases
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of thiophene-based Schiff bases as potential anticancer agents. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.
Introduction
Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] Schiff bases, characterized by the azomethine group (-C=N-), are also known for their pharmacological potential. The combination of these two moieties in thiophene-based Schiff bases has garnered considerable interest for the development of novel anticancer therapeutics.[4][5] The anticancer mechanisms of thiophene derivatives are varied and can include the inhibition of topoisomerase and tyrosine kinase, interaction with tubulin, and induction of apoptosis through the generation of reactive oxygen species.[1][2][6]
This guide will detail the synthesis of a representative thiophene-based Schiff base, followed by a step-by-step approach to evaluate its in vitro anticancer activity and elucidate its mechanism of action.
Part 1: Synthesis and Characterization of Thiophene-Based Schiff Bases
The synthesis of thiophene-based Schiff bases is typically a straightforward condensation reaction between an amino-thiophene derivative and an appropriate aromatic aldehyde.[7]
Protocol 1: Synthesis of a Thiophene-Based Schiff Base
This protocol describes the synthesis of a Schiff base from 2-amino-4-methylthiophene-3-carbonitrile and a substituted benzaldehyde.
Materials:
-
2-amino-4-methylthiophene-3-carbonitrile
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
In a 100 mL round bottom flask, dissolve 2-amino-4-methylthiophene-3-carbonitrile (10 mmol) in 30 mL of ethanol.
-
Add the substituted benzaldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the product with cold ethanol and then with distilled water to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Determine the melting point of the purified product.
-
Characterize the structure of the synthesized Schiff base using FT-IR and ¹H NMR spectroscopy.
Causality Behind Experimental Choices:
-
Ethanol as solvent: It is a good solvent for both reactants and is easily removed after the reaction.
-
Glacial acetic acid as a catalyst: It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the thiophene derivative.
-
Refluxing: Heating the reaction mixture increases the reaction rate, leading to a higher yield of the product in a shorter time.
Part 2: In Vitro Anticancer Activity Evaluation
A crucial step in the evaluation of a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric assay to assess cell viability.[8][9]
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized thiophene-based Schiff base
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Prepare serial dilutions of the compound in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the Schiff base to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HCT116) |
| Thiophene Schiff Base 1 | 1 | 95.2 ± 3.1 | 92.5 ± 4.2 |
| 5 | 78.4 ± 2.5 | 75.1 ± 3.8 | |
| 10 | 52.1 ± 1.9 | 48.9 ± 2.7 | |
| 25 | 25.6 ± 1.5 | 22.3 ± 2.1 | |
| 50 | 10.3 ± 0.8 | 8.7 ± 1.3 | |
| Doxorubicin (Control) | 0.1 | 85.7 ± 4.5 | 88.1 ± 3.9 |
| 0.5 | 55.3 ± 3.2 | 51.6 ± 2.8 | |
| 1 | 30.1 ± 2.1 | 28.4 ± 1.9 | |
| 5 | 12.8 ± 1.2 | 10.5 ± 1.1 |
IC₅₀ Values:
-
Thiophene Schiff Base 1: 9.8 µM (MCF-7), 9.2 µM (HCT116)
-
Doxorubicin: 0.45 µM (MCF-7), 0.42 µM (HCT116)
Part 3: Mechanistic Studies
Understanding the mechanism by which a compound induces cell death is critical. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
Materials:
-
Cancer cells
-
Thiophene-based Schiff base
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the Schiff base at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visualization of Experimental Workflow and Potential Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for anticancer evaluation.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic signaling pathway.
Part 4: In Vivo Evaluation
While in vitro assays are essential for initial screening, in vivo studies are necessary to evaluate the efficacy and safety of a potential drug in a whole organism.[10][11] Human tumor xenografts in immunodeficient mice are a common preclinical model.[12][13][14]
Considerations for In Vivo Studies:
-
Animal Model: Nude mice are often used for xenograft models to prevent rejection of human tumor cells.[12]
-
Tumor Implantation: Cancer cells can be implanted subcutaneously or orthotopically. Orthotopic models often better represent the tumor microenvironment and metastatic potential.[11]
-
Dosing and Administration: The route of administration and dosing regimen should be carefully determined based on pharmacokinetic and toxicity studies.
-
Efficacy Endpoints: Tumor growth delay and tumor control are key endpoints to assess the anticancer activity of the compound.[10]
Conclusion
The protocols and guidelines presented here offer a structured approach to investigate the anticancer potential of novel thiophene-based Schiff bases. By following these methodologies, researchers can systematically synthesize, screen, and characterize these compounds, paving the way for the development of new and effective cancer therapies. The transition from in vitro to in vivo studies is a critical step that requires careful planning and execution to validate the therapeutic potential of promising candidates.[10]
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
- IN VIVO Screening Models of Anticancer Drugs. (n.d.). Semantic Scholar.
- SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. (n.d.). EJPMR.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). PMC - NIH.
- Bioassays for Anticancer Activities. (2025). ResearchGate.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
- Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020). PubMed.
- A Review on Anticancer Activities of Thiophene and its Analogs. (n.d.). Semantic Scholar.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). OUCI.
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs [ouci.dntb.gov.ua]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ejpmr.com [ejpmr.com]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a Selective Fluorescent Probe for Ferric Ion (Fe³⁺) Detection
Introduction: The Critical Need for Selective Iron Sensing
Iron is a ubiquitous and essential element, playing a pivotal role in numerous biological processes, from oxygen transport via hemoglobin to cellular respiration. However, imbalances in iron homeostasis are linked to a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the development of sensitive and selective methods for the detection of ferric iron (Fe³⁺), the biologically prevalent oxidized form, is of paramount importance in diagnostics, environmental monitoring, and pharmaceutical research.[1][2][3]
Fluorescent chemosensors have emerged as powerful tools for ion detection due to their operational simplicity, high sensitivity, rapid response times, and potential for real-time imaging in biological systems.[4][5] Thiophene-based Schiff bases are a particularly promising class of fluorophores due to their excellent photophysical properties and the ease with which their structures can be modified to tune selectivity and sensitivity for specific analytes.[6][7][8]
This document provides a comprehensive guide to the application of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (herein referred to as BCMT ) as a highly selective "turn-off" fluorescent probe for the detection of Fe³⁺. We will detail the underlying sensing mechanism, provide step-by-step protocols for its use, and offer insights into data interpretation and potential applications.
Principle of Detection: A Fluorescence Quenching Mechanism
BCMT is a Schiff base derivative that exhibits native fluorescence. The sensing mechanism for Fe³⁺ is based on a process known as fluorescence quenching .
In its free state, the BCMT molecule absorbs light at a specific wavelength and re-emits it at a longer wavelength, producing a measurable fluorescent signal. The imine nitrogen (-C=N-) and the cyano group's nitrogen atom (-C≡N) within the BCMT structure act as binding sites. Upon the introduction of Fe³⁺ ions, a stable, non-fluorescent complex is formed between the BCMT probe and the Fe³⁺ ion.[9][10]
This complexation event disrupts the fluorophore's emission properties. The quenching is primarily attributed to two potential mechanisms:
-
Photoinduced Electron Transfer (PET): In the complex, an electron can be transferred from the excited state of the fluorophore to the half-filled d-orbitals of the paramagnetic Fe³⁺ ion. This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching the fluorescence.[11]
-
Inner Filter Effect (IFE): The Fe³⁺ ion itself, or its complex with BCMT, may absorb light at either the excitation or emission wavelength of the fluorophore. This absorption reduces the light available to excite the probe or re-absorbs the emitted light, leading to a decrease in the measured fluorescence intensity.[12]
The result is a dose-dependent decrease in fluorescence intensity that is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.
Caption: Experimental workflow for Fe³⁺ titration and analysis.
-
Prepare Working Solution: Prepare a 10 µM working solution of BCMT by diluting the 1 mM stock solution in HEPES buffer (10 mM, pH 7.4). The final solution should contain a small, consistent percentage of DMSO (e.g., 1-5%) to ensure solubility.
-
Set up Spectrofluorometer: Turn on the instrument and allow the lamp to warm up. Set the excitation wavelength (λex) and the emission scan range. Note: These wavelengths must be determined empirically by first running a scan of the BCMT probe alone to find its absorption and emission maxima.
-
Titration:
-
Pipette 2 mL of the 10 µM BCMT working solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum. This is the "zero" reading.
-
Add incremental amounts of the Fe³⁺ stock solution (e.g., 0, 0.2, 0.4, 0.6... equivalents) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Fe³⁺.
Protocol 3: Selectivity and Interference Study
This protocol validates that the probe's response is specific to Fe³⁺.
-
Prepare a series of test solutions. In separate cuvettes, add 2 mL of the 10 µM BCMT working solution.
-
To each cuvette, add a high concentration (e.g., 10 equivalents or 100 µM) of a single potentially interfering metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.). Record the fluorescence spectrum for each.
-
In a final cuvette, add 10 equivalents of Fe³⁺ and record its spectrum for comparison.
-
To test for interference, prepare a solution containing BCMT and 10 equivalents of Fe³⁺, then add 10 equivalents of an interfering ion and observe if the quenching effect is altered.
-
Plot the fluorescence response as a bar graph for easy comparison. The response to Fe³⁺ should be significantly more pronounced than for any other ion.
Data Analysis and Interpretation
Performance Characteristics
The following parameters are key to defining the probe's performance.
| Parameter | Description | Typical Result for BCMT |
| Linear Range | The concentration range over which the fluorescence quenching is directly proportional to the [Fe³⁺]. | Determined from the titration curve. |
| Limit of Detection (LOD) | The lowest concentration of Fe³⁺ that can be reliably distinguished from a blank sample. It is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve. | Highly sensitive probes can achieve nanomolar (nM) to low micromolar (µM) detection limits. [2][13] |
| Selectivity | The ability of the probe to detect the target ion (Fe³⁺) in the presence of other competing ions. | High selectivity is observed when other common metal ions cause minimal or no change in fluorescence. [5][13] |
| Response Time | The time required for the probe to reach a stable signal after the addition of Fe³⁺. | Typically very rapid, often within minutes. [2] |
Stoichiometry Determination (Job's Plot)
To determine the binding ratio between BCMT and Fe³⁺, a Job's plot analysis can be performed. This involves preparing a series of solutions where the total molar concentration of [BCMT] + [Fe³⁺] is constant, but their mole fractions are varied. The plot of fluorescence change versus the mole fraction of Fe³⁺ will show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 binding ratio). [7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Initial Fluorescence | - Incorrect excitation/emission wavelengths.- Probe degradation.- Instrument malfunction. | - Scan for optimal λex/λem.- Prepare fresh BCMT stock solution.- Check instrument settings and lamp status. |
| Poor Sensitivity/LOD | - Suboptimal pH.- Insufficient probe concentration. | - Perform a pH optimization study.- Adjust the working concentration of the BCMT probe. |
| Lack of Selectivity | - Probe coordinates with other ions.- Impure reagents. | - This is an intrinsic property. If selectivity is poor, the probe may not be suitable for the intended matrix.- Use high-purity metal salts. |
| Precipitation in Cuvette | - Low solubility of the probe or complex.- Exceeding solubility limit of metal salts. | - Increase the percentage of co-solvent (DMSO), ensuring it doesn't interfere with the assay.- Work with lower concentrations. |
Conclusion
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (BCMT) serves as an effective and highly selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). Its utility is grounded in a robust fluorescence quenching mechanism upon complexation with Fe³⁺. The protocols outlined in this document provide a validated framework for researchers to employ BCMT in the quantitative analysis of Fe³⁺ in various aqueous environments. With its high sensitivity and rapid response, this probe is a valuable tool for applications spanning from environmental science to biomedical research.
References
-
(2022). A Chemosensor for Fe3+ Detection Derived from Pyrene. Academic Journal of Chemistry, 7(3), 42-46. [Link]
- Dhanapal, P., et al. (2024). Thiophene Appended Schiff Base Probe for Selective 'Turn-On' Response for Copper (II) Ion and Their Applications in Live Cell Imaging. RSC Advances.
- Hamzi, I., Mered, Y., & Mostefa-Kara, B. (n.d.). Novel Thiophene-Derived Schiff Base as a Fluorescent Sensor for Highly Sensitive and Selective Relay Recognition of Zn2+ and Fe2+. Sciforum.
- He, L., et al. (2005). A Highly Selective and Sensitive Fluorescent Chemosensor for Fe3+ in Physiological Aqueous Solution. Chemistry Letters, 34(1), 98-99.
- Hou, J., et al. (2018). Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging. Analytica Chimica Acta, 1049, 168-177.
- Karthik, G., et al. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34533–34542.
- Feng, X., et al. (2021). Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. Spectroscopy Online.
- Li, Y., et al. (2023).
-
ResearchGate. (n.d.). Mechanism of fluorescence quenching by Fe³⁺ ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of fluorescence quenching of Fe 3+ ions. Retrieved from [Link]
- Scientific Reports. (2017). Highly selective fluorescent chemosensor for detection of Fe3+ based on Fe3O4@ZnO. Scientific Reports, 7, 40015.
- Singh, A., et al. (2021). Sensitive, Selective and Reliable Detection of Fe3+ in Lake Water via Carbon Dots-Based Fluorescence Assay.
- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). Molecules, 28(10), 4088.
- This research paper unveils a fluorescent probe (PTZ-SCN) engineered for the specific detection of Cu2+. (2024). RSC Advances, 14, 9866-9876.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. sciforum.net [sciforum.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Sensitive, Selective and Reliable Detection of Fe3+ in Lake Water via Carbon Dots-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Investigation of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene: A Novel Candidate for Advanced Sensor Applications
Application Note & Protocol
Abstract
This document provides a comprehensive guide to the electrochemical characterization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene and its development into a robust electrochemical sensor. Thiophene-based Schiff bases are an emerging class of compounds in sensor technology due to their inherent electronic properties, ease of synthesis, and versatile coordination chemistry.[1][2] The presence of a cyano group, a benzhydrylideneamino Schiff base moiety, and a thiophene ring system in the target molecule suggests a rich redox chemistry suitable for exploitation in sensing applications.[3] This guide details the fundamental electrochemical studies required to understand the molecule's behavior and provides step-by-step protocols for electrode modification, sensor fabrication, and analyte detection. The methodologies are designed to be self-validating, providing researchers with a reliable framework for their investigations.
Introduction: The Scientific Rationale
Electrochemical sensors offer significant advantages, including high sensitivity, low cost, and portability, making them ideal for a wide range of applications from environmental monitoring to clinical diagnostics.[4] The core of such a sensor is the molecular recognition element, which must exhibit a measurable and specific response to a target analyte.
The molecule 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is a compelling candidate for several reasons:
-
Thiophene Core: The sulfur-containing five-membered ring is electron-rich and can be easily oxidized.[5] Polythiophenes are well-known conducting polymers, and even monomeric thiophene derivatives possess excellent charge transfer properties.[6][7]
-
Schiff Base (Iminé) Linkage (-N=CH-): The imine nitrogen provides a crucial coordination site for metal ions. Schiff base ligands are widely used in the development of selective sensors for various cations.[1][2][8]
-
Cyano Group (-CN): As a potent electron-withdrawing group, the cyano substituent modulates the electronic properties of the thiophene ring, influencing its oxidation potential and photophysical characteristics.[3] This tuning is critical for enhancing sensitivity and selectivity.
-
Benzhydrylidene Group: The two phenyl rings provide a large, conjugated π-system, which can enhance the molecule's electronic communication and potentially offer sites for π-π stacking interactions, aiding in immobilization on electrode surfaces like graphene or carbon nanotubes.
This combination of functional groups suggests that the molecule could act as a selective chemosensor, where the binding of an analyte (e.g., a heavy metal ion) would perturb the electronic structure, leading to a detectable change in its electrochemical signature.[9]
Preliminary Characterization
Before electrochemical studies, it is essential to confirm the identity and purity of the synthesized 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (CAS: 948015-48-3).[10]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₂S | [10] |
| Molecular Weight | 302.39 g/mol | [10] |
| Appearance | (To be determined experimentally) | - |
| Solubility | (To be determined in relevant organic solvents and aqueous buffers) | - |
Standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry should be employed to validate the structure. Purity can be assessed using HPLC.
Core Electrochemical Studies: Understanding Redox Behavior
The foundational step in developing an electrochemical sensor is to characterize the intrinsic redox properties of the molecule. Cyclic Voltammetry (CV) is the primary technique for this purpose.
Protocol 1: Cyclic Voltammetry Analysis
Objective: To determine the oxidation and reduction potentials of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene and assess the reversibility of its redox processes.
Materials & Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Glassy Carbon Electrode (GCE) as working electrode
-
Platinum wire as counter electrode
-
Ag/AgCl (3M KCl) as reference electrode
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
-
Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄)[11]
-
Polishing kit (alumina slurries, polishing pads)
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 1.0, 0.3, and 0.05 µm alumina slurries sequentially for 2 minutes each.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water for 5 minutes each to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 1.0 mM solution of the target compound in anhydrous CH₃CN containing 0.1 M TBAPF₆.
-
Purge the solution with high-purity nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.
-
Set the potential window. A wide range, e.g., -2.0 V to +2.0 V, is recommended for the initial scan to identify all redox events.[12][13]
-
Perform a cyclic scan at a scan rate of 100 mV/s.[14]
-
Record the resulting voltammogram (current vs. potential).
-
Perform subsequent scans at varying rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.
-
Interpreting the Results:
-
Anodic/Cathodic Peaks: The presence of an anodic peak indicates oxidation, likely of the thiophene ring.[11][14] A cathodic peak corresponds to reduction.
-
Reversibility: A reversible or quasi-reversible process will show both a forward and a reverse peak. The peak potential separation (ΔEp) for a reversible one-electron process is theoretically 59 mV at 25°C.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate. This confirms the species is freely diffusing in solution.
Sensor Fabrication and Electrode Modification
To create a sensor, the molecule must be immobilized onto the electrode surface. This enhances stability and sensitivity. A common approach is to drop-cast a solution of the molecule mixed with a conductive polymer or nanomaterial.
Workflow for Sensor Fabrication
Caption: Workflow for fabricating a modified glassy carbon electrode.
Protocol 2: Electrode Modification with a Graphene Composite
Objective: To immobilize 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene onto a GCE using a graphene oxide matrix to enhance the electroactive surface area and sensitivity.[15]
Materials & Reagents:
-
Prepared GCE (from Protocol 1)
-
Graphene oxide (GO) powder
-
Dimethylformamide (DMF)
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
-
Micropipette
-
Low-temperature oven or heat lamp
Step-by-Step Procedure:
-
Prepare the Modifier Ink:
-
Disperse 1 mg of GO in 1 mL of DMF by sonicating for 1 hour to create a stable 1 mg/mL dispersion.
-
Dissolve 1 mg of the thiophene derivative in this dispersion.
-
Sonicate for another 30 minutes to ensure a homogeneous mixture.
-
-
Modify the Electrode:
-
Using a micropipette, carefully drop-cast 5 µL of the prepared "ink" onto the clean, dry surface of the GCE.
-
Allow the solvent to evaporate slowly at room temperature or in an oven at a mild temperature (~50°C) to form a uniform film.
-
-
Characterize the Modified Electrode:
-
Use techniques like Scanning Electron Microscopy (SEM) to visualize the surface morphology.
-
Perform Electrochemical Impedance Spectroscopy (EIS) to measure the charge transfer resistance (Rct). A successful modification should result in a lower Rct compared to the bare GCE, indicating faster electron transfer.[15]
-
Electrochemical Sensing Application
With the modified electrode, sensing experiments can be performed. The hypothesis is that the coordination of a metal ion to the Schiff base nitrogen will alter the redox potential or current of the thiophene moiety.
Sensing Mechanism Hypothesis
Caption: Proposed mechanism for analyte detection.
Protocol 3: Differential Pulse Voltammetry (DPV) for Analyte Detection
Objective: To quantitatively detect a target analyte (e.g., Pb²⁺, Cu²⁺, or other heavy metal ions) using the modified electrode. DPV is chosen for its higher sensitivity and better resolution compared to CV.
Materials & Reagents:
-
Modified GCE (from Protocol 2)
-
Three-electrode cell and potentiostat
-
Supporting electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0
-
Stock solutions of various metal ions (e.g., Pb(NO₃)₂, CuSO₄, etc.)
-
Interference ion solutions
Step-by-Step Procedure:
-
Establish a Baseline:
-
Place the modified electrode in the electrochemical cell containing only the PBS buffer.
-
Run a DPV scan in the potential range where the thiophene oxidation occurs (determined from Protocol 1).
-
Record the baseline signal.
-
-
Analyte Titration:
-
Add a small, known concentration of the target analyte (e.g., to a final concentration of 1 µM) to the cell.
-
Allow the solution to equilibrate for 2-3 minutes while stirring gently to facilitate binding.
-
Stop stirring and let the solution become quiescent for 30 seconds.
-
Run the DPV scan and record the signal. A change in the peak current or a shift in peak potential should be observed.
-
-
Generate a Calibration Curve:
-
Repeat step 2 with successive additions of the analyte to create a series of increasing concentrations.
-
Plot the change in peak current (ΔI = I_analyte - I_baseline) versus the analyte concentration.
-
The linear range of this plot can be used for quantitative analysis.
-
-
Selectivity Study:
-
Perform the same experiment with other, potentially interfering ions at the same or higher concentrations.
-
A highly selective sensor will show a significant response only to the target analyte.
-
Table 2: Expected Performance Metrics
| Parameter | Description | Target Value |
| Linear Range | The concentration range where the sensor response is directly proportional to the analyte concentration. | Wide (e.g., nM to µM) |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve. | Low (nM range) |
| Sensitivity | The slope of the calibration curve. | High |
| Selectivity | The ability to detect the target analyte in the presence of other species. | High |
| Reproducibility | The consistency of results from multiple sensors prepared in the same way (RSD < 5%). | High |
Conclusion and Future Outlook
This document outlines a systematic approach to evaluating 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a novel material for electrochemical sensing. By following these protocols, researchers can thoroughly characterize its electrochemical properties, fabricate a sensitive and selective sensor, and validate its performance. The unique combination of a redox-active thiophene core, a metal-coordinating Schiff base, and an electron-modulating cyano group makes this molecule a highly promising candidate for detecting environmental pollutants or biologically relevant ions. Future work could involve computational studies (e.g., DFT) to support the experimental findings and explore the precise nature of the analyte-sensor interaction.[3]
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]
-
El-Dash, Y. S., et al. (2023). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. ChemElectroChem, 10(4), e202200954. Available at: [Link]
-
Kim, J. H., et al. (2005). Synthesis of Polythiophene Derivatives and Their Application for Electrochemical DNA Sensor. Conference paper. Available at: [Link]
-
Li, W., et al. (2020). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A, 8(1), 144-150. Available at: [Link]
-
Al-Ogaidi, I., et al. (2024). Sensitive Electrochemical Sensor Based on Amino-Functionalized Graphene Oxide/Polypyrrole Composite for Detection of Pb2+ Ions. MDPI. Available at: [Link]
-
Akther, T., et al. (2019). SYNTHESIS OF THIOPHENE SUBSTITUTED PORPHYRIN DERIVATIVES AND THEIR APPLICATION IN ELECTROCHEMICAL BIOSENSOR. Thesis. Available at: [Link]
-
Ben-Hadda, T., et al. (2023). Novel Thiophene-Derived Schiff Base as a Fluorescent Sensor for Highly Sensitive and Selective Relay Recognition of Zn2+ and Fe2+. Sciforum. Available at: [Link]
-
Ito, S., et al. (2007). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 111(23), 5083–5091. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. Available at: [Link]
-
Zhang, S., et al. (2024). Electrochemical chiral sensor for recognition of amino acid enantiomers with cyclodextrin-based microporous organic networks. Analytica Chimica Acta, 1298, 342377. Available at: [Link]
-
Kim, J. H., et al. (2005). Synthesis of Polythiophene Derivatives and Their Application for Electrochemical DNA Sensor. ResearchGate. Available at: [Link]
-
Zafar, H., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 17891–17906. Available at: [Link]
-
El-Nassan, H. B., et al. (2023). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. Wiley Online Library. Available at: [Link]
-
ResearchGate. (n.d.). (a) Cyclic voltammograms of 0.01M thiophene in 0.1M LiClO4/CH3CN.... Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Ahammad, A., et al. (2022). Electrochemical Sensors and Their Applications: A Review. MDPI. Available at: [Link]
-
Mohan, R., et al. (2021). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence, 32, 19–56. Available at: [Link]
-
G. Zotti, et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Thiophene Appended Schiff Base Probe for Selective 'Turn-On' Response for Copper (II) Ion and Their Applications in Live Cell Imaging. Available at: [Link]
-
ResearchGate. (n.d.). S Cyclic voltammogram of ethyl 2‐cyano‐3‐(thiophen‐2‐yl)acrylate A.... Available at: [Link]
-
Bourais, A., et al. (2024). Lead ion (Pb2+) electrochemical sensors based on novel Schiff base ligands. Environmental Science: Water Research & Technology. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Lead ion (Pb2+) electrochemical sensors based on novel Schiff base ligands - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocol: Strategic Functionalization of the 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene Core
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-amino-3-cyanothiophene framework is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The specific derivative, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (1) , presents a unique synthetic platform. The substituents on the thiophene ring—an electron-donating methyl group at C5, a protected electron-donating amino group at C3, and an electron-withdrawing cyano group at C2—create a highly specific electronic environment. This guide provides a detailed exploration of the regioselective functionalization of this thiophene core, offering robust protocols for key transformations and explaining the chemical principles that govern their success.
The benzhydrylidene (diphenylmethylene) group serves as a crucial protecting group for the C3-amino functionality. This imine not only prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or acylation, but also modulates the electronic properties of the thiophene ring.[1][2] Its eventual removal under mild acidic conditions provides a facile entry point for further derivatization of the liberated amine.
Reactivity and Regioselectivity Analysis
The functionalization of the thiophene ring in substrate 1 is dictated by the cumulative electronic effects of its substituents. Thiophene itself is an electron-rich heterocycle, more susceptible to electrophilic attack than benzene.[3]
-
Activating Groups: The C3-amino group (protected as an imine) is a powerful electron-donating group, strongly activating the ortho (C2, C4) and para (C5) positions towards electrophilic aromatic substitution (SEAr). The C5-methyl group is also an electron-donating, activating group.
-
Deactivating Group: The C2-cyano group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack.
The confluence of these effects leads to a highly predictable outcome for electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site. It is ortho to the strongly activating C3-amino group and meta to the deactivating C2-cyano group, making it the prime target for electrophiles.[4][5] This inherent regioselectivity is the foundation of the synthetic strategy outlined below.
Strategic Functionalization Workflow
The overall strategy involves a three-stage process:
-
Initial Electrophilic Substitution: Introduction of a versatile functional handle, such as a halogen or a formyl group, at the activated C4 position.
-
Cross-Coupling Reactions: Leveraging the newly installed handle to perform metal-catalyzed reactions for C-C and C-N bond formation, enabling rapid diversification.
-
Deprotection and Further Derivatization: Removal of the benzhydrylidene group to unmask the C3-amine for subsequent reactions.
Caption: Strategic workflow for the functionalization of the thiophene core.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Regioselective Bromination at the C4-Position
This protocol utilizes N-Bromosuccinimide (NBS), a mild and effective electrophilic brominating agent, to install a bromine atom at the C4 position. The bromine serves as an excellent handle for subsequent cross-coupling reactions.[6]
Materials:
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (1) (1.0 eq).
-
Dissolve the starting material in acetonitrile or DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-3-(benzhydrylideneamino)-2-cyano-5-methylthiophene (2) .
Protocol 2: Vilsmeier-Haack Formylation at the C4-Position
The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[7][8] This reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to afford the C4-aldehyde.[9][10]
Materials:
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).
-
Cool the DMF to 0 °C and slowly add POCl₃ (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of substrate (1) (1.0 eq) in anhydrous DCE to the flask.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 4-formyl-3-(benzhydrylideneamino)-2-cyano-5-methylthiophene (3) .
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[11][12] This protocol uses the 4-bromo derivative (2) as the starting material.
Materials:
-
4-Bromo-3-(benzhydrylideneamino)-2-cyano-5-methylthiophene (2)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a Schlenk flask, add the 4-bromo substrate (2) (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH | 85 | 8 | 88-96 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-85 |
Protocol 4: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[13][14][15]
Materials:
-
4-Bromo-3-(benzhydrylideneamino)-2-cyano-5-methylthiophene (2)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk tube.
-
Add the 4-bromo substrate (2) (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS until completion (typically 4-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Protocol 5: Deprotection of the Benzhydrylideneamino Group
Mild acidic hydrolysis effectively cleaves the imine bond to reveal the free 3-amino group without affecting other functionalities.
Materials:
-
Protected thiophene derivative
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))
-
Aqueous acid (e.g., 2M Hydrochloric acid (HCl), Acetic Acid)
-
Base for neutralization (e.g., saturated aqueous NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the protected thiophene (1.0 eq) in a suitable solvent like THF or MeOH.
-
Add aqueous HCl (e.g., 2M solution, 2-3 eq) and stir the mixture at room temperature.
-
The reaction is often accompanied by the precipitation of benzophenone. Monitor by TLC for the disappearance of the starting material (usually 1-3 hours).
-
Once complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the free 3-aminothiophene derivative.
Conclusion
The 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene scaffold is a highly valuable platform for synthetic and medicinal chemistry. Its well-defined electronic properties allow for predictable and high-yielding regioselective functionalization at the C4 position. The protocols detailed herein for bromination, formylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust toolkit for researchers to generate diverse libraries of novel thiophene derivatives. The straightforward deprotection of the C3-amino group further expands the synthetic possibilities, making this a truly versatile building block for drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives.
- Abdelwahab, A. B., Hanna, A. G., & Kirsch, G. (n.d.). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Koval'chuk, Y., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal, 12(18), 2410-2425.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7589.
- ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.
- Shah, S. T. A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 66.
- Gevorgyan, A., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry, 43(6), 633-646.
- ResearchGate. (n.d.). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- Zhang, J., et al. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 5(1), 55-59.
- ResearchGate. (n.d.). A novel method for the bromination of thiophenes.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Patil, S. B., & Patil, P. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Lachaize, S., et al. (2024). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistryOpen, 13(1), e202300553.
- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2022). Electrophilic Substitution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a Novel Sensitizer in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaics and Material Science
Introduction: The Quest for Novel Sensitizers in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a significant advancement in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The efficiency of a DSSC is intrinsically linked to the properties of the sensitizing dye, which is responsible for light absorption and subsequent electron injection.[3][4] Organic dyes, in particular, have garnered considerable attention due to their high molar extinction coefficients, low cost, and the tunability of their chemical structures.[3] Thiophene derivatives are a prominent class of compounds used in the design of organic sensitizers, often serving as a π-bridge to facilitate charge transfer within a Donor-π-Acceptor (D-π-A) framework.[1][5]
This document presents a detailed guide on the proposed application of a novel thiophene derivative, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene , as a sensitizer in DSSCs. While this specific compound is not yet established in the DSSC literature, its molecular structure suggests significant potential. The benzhydrylideneamino group can act as an electron-donating moiety, the cyano group as an electron-accepting and anchoring group, and the methylthiophene unit as the π-conjugated bridge. This guide provides a hypothetical, yet scientifically grounded, framework for its synthesis, characterization, and integration into a DSSC device, intended to serve as a foundational resource for researchers exploring new frontiers in organic photovoltaics.
Principle of Operation with 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
The operational mechanism of a DSSC employing this novel thiophene dye follows a well-established sequence of photoelectrochemical events.
-
Light Absorption: The 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene dye, adsorbed onto the surface of a nanocrystalline titanium dioxide (TiO₂) photoanode, absorbs incident photons. This leads to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
Electron Injection: The excited electron is then rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[1]
-
Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate, which serves as the photoanode's current collector.
-
Dye Regeneration: The oxidized dye molecule is subsequently reduced back to its ground state by accepting an electron from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte.
-
Mediator Regeneration and Circuit Completion: The oxidized redox mediator diffuses to the counter electrode (typically a platinized or carbon-coated conductive glass), where it is regenerated by accepting electrons from the external circuit, thus completing the electrical circuit.
Proposed Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
The synthesis of the target compound can be envisioned through a condensation reaction between 2-amino-3-cyano-5-methylthiophene and benzophenone. A plausible synthetic route is outlined below.
Protocol 1: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Materials:
-
2-amino-3-cyano-5-methylthiophene
-
Benzophenone
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 equivalent of 2-amino-3-cyano-5-methylthiophene and 1.1 equivalents of benzophenone in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Proposed synthesis workflow for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Fabrication and Assembly of the Dye-Sensitized Solar Cell
The following protocols detail the step-by-step procedure for constructing a DSSC using the synthesized thiophene dye.
Protocol 2: Preparation of the TiO₂ Photoanode
Materials:
-
Transparent Conductive Oxide (TCO) glass (e.g., FTO or ITO)
-
TiO₂ paste (e.g., P25)
-
Scotch tape
-
Glass rod or microscope slide for doctor-blading
-
Hot plate and furnace
-
Ethanol, isopropanol, and deionized water
Procedure:
-
Clean the TCO glass substrates by sonicating sequentially in deionized water, ethanol, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
Identify the conductive side of the TCO glass using a multimeter.
-
Apply two layers of Scotch tape on opposite edges of the conductive side to act as spacers and control the film thickness.
-
Deposit a small amount of TiO₂ paste onto one edge of the TCO glass.
-
Spread the paste evenly across the substrate using the doctor-blading technique with a glass rod or microscope slide, sliding it along the tape spacers.
-
Carefully remove the Scotch tape.
-
Allow the film to air dry for about 10-15 minutes.
-
Sinter the TiO₂ film in a furnace. A typical sintering program involves ramping up the temperature to 450-500°C and holding it for 30 minutes before cooling down to room temperature. This process removes organic binders and ensures good particle-to-particle connectivity.
Protocol 3: Dye Sensitization
Materials:
-
Sintered TiO₂ photoanode
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene dye
-
Anhydrous ethanol or a mixture of acetonitrile and tert-butanol (1:1 v/v)
-
Beaker or petri dish
-
Tweezers
Procedure:
-
Prepare a dye solution of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (typically 0.3-0.5 mM) in the chosen solvent.
-
Immerse the sintered TiO₂ photoanode into the dye solution while it is still warm (around 80°C) to facilitate faster dye uptake.
-
Keep the photoanode in the dye solution in a dark, sealed container for 12-24 hours to ensure complete and uniform dye adsorption.
-
After soaking, remove the photoanode from the dye solution and rinse it with the pure solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
Dry the dye-sensitized photoanode gently with a stream of nitrogen or clean air.
Protocol 4: Assembly of the DSSC
Materials:
-
Dye-sensitized photoanode
-
Counter electrode (platinized or carbon-coated TCO glass)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Hot plate
-
Binder clips
-
Vacuum pump (optional, for back-filling)
Procedure:
-
Place a frame of the thermoplastic sealant around the active area of the dye-sensitized photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Gently press the two electrodes together and heat them on a hot plate at around 100-120°C for a few seconds to melt the sealant and bond the electrodes, creating a sealed cell with a small gap for electrolyte filling.
-
Introduce the electrolyte into the cell through one or two small, pre-drilled holes in the counter electrode via capillary action or vacuum back-filling.
-
Seal the filling holes with a small piece of sealant and a coverslip, and briefly heat to ensure a complete seal.
-
Use binder clips to hold the cell together for testing.
Caption: Energy level diagram illustrating the working principle of the DSSC.
Conclusion and Future Outlook
This application note provides a comprehensive, albeit prospective, guide for the utilization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a novel sensitizer in dye-sensitized solar cells. The protocols outlined herein are based on established methodologies in the field and offer a solid foundation for any researcher venturing to explore this or similar new compounds. While the performance of this specific dye remains to be experimentally validated, its structural features are promising. Future work should focus on the actual synthesis and characterization of the compound, followed by a systematic evaluation of its photophysical, electrochemical, and photovoltaic properties. Optimization of the dye structure, such as the introduction of different donor or acceptor groups, could further enhance its performance and contribute to the development of more efficient and cost-effective solar energy conversion technologies.
References
Sources
Application Notes and Protocols for the Analytical Development of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Abstract
This comprehensive guide provides a detailed framework for the development and validation of analytical methods for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a novel heterocyclic compound with potential applications in pharmaceutical research and development. Addressing the critical need for robust analytical oversight, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative
The compound 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is a Schiff base derived from the condensation of 2-amino-5-methyl-3-thiophenecarbonitrile and benzophenone. Its structure, featuring a thiophene core, a cyano group, and a bulky benzhydrylideneamino substituent, presents unique analytical challenges. The thiophene ring and the extensive conjugation suggest strong UV absorbance, while the Schiff base linkage may be susceptible to hydrolysis. Therefore, the development of specific, stable, and reliable analytical methods is paramount for its characterization, purity assessment, and stability studies.
This guide is structured to provide not just procedural steps, but a deeper understanding of the analytical strategy, empowering researchers to adapt and troubleshoot methods effectively.
Physicochemical Properties and Analytical Considerations
A preliminary understanding of the analyte's properties is crucial for methodical development.
| Property | Anticipated Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C₂₀H₁₆N₂S | --- |
| Molecular Weight | 316.42 g/mol | Relevant for mass spectrometry. |
| UV Chromophore | Extended conjugation across the thiophene and benzhydrylidene systems. | Highly suitable for UV-Vis detection in HPLC. A full UV scan is recommended to determine the optimal wavelength for detection. |
| Functional Groups | Cyano (-C≡N), Imine (-C=N-), Thiophene ring, Phenyl rings. | These groups provide characteristic signals in FTIR and NMR for structural confirmation. The imine bond may be susceptible to acidic or basic conditions. |
| Polarity | Likely to be a relatively nonpolar molecule. | Suitable for reversed-phase HPLC. May require a strong organic mobile phase for elution. |
| Volatility & Thermal Stability | The molecule's size suggests it may have limited volatility. The imine bond's thermal stability should be considered. | GC-MS may be feasible, but potential for thermal degradation in the injector port needs to be evaluated. |
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Principle: Reversed-phase HPLC (RP-HPLC) is the workhorse for the quantitative analysis of organic molecules in the pharmaceutical industry. It separates compounds based on their hydrophobicity. For 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, this method is ideal for determining potency (assay) and identifying impurities.
Rationale for Method Design
The selection of the stationary phase, mobile phase, and detection wavelength is critical. A C18 column is a versatile starting point for nonpolar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good resolution and peak shape. Given the compound's aromaticity, UV detection is the most straightforward approach.
dot
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Welcome to the technical support resource for the synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.
The synthesis of this target molecule is typically a two-stage process:
-
Stage 1: The Gewald Reaction. Synthesis of the key intermediate, 3-amino-2-cyano-5-methylthiophene, via a multicomponent Gewald aminothiophene synthesis.[][2] This reaction is known for its efficiency but can be sensitive to reaction conditions.
-
Stage 2: Imine Formation. Condensation of the aminothiophene intermediate with benzophenone to form the final Schiff base product.
This guide is structured into a direct, problem-solving Q&A format to address the specific challenges you may encounter.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, common problems encountered during the synthesis.
Question: My Gewald reaction to form the 3-amino-2-cyano-5-methylthiophene intermediate has a very low yield or has failed completely. Where should I start my investigation?
Answer: A low or non-existent yield in a Gewald reaction typically points to one of three areas: reagent quality, the initial condensation step, or the subsequent cyclization.[3]
Initial Checks & Causality:
-
Purity of Starting Materials: The Gewald reaction is highly sensitive to impurities.[3] Ensure your propionaldehyde is free of polymeric material and that the malononitrile has not degraded. Use freshly opened or purified reagents if in doubt.
-
Catalyst Activity: The base catalyst, typically a secondary amine like morpholine or piperidine, is crucial for the initial Knoevenagel-Cope condensation.[4] If the base is old or impure, its catalytic activity will be diminished. Consider using a freshly opened bottle or distilling the amine.
-
Elemental Sulfur Quality: Use finely powdered elemental sulfur to ensure it remains well-suspended in the reaction mixture for optimal reactivity.
Question: My reaction mixture has turned into a dark brown, tarry mess, making workup and isolation impossible. What causes this, and how can it be prevented?
Answer: This is a classic sign of polymerization and the formation of complex polysulfides, often driven by excessive heat.[5]
Causality and Solution: The mechanism of the Gewald reaction involves the opening of the S₈ sulfur ring to form polysulfide intermediates.[6] At elevated temperatures, these intermediates can lead to uncontrolled polymerization and side reactions.
-
Strict Temperature Control: The Gewald reaction is often exothermic. Do not heat the reaction too aggressively. Maintain a gentle temperature, typically between 45-60°C, using a temperature-controlled oil bath.[7] Pre-warming the solvent before adding reagents can help initiate the reaction without overheating.
-
Order of Addition: Adding the sulfur portion-wise can help manage the exotherm and reduce the formation of unwanted byproducts.
Question: I suspect the initial Knoevenagel-Cope condensation between propionaldehyde and malononitrile is inefficient. How can I optimize this critical first step?
Answer: The Knoevenagel-Cope condensation is the foundation of the Gewald synthesis; its inefficiency is a primary reason for low overall yields.[5] The choice of base and the effective removal of water are paramount.
Optimization Strategies:
-
Base Selection: While morpholine is common, other bases can be more effective depending on your specific conditions.[8] Consider screening bases like triethylamine or piperidine. For challenging substrates, a stronger base might be required, but this also increases the risk of side reactions.[5]
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are known to enhance the condensation rate.[4] Ethanol is often a good starting point due to its ability to dissolve the starting materials and facilitate the reaction at a moderate temperature.
-
Stoichiometry: Ensure the stoichiometry is correct. An excess of the aldehyde or nitrile can lead to self-condensation or other unwanted side reactions.[3]
Question: The final imine formation step is slow, and I see significant amounts of unreacted aminothiophene and benzophenone even after prolonged reaction times. What can I do?
Answer: Imine formation is a reversible equilibrium reaction that produces water. To drive the reaction to completion, you must remove this water as it forms.
Driving the Equilibrium:
-
Azeotropic Water Removal: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Refluxing the reaction mixture will physically remove water, pushing the equilibrium toward the imine product.
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of a Brønsted or Lewis acid. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is a standard choice.
-
Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous before starting the reaction to prevent hydrolysis of the final product.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting low yield in the Gewald reaction stage.
Sources
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for the formation of thiophene Schiff bases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of thiophene Schiff bases. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the intricacies of forming imines from thiophene aldehydes. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework built on core chemical principles to help you overcome common experimental hurdles and rationally optimize your reaction conditions.
Reaction Fundamentals: The Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, a thiophene aldehyde. Understanding this two-step mechanism is critical for effective troubleshooting.[1][2] The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine.[1] This is followed by the acid-catalyzed elimination of a water molecule to yield the final imine (Schiff base).[3]
Sources
Technical Support Center: Purification of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Welcome to the technical support guide for the purification of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (CAS No. 948015-48-3). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges associated with the purification of this specific imine-containing thiophene derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene?
The primary impurities typically arise from unreacted starting materials or side-products from the condensation reaction. These include:
-
2-Amino-3-cyano-5-methylthiophene: The amine starting material.[1][2] It is significantly more polar than the target imine product.
-
Benzophenone: The ketone starting material. Its polarity is relatively low, often causing it to co-elute with the product in non-optimized chromatographic systems.
-
Hydrolysis Products: The target imine can hydrolyze back to the starting amine and benzophenone if exposed to water and acidic or basic conditions. This is a critical consideration during purification and storage.[3]
Q2: My product seems to be decomposing during flash column chromatography on standard silica gel. Why is this happening?
This is a very common issue when purifying imines.[4][5] Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[3] These acidic sites can catalyze the hydrolysis of the imine's carbon-nitrogen double bond (C=N), breaking your product down into its original amine and ketone constituents.[3][4] You may observe an increase in the amount of starting amine after the column, even if the reaction went to completion.[4]
Q3: What are the primary strategies to purify this compound effectively?
Given the potential for hydrolysis, two main strategies are recommended:
-
Modified Flash Column Chromatography: This involves using a deactivated stationary phase or a mobile phase containing a basic additive to prevent product degradation. This method is excellent for separating impurities with different polarities.[6][7]
-
Recrystallization: This is often the preferred method if a suitable solvent system can be found.[3] It is a gentler technique that avoids prolonged contact with stationary phases and can yield highly pure crystalline material.[8]
The choice between these methods depends on the nature and quantity of the impurities. A workflow to guide this decision is presented below.
Caption: Purification strategy decision workflow.
Troubleshooting Guide
Problem: My yield is very low after flash chromatography, and my fractions contain mostly starting materials.
-
Causality: As discussed in FAQ Q2, the acidic nature of standard silica gel is likely hydrolyzing your imine product. The longer the compound remains on the column, the more degradation will occur.[3][4][6]
-
Solution:
-
Neutralize the Eluent: Add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate).[3][4] The TEA will neutralize the acidic silanol sites, protecting your product.
-
Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or commercially available deactivated silica. NH-silica can also be effective for amine-containing compounds.[7]
-
Increase Flow Rate & Use a Shorter Column: Minimize the residence time of your compound on the stationary phase to reduce the opportunity for degradation.[6]
-
Caption: Catalytic hydrolysis of imine on an acidic silica surface.
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before the solution reaches its crystallization temperature. This often happens if the solvent is too good or if the cooling process is too rapid.
-
Solution:
-
Modify the Solvent System: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy.[8] Then, allow it to cool slowly.
-
Cool Slowly: After preparing the hot, saturated solution, allow it to cool to room temperature undisturbed over several hours before moving it to a refrigerator or freezer. Slow cooling promotes the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Problem: TLC analysis shows a pure spot, but NMR analysis after purification reveals contaminants.
-
Causality: This discrepancy often arises from co-eluting impurities. Benzophenone, for instance, has a polarity that can be very similar to the target imine, causing their spots to overlap on a TLC plate, especially in highly non-polar solvent systems.
-
Solution:
-
Use a Different TLC Staining Method: Use a stain that reacts differently with your product and the suspected impurity. For example, a potassium permanganate stain will react with compounds that can be oxidized, while a 2,4-Dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones (like benzophenone).
-
Adjust TLC Mobile Phase: Test a range of solvent systems with varying polarities. A slight change, such as switching from ethyl acetate to acetone or adding a small percentage of methanol, might be enough to resolve the spots.
-
Employ a Secondary Purification Step: If chromatography fails to separate the impurity, recrystallization is an excellent secondary method. The different physicochemical properties exploited by these two techniques often allow for the removal of stubborn impurities.
-
Detailed Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed to purify the title compound while minimizing acid-catalyzed hydrolysis.
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
Pour the slurry into the column and allow it to pack under positive pressure.
-
-
Column Equilibration:
-
Flush the packed column with at least 3-5 column volumes of the starting eluent to ensure complete equilibration and neutralization of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively (for dry loading): Add a small amount of silica gel to the dissolved crude product, evaporate the solvent to obtain a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 1% to 5% to 10%) while maintaining the 1% triethylamine concentration.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like dichloromethane or placing the flask under high vacuum to remove completely.
-
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice when neutralized. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | Good resolving power for moderately polar compounds; TEA prevents hydrolysis.[3][4][6] |
| Gradient | Stepwise or linear, from 1% to 20% Ethyl Acetate | To effectively separate non-polar impurities (benzophenone) from the more polar starting amine. |
| Monitoring | TLC with UV visualization (254 nm) | Both starting materials and the product are UV active. |
Protocol 2: Optimized Recrystallization
This protocol is ideal when starting materials are the primary impurities.
-
Solvent Screening:
-
In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
The ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "sparingly soluble" or "insoluble" solvent.[8] For thiophene derivatives, systems like Hexane/Ethyl Acetate or crystallization from alcohols are often effective.[8][9][10]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a two-solvent pair) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
(For a two-solvent system): While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
-
Crystal Isolation and Washing:
-
Once crystallization is complete (no more crystals appear to be forming), cool the flask in an ice bath for 20-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
References
-
How to isolate Imine by column chromatography?. ResearchGate. [Link]
-
Is it possible to purify imine using column chromatography?. ResearchGate. [Link]
-
How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica?. ResearchGate. [Link]
- Process for the purification of thiophenes.
- Thiophene derivatives and process for preparation thereof.
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... International Union of Crystallography. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives... National Institutes of Health (NIH). [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Synthesis method of olanzapine medicine intermediate...
-
2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-(2-nitrophenyl_amino-3-thiophenecarbonitrile]([Link]
- Process for preparing thiophene derivatives.
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]
Sources
- 1. 2-Amino-5-methyl-3-thiophenecarbonitrile CAS#: 138564-58-6 [m.chemicalbook.com]
- 2. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]
overcoming low yields in the synthesis of substituted 2-aminothiophenes
Welcome to the technical support center for the synthesis of substituted 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome challenges, particularly low yields, in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance your experimental success.
Introduction to 2-Aminothiophene Synthesis
Substituted 2-aminothiophenes are a cornerstone scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds.[1][2] The most prevalent and versatile method for their synthesis is the Gewald three-component reaction, a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] While robust, this reaction can be susceptible to low yields and side product formation. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The Gewald reaction proceeds through a sequence of three key steps:
-
Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][5]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of sulfur activation and addition is complex and can be influenced by the reaction conditions.[5]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[3]
Caption: The Gewald reaction mechanism.
Q2: My reaction is not proceeding, or the conversion is very low. What are the primary causes?
A2: This common issue often stems from problems with the starting materials, catalyst, or reaction conditions.[6]
-
Purity of Reagents: Ensure your ketone/aldehyde, active methylene compound, and sulfur are of high purity. Solvents should be dry and free of contaminants.[5]
-
Catalyst/Base Inactivity: The basic catalyst is crucial for the initial condensation. Ensure it has not degraded. Commonly used bases include morpholine, piperidine, and triethylamine.[5]
-
Insufficient Temperature: Some reactions require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and byproduct formation.[5]
Q3: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
A3: Dark, tarry mixtures often indicate polymerization or the formation of complex polysulfides. This is typically caused by excessive heat.[7] To mitigate this, carefully control the reaction temperature. Ensuring the purity of your starting materials is also critical, as impurities can catalyze these side reactions.
Q4: Can I use microwave irradiation to improve my yields and reaction times?
A4: Yes, microwave-assisted synthesis has been shown to be highly effective for the Gewald reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields, especially for challenging substrates.[8][9][10]
Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving low yields in your 2-aminothiophene synthesis.
Caption: A troubleshooting decision tree for low yields.
Issue 1: Inefficient Knoevenagel Condensation
The initial condensation is often a rate-limiting step. If you suspect this is the issue, consider the following:
-
Base Selection: For less reactive ketones, a stronger base might be necessary. A screening of bases like piperidine, morpholine, or triethylamine can identify the optimal choice.[5]
-
Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[5]
Issue 2: Poor Sulfur Solubility or Reactivity
Elemental sulfur needs to be effectively incorporated into the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[5][11]
-
Temperature: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. Be cautious, as excessive heat can lead to side reactions.[5]
Issue 3: Steric Hindrance
Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis.
-
Two-Step Protocol: A more effective approach is to first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[5][12]
-
Microwave Irradiation: As mentioned, microwave-assisted synthesis can significantly improve yields and shorten reaction times for these difficult substrates.[5]
Issue 4: Dimerization of the α,β-Unsaturated Nitrile
A common side reaction is the dimerization of the Knoevenagel intermediate, which competes with the desired cyclization. To minimize this:
-
Optimize Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help find the optimal range for your specific substrates.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents can favor the intramolecular cyclization over intermolecular dimerization.
Optimized Protocols and Data
To provide a practical starting point, here are some optimized protocols and comparative data.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes[7]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis using KF-Alumina[10][14]
-
In a 20 mL microwave reactor vial, combine the ketone or aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and KF-alumina (0.5 g).
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120°C) for 5-15 minutes.
-
Monitor the reaction progress by TLC after cooling.
-
Once complete, cool the vial to room temperature.
-
Extract the product with a suitable solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: L-Proline Catalyzed Synthesis[1]
-
In a reaction vessel, dissolve the ketone (1 mmol), malononitrile (1.2 mmol), and elemental sulfur (1.5 mmol) in DMF (3 mL).
-
Add L-proline (10 mol%).
-
Stir the mixture at 60°C and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst and solvent significantly impacts the yield of the Gewald reaction. The following table summarizes yields for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyrrolidine | DMF | 50 (MW) | 30 | 95 | [7] |
| L-Proline | DMF | 60 | - | 84 | [1] |
| Piperidinium borate | EtOH/H₂O (9:1) | 100 | 20 | 96 | [13] |
| Nano-structured Na₂CaP₂O₇ | Water | Reflux | 30 | >80 | |
| KF-Alumina | None (MW) | 120 (MW) | 5-15 | 91 | [9][14] |
| Morpholine | None (Oven) | 120 | 60 | Moderate | [15] |
Purification of 2-Aminothiophenes
Proper purification is crucial for obtaining a high-purity final product.
Recrystallization: A Step-by-Step Guide[18][19]
Recrystallization is a common and effective method for purifying solid 2-aminothiophene derivatives.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, and ethyl acetate/hexane mixtures are often good choices.[6][16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add decolorizing charcoal before this step.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: A general workflow for purification by recrystallization.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. [Link]
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activities. (2022). International Journal of Engineering Research & Technology, 10(11). [Link]
-
Sridhar, M., Rao, R. M., Baba, N. H. K., & Kumbhare, R. M. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171–3172. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Wang, J. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. HETEROCYCLES, 102(10), 2011. [Link]
-
Bowen, M. S., Tallman, K. A., & Reeve, M. M. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015(2), M853. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209–246. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Request PDF on ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Gewald reaction. (2023, November 28). In Wikipedia. [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
Nichols, L. (n.d.). Recrystallization. [Link]
-
Keglevich, G. (Ed.). (2016). Milestones in Microwave Chemistry. Springer. [Link]
-
Gote, M. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(2), 793-798. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3169–3191. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
University of Calgary. (n.d.). Recrystallisation. [Link]
-
Effect of various solvents versus the solvent-free on the model reaction. (n.d.). ResearchGate. [Link]
-
Request PDF on ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209–246. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. [Link]
-
Sharma, J. (2024). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society. [Link]
-
Dömling, A. (2012). The Gewald multicomponent reaction. Chemistry--A European Journal, 18(48), 15158–15167. [Link]
-
Al-Zaydi, K. M. (2009). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 14(12), 5204–5229. [Link]
-
Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Reviews, 5(4), 362-365. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]
Sources
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ijert.org [ijert.org]
- 9. scribd.com [scribd.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. rubingroup.org [rubingroup.org]
Technical Support Center: Strategies to Improve the Stability of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Welcome to the technical support center for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound during your experiments. This document is structured in a question-and-answer format to directly address potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My sample of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is showing signs of degradation, such as a color change and the appearance of new spots on TLC/peaks in HPLC. What are the likely causes?
A1: Degradation of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is most likely attributable to the inherent reactivity of its two key functional groups: the imine (also known as a Schiff base) and the thiophene ring. The primary degradation pathways to consider are:
-
Hydrolysis of the Imine Bond: The C=N double bond in the imine group is susceptible to cleavage by water, a process known as hydrolysis.[1][2][3] This reaction is often catalyzed by acidic or basic conditions and would break the molecule down into 3-amino-2-cyano-5-methylthiophene and benzophenone.[1][2]
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, especially when exposed to air (oxygen), light, or oxidizing agents.[4][5] This can lead to the formation of thiophene S-oxides and other degradation products, which can compromise the integrity of your compound.[6]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[7] Exposure to light can provide the energy needed to initiate degradation reactions, leading to a complex mixture of byproducts.
Q2: I have been storing my compound in a standard laboratory freezer. Is this sufficient to ensure its long-term stability?
A2: While storing at low temperatures is a good practice, it may not be sufficient on its own to prevent all degradation pathways. For optimal long-term stability, consider the following:
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[8] This is particularly important for long-term storage.
-
Protection from Light: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[][10]
-
Control of Moisture: Ensure that the storage container is tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis. For highly sensitive samples, storage in a desiccator may be beneficial.
Q3: Can the solvent I use for my experiments affect the stability of the compound?
A3: Absolutely. The choice of solvent can significantly impact the stability of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis of the imine bond.[11] Whenever possible, use dry aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) to minimize this risk.
-
Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or residual acids/bases, can catalyze degradation. Always use high-purity, freshly distilled, or commercially available anhydrous solvents.
-
pH of the Medium: The rate of imine hydrolysis is highly dependent on pH.[12][13][14] The reaction is often accelerated under both acidic and basic conditions, with maximum stability typically observed in a neutral to slightly acidic pH range (around pH 4-6) for many imines.[12] If you are working in a buffered system, careful optimization of the pH is crucial.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common stability issues encountered during experiments with 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Issue 1: Rapid Degradation Observed in Solution During an Experiment
Symptoms:
-
A noticeable change in the color of the solution over a short period.
-
The appearance of new peaks in real-time analytical monitoring (e.g., HPLC, LC-MS).
-
Inconsistent experimental results.
Root Cause Analysis and Solutions:
This issue is often due to the reactivity of the compound with the experimental medium. A systematic approach, known as a forced degradation study, can help identify the specific cause.[10][15][16][17][18]
Experimental Protocol: Forced Degradation Study
Objective: To identify the primary degradation pathway(s) for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene under various stress conditions.
Materials:
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
-
High-purity solvents (e.g., acetonitrile, water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, clearly labeled vials, expose the compound to the following conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Heat an aliquot of the stock solution (in a sealed vial) at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to a UV lamp or direct sunlight.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Monitor Degradation: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize if necessary, and analyze by HPLC or LC-MS.
-
Analyze Results: Compare the chromatograms of the stressed samples to the control. The condition that shows the most significant decrease in the parent compound peak and the appearance of new degradation peaks indicates the primary instability.
Data Presentation:
| Stress Condition | % Degradation at 24h (Example) | Major Degradant Peaks (m/z) (Example) |
| 0.1 M HCl | 45% | 152.2, 182.2 |
| 0.1 M NaOH | 30% | 152.2, 182.2 |
| 3% H₂O₂ | 15% | 290.4 |
| 60°C | 10% | Minor peaks |
| UV Light | 25% | Multiple small peaks |
| Control | <2% | - |
Interpretation and Corrective Actions:
-
If significant degradation occurs under acidic and basic conditions, imine hydrolysis is the likely cause.
-
Solution: Perform your experiments in a buffered system with a pH optimized for stability (likely around neutral). Use dry, aprotic solvents whenever possible.
-
-
If degradation is most pronounced with hydrogen peroxide, the compound is susceptible to oxidation .
-
Solution: Degas your solvents and blanket your reaction vessel with an inert gas like nitrogen or argon. Consider adding an antioxidant if compatible with your experimental system.
-
-
If light exposure causes significant degradation, photodegradation is a concern.
-
Solution: Conduct your experiments in amber glassware or cover your setup with aluminum foil.
-
Visualization of Degradation Pathways
Caption: Potential degradation pathways for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
High variability in assay results between different experiments or even within the same plate.
-
A decrease in the measured activity of the compound over the course of an experiment.
Root Cause Analysis and Solutions:
In addition to the chemical instabilities mentioned above, poor reproducibility in biological assays can be due to interactions with the assay components or instability in the biological matrix.
Experimental Protocol: Assessing Stability in Assay Buffer and Biological Matrix
Objective: To determine the stability of the compound in the specific aqueous buffer and biological matrix (e.g., cell culture medium, plasma) used for the assay.
Materials:
-
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
-
Assay buffer
-
Biological matrix (e.g., cell culture medium with 10% FBS, plasma)
-
Organic solvent for extraction (e.g., acetonitrile)
-
Analytical method (HPLC, LC-MS)
Procedure:
-
Spike the Compound: Prepare a solution of the compound in the assay buffer and in the biological matrix at the final concentration used in your assay.
-
Incubate: Incubate the samples under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Sample at Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
For assay buffer samples, dilute directly with the mobile phase if necessary.
-
For biological matrix samples, perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortexing, and centrifuging to pellet the proteins.
-
-
Analyze: Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of the parent compound.
Interpretation and Corrective Actions:
-
Instability in Assay Buffer: If the compound degrades in the assay buffer, this points to hydrolytic instability.
-
Solution: Adjust the pH of the buffer, if possible. Prepare fresh solutions of the compound immediately before use. Minimize the incubation time.
-
-
Instability in Biological Matrix: If degradation is faster in the biological matrix than in the buffer, this could be due to enzymatic degradation.
-
Solution: Consider using heat-inactivated serum or plasma to denature enzymes. If this is not possible, be aware of the compound's limited stability when interpreting your results and try to use shorter assay endpoints.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing compound stability in experimental media.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
- Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
- Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate.
- Imine Hydrolysis. (n.d.). BYJU'S.
- Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. (n.d.). Sigma-Aldrich.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 18). International Journal of Molecular Sciences.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 21). MDPI.
- Synthesis by Hydrolysis. (n.d.). Thieme E-Books.
- Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025, November 25). ResearchGate.
- Imine formation using an aldehyde/ketone and primary amine is acid. (n.d.). Allen.
- 12.3: Reaction with Primary Amines to form Imines. (2019, August 12). Chemistry LibreTexts.
- Imines that React with Phenols in Water over a Wide pH Range. (n.d.). National Institutes of Health.
- Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
- Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. apicule.com [apicule.com]
- 18. biopharminternational.com [biopharminternational.com]
resolving issues in the characterization of complex thiophene derivatives
Thiophene Derivatives Characterization: A Technical Support Guide
Welcome to the technical support center for the characterization of complex thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these versatile heterocyclic compounds. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) in Thiophene Derivative Analysis
This section addresses the most common initial hurdles in the characterization process.
Q1: My ¹H NMR spectrum of a newly synthesized polythiophene shows broad, poorly resolved peaks. What is the likely cause and how can I fix it?
A1: This is a classic issue often related to polymer aggregation in solution. Polythenes, especially those with significant conjugation, have a strong tendency to stack and aggregate, which leads to a distribution of chemical environments and significant line broadening in the NMR spectrum.
-
Causality: The aggregation restricts molecular tumbling, which is essential for averaging out anisotropic effects and obtaining sharp NMR signals. The closer the polymer chains are, the more they influence each other's magnetic environment.
-
Troubleshooting Protocol:
-
Solvent Change: Switch to a "better" solvent. For many polythiophenes, chlorinated solvents like chloroform or dichlorobenzene are effective. For more rigid polymers, high-boiling point solvents like 1,2,4-trichlorobenzene might be necessary.
-
Temperature Increase: Acquiring the NMR spectrum at an elevated temperature (e.g., 80-120 °C) can provide enough thermal energy to break up aggregates and increase polymer chain mobility. This is often the most effective solution.
-
Sonication: Briefly sonicating the sample before analysis can help to temporarily break apart aggregates.
-
Dilution: Reducing the concentration of your sample can also disfavor aggregation.
-
Q2: I'm seeing an unexpectedly high molecular weight for my thiophene-based small molecule in the mass spectrum, often as [M+Na]⁺ or [M+K]⁺. Why is this happening and how can I get a clean [M+H]⁺?
A2: The prevalence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common issue in electrospray ionization (ESI) mass spectrometry, particularly with compounds that can chelate metal ions. Thiophene's sulfur atom can act as a coordination site for alkali metals.
-
Causality: Glassware, solvents (especially methanol), and even airborne dust can be sources of sodium and potassium contamination. These ions readily adduct to molecules in the ESI droplet, often being more stable than the protonated species.
-
Troubleshooting Protocol:
-
Solvent Purity: Use high-purity, HPLC-grade or better solvents.
-
Acidification: Add a small amount of a volatile acid, such as formic acid (0.1% v/v) or acetic acid, to your sample and mobile phase. This increases the concentration of protons ([H]⁺), competitively inhibiting the formation of metal adducts and favoring the formation of the desired [M+H]⁺ ion.
-
Glassware Cleaning: Rinse all glassware with a dilute acid solution followed by high-purity solvent before use.
-
In-source Fragmentation: If the adduct is very stable, you can sometimes induce in-source fragmentation to remove the adduct, but this can also fragment your molecule of interest.
-
Q3: My HPLC purification of a functionalized thiophene oligomer is showing significant peak tailing. What are the primary causes and solutions?
A3: Peak tailing in HPLC is typically due to secondary interactions between your analyte and the stationary phase, or issues with the column itself. For thiophene derivatives, this is often due to interactions with residual silanol groups on the silica support of a C18 column.
-
Causality: The lone pair of electrons on the thiophene's sulfur atom can interact with acidic silanol groups (Si-OH) on the stationary phase, leading to a secondary, non-ideal retention mechanism that causes tailing.
-
Troubleshooting Protocol:
-
Mobile Phase Modifier: Add a competitive agent to the mobile phase. A small amount of a weak acid like trifluoroacetic acid (TFA) at 0.05-0.1% can protonate the silanol groups, minimizing these interactions.
-
"End-Capped" Columns: Ensure you are using a high-quality, end-capped HPLC column. End-capping is a process that covers most of the residual silanol groups, but some always remain.
-
Alternative Stationary Phase: Consider a different stationary phase. For some thiophene derivatives, a phenyl-hexyl or a polar-embedded phase might offer better peak shape.
-
Sample Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Part 2: Advanced Troubleshooting Guides
This section provides in-depth workflows for more complex characterization challenges.
Guide 1: Resolving Ambiguous Regioregularity in Poly(3-alkylthiophene)s (P3ATs) by ¹³C NMR
The performance of P3ATs in electronic devices is critically dependent on their regioregularity. Distinguishing between head-to-tail (HT) and head-to-head (HH) linkages is crucial.
Caption: Workflow for quantitative ¹³C NMR analysis of P3AT regioregularity.
The key is to focus on the quaternary carbon (C4) of the thiophene ring. The chemical shift of this carbon is highly sensitive to the nature of the adjacent thiophene units. You will typically see four peaks corresponding to the four possible triads:
| Triad Configuration | Typical Chemical Shift (ppm) |
| Head-to-Tail | ~133.7 ppm |
| Head-to-Head | ~130.8 ppm |
| Tail-to-Tail | ~127.5 ppm |
| Tail-to-Head | ~126.9 ppm |
By integrating these peaks, you can accurately determine the percentage of head-to-tail linkages, a critical parameter for material performance.
Guide 2: Characterizing Thermal Properties of Thiophene-Based Polymers using TGA and DSC
Thermal stability and phase transitions are critical for the processing and operational lifetime of thiophene-based materials in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Caption: Decision workflow for troubleshooting inconsistent DSC results.
-
Thermogravimetric Analysis (TGA):
-
Objective: Determine the decomposition temperature (Td) to set the upper limit for DSC analysis.
-
Procedure:
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat under a nitrogen atmosphere from room temperature to 600 °C at a ramp rate of 10 °C/min.
-
The Td is typically defined as the temperature at which 5% weight loss occurs.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: Identify glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.
-
Procedure:
-
Place 2-5 mg of the sample in an aluminum DSC pan.
-
First Heating Scan: Heat from room temperature to a temperature well below Td (from TGA) at 10 °C/min. This scan reveals the properties of the material with its "as-synthesized" thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to establish a uniform thermal history.
-
Second Heating Scan: Heat the sample again at 10 °C/min. This scan provides the intrinsic thermal properties of the material, free from the influence of its previous processing. This second scan is the most reliable for reporting Tg and Tm values.
-
-
Part 3: Data Interpretation and Reference
Table: Common Mass Spectrometry Adducts for a Thiophene Derivative (MW = 350.4)
| Ion Species | Formula | Observed m/z | Common Source |
| Protonated | [M+H]⁺ | 351.4 | Acidic mobile phase |
| Sodiated | [M+Na]⁺ | 373.4 | Glassware, solvents |
| Potassiated | [M+K]⁺ | 389.5 | Glassware, solvents |
| Dimer | [2M+H]⁺ | 701.8 | High concentration |
References
-
Reich, H. J. (n.d.). 8.1 Temperature. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. Retrieved from [Link]
-
Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233–244. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis - A Beginner's Guide. Retrieved from [Link]
Technical Support Center: Enhancing Organic Electronic Device Performance with Thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based organic electronic devices. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize the performance of your devices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the fabrication and testing of organic electronic devices incorporating thiophene compounds. Each problem is presented with its likely causes and a step-by-step guide to resolution.
Issue 1: Low Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)
Question: My OFETs fabricated with a new thiophene-based polymer are consistently showing low charge carrier mobility. What are the potential causes and how can I improve it?
Answer: Low charge carrier mobility in thiophene-based OFETs is a common challenge that can often be traced back to the morphology of the active layer film and the quality of the semiconductor-dielectric interface.[1][2]
Underlying Causes and Solutions:
-
Poor Film Morphology: The arrangement and crystallinity of the polymer chains in the thin film are critical for efficient charge transport.[1] Disordered or amorphous films can lead to a high density of charge traps, impeding carrier movement.
-
Solution 1: Solvent Selection and Engineering: The choice of solvent for your thiophene polymer solution can significantly influence the resulting film morphology.[3] Experiment with different solvents or solvent mixtures to control the polymer's solubility and aggregation during the spin-coating process. High-boiling-point solvents can sometimes promote more ordered film formation.[1]
-
Solution 2: Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and molecular ordering of the polymer film.[1] The optimal annealing temperature and time will depend on the specific polymer's thermal properties.
-
Solution 3: Substrate Temperature Control: The temperature of the substrate during spin-coating can also affect film morphology. Optimizing this parameter can lead to improved device performance.
-
-
Sub-optimal Semiconductor/Dielectric Interface: A poor interface between the thiophene semiconductor and the gate dielectric can introduce charge traps and hinder charge carrier accumulation.[4][5]
-
Solution: Dielectric Surface Treatment: Treating the dielectric surface with a self-assembled monolayer (SAM), such as octyltrichlorosilane (OTS), can improve the interface quality.[6][7] This treatment can reduce surface traps and promote better ordering of the semiconductor molecules at the interface.
-
-
Impurities in the Semiconductor Material: Even small amounts of impurities can act as charge traps and significantly degrade mobility.[8]
Issue 2: High Contact Resistance at the Source/Drain Electrodes
Question: I'm observing non-linear output characteristics and a significant voltage drop in my OFETs, suggesting high contact resistance. How can I mitigate this?
Answer: High contact resistance is a prevalent issue in organic transistors, particularly as device dimensions are scaled down.[9] It can significantly limit the overall device performance by impeding charge injection from the electrodes into the organic semiconductor.[10][11]
Underlying Causes and Solutions:
-
Energy Barrier at the Metal-Semiconductor Interface: A mismatch between the work function of the metal electrode and the HOMO/LUMO energy levels of the thiophene semiconductor can create a significant energy barrier for charge injection.
-
Solution 1: Electrode Material Selection: Choose electrode materials with work functions that are well-matched to the energy levels of your p-type or n-type thiophene compound. For p-type materials, high work function metals like gold (Au) or platinum (Pt) are often used.
-
Solution 2: Interfacial Layer Modification: Introducing a thin interfacial layer, such as a self-assembled monolayer (SAM) or a metal oxide, between the electrode and the semiconductor can reduce the injection barrier.[12]
-
-
Poor Interfacial Morphology: A rough or poorly defined interface between the electrode and the semiconductor can lead to a reduced effective contact area and increased resistance.
-
Solution: Deposition Rate Optimization: The deposition rate of the metal electrodes can influence their morphology and the resulting contact resistance.[12] Optimizing the deposition rate during thermal evaporation can lead to improved contact.
-
-
Traps at the Dielectric/Semiconductor Interface: As mentioned previously, traps at the dielectric interface can affect charge carrier accumulation, which in turn influences contact resistance.[4][5]
Issue 3: Rapid Device Degradation Under Ambient Conditions
Question: My thiophene-based organic solar cells show a rapid decrease in power conversion efficiency (PCE) when exposed to air and light. What are the primary degradation mechanisms and how can I improve stability?
Answer: The operational stability of organic electronic devices, especially organic solar cells (OSCs), is a major challenge.[13] Thiophene-based materials can be susceptible to degradation from environmental factors like oxygen, moisture, and UV light.[14][15]
Underlying Causes and Solutions:
-
Photo-oxidation: In the presence of light and oxygen, the conjugated backbone of thiophene polymers can undergo photo-oxidation, leading to a loss of conjugation and a decrease in light absorption.[14][15]
-
Solution 1: Encapsulation: Encapsulating the device to prevent the ingress of oxygen and moisture is a critical step in improving stability.[16]
-
Solution 2: Molecular Design: The chemical structure of the thiophene polymer plays a significant role in its stability.[13] Incorporating electron-withdrawing groups or specific side chains can enhance the material's resistance to oxidation.[17][18]
-
-
Morphological Instability: The morphology of the active layer blend in an OSC can change over time, especially under thermal stress, leading to phase separation and reduced device performance.[14]
-
Solution: Material Selection and Processing: Choosing polymer-fullerene or polymer-non-fullerene acceptor blends with good miscibility and optimizing the processing conditions (e.g., solvent additives, annealing) can lead to a more stable morphology.[19]
-
-
Electrochemical Reactions: In devices like organic electrochemical transistors (OECTs) that operate in an aqueous environment, electrochemical side reactions, such as the oxygen reduction reaction, can lead to degradation of the thiophene-based channel material.[20][21][22]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the regioregularity of poly(3-hexylthiophene) (P3HT) affect device performance?
A1: The regioregularity of P3HT is a critical parameter that dictates its ability to self-assemble into well-ordered, crystalline structures. Highly regioregular P3HT (with a high percentage of head-to-tail linkages) can form lamellar structures with significant π-π stacking, which facilitates efficient charge transport along the polymer backbone and between chains. This leads to higher charge carrier mobility in OFETs and improved performance in organic solar cells.[7]
Q2: What is the role of side chains in thiophene-based polymers?
A2: Side chains attached to the thiophene backbone serve several important functions. They enhance the solubility of the polymer, making it processable from solution.[8] The length and branching of the side chains can also influence the polymer's packing and morphology in the solid state, thereby affecting charge transport.[2] Furthermore, the chemical nature of the side chains can be engineered to tune the electronic properties and stability of the polymer.[13]
Q3: Can I use the same thiophene-based polymer for both OFETs and OLEDs?
A3: While it is possible, the material requirements for optimal performance in OFETs and Organic Light-Emitting Diodes (OLEDs) are often different. For OFETs, high charge carrier mobility is the primary goal, which is favored by highly ordered, crystalline structures.[7] In contrast, for OLEDs, high photoluminescence quantum efficiency is crucial, and strong intermolecular interactions in crystalline films can sometimes lead to fluorescence quenching. Therefore, a material that excels in one application may not be ideal for the other.[7]
Q4: What are the key considerations for choosing a solvent to process my thiophene polymer?
A4: The choice of solvent is critical for controlling the morphology of the polymer thin film.[3] Key considerations include:
-
Solubility: The polymer must be sufficiently soluble to form a stable, homogeneous solution.
-
Boiling Point: High-boiling-point solvents can allow for slower film drying, which can promote better molecular ordering and crystallinity.[1]
-
Solvent-Polymer Interactions: The specific interactions between the solvent and the polymer can influence the polymer's conformation in solution and its aggregation behavior during film formation.
Q5: How can I determine the energy levels (HOMO/LUMO) of my thiophene compound?
A5: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be determined experimentally using techniques like cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS). These values are crucial for understanding charge injection and transport properties and for designing efficient device architectures.
Part 3: Experimental Protocols & Data
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the steps for fabricating a standard BGTC OFET using a thiophene-based polymer as the active layer.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Thiophene-based polymer (e.g., P3HT)
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Octyltrichlorosilane (OTS)
-
Toluene (anhydrous)
-
Gold (Au) for source/drain electrodes
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Dielectric Surface Modification (OTS Treatment):
-
Prepare a dilute solution of OTS in anhydrous toluene (e.g., 1-10 mM) inside a nitrogen-filled glovebox.
-
Immerse the cleaned substrate in the OTS solution for 30-60 minutes.[7]
-
Rinse the substrate with fresh toluene to remove excess OTS.
-
Anneal the substrate on a hotplate at 120°C for 10 minutes to form a stable self-assembled monolayer.
-
-
Active Layer Deposition:
-
Dissolve the thiophene polymer in a suitable organic solvent to the desired concentration (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the OTS-treated substrate. The spin speed and time will determine the film thickness and should be optimized for your specific material and solvent.
-
Anneal the film on a hotplate at a temperature and for a duration specific to the polymer being used (e.g., for P3HT, 120-150°C for 10-30 minutes).
-
-
Source/Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically 50-100 nm of Au) through a shadow mask via thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the fabricated OFET using a semiconductor parameter analyzer in an inert atmosphere.
-
Table 1: Performance Metrics of Selected Thiophene-Based Polymers in Organic Solar Cells
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT | PC₆₁BM | 3.6 - 6.6[23] | 0.63[23] | 9.5[23] | 68[23] |
| PM6 (PBDB-T-2F) | Y6 | 14.9 - 19.3[23] | N/A | N/A | N/A |
| D18 | Y6/L8-BO | 17.6[23] | N/A | N/A | N/A |
| PTB7-Th | PC₇₁BM | 9.2 - 10.8 | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low OFET Mobility
Caption: A decision-making workflow for diagnosing and resolving low charge carrier mobility in OFETs.
Diagram 2: Key Factors Influencing Organic Solar Cell Stability
Caption: Interrelated factors affecting the long-term stability of thiophene-based organic solar cells.
References
- Optimizing OFET Performance with High-Quality Thiophene Deriv
- The degradation of organic solar cells: from chemistry to device physics through m
- Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J. (2024-06-13). (URL: )
- Solvent-Induced Morphological Control of Carboxyl-Alkyl Conjugated Polymers for Enhanced Mixed Conduction | ACS M
- Structure and Morphology Control in Thin Films of Conjugated Polymers for an Improved Charge Transport - MDPI. (URL: )
- Gaining control over conjugated polymer morphology to improve the performance of organic electronics - RSC Publishing. (2022-05-23). (URL: )
- Application Notes and Protocols for 3-Acetylthiophene Derivatives in Organic Field-effect Transistors (OFETs) - Benchchem. (URL: )
- Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors. (URL: )
- Performance Showdown: 3-Acetylthiophene Derivatives in OFETs vs. OLEDs - Benchchem. (URL: )
- Contact resistance effects in organic n-channel thin-film transistors - MPI-FKF. (URL: )
- Analytic model for organic thin film transistors (OTFTs): effect of contact resistances application to the octithiophene | The European Physical Journal - Cambridge University Press & Assessment. (2009-10-30). (URL: )
- Morphology control by tuning electrostatic interactions for efficient polythiophene-based all-polymer solar cells - Xi'an Jiaotong University. (2023-09-14). (URL: )
- Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors | Request PDF - ResearchG
- Contact resistance in organic thin film transistor based Octithiophene (8T)
- Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. (URL: )
- Degradation of Sexithiophene Cascade Organic Solar Cells | Request PDF - ResearchG
- Analytic model for organic thin film transistors (OTFTs)
- Morphology of polythiophene films produced via surface polymerization by ion-assisted deposition: A combined experimental and computational study - Penn State Research D
- Investigation of gate dielectric interface on contact resistance of short channel organic thin film transistors (OTFT) | PLOS One - Research journals. (URL: )
- Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors - ACS Public
- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors | Chemistry of Materials - ACS Public
- Design Strategies and Synthesis of Thiophene-based Organic M
- Progress in Understanding Degradation Mechanisms and Improving Stability in Organic Photovoltaics - Stanford University. (URL: )
- Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K. (2025-07-21). (URL: )
- A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - NIH. (2023-04-14). (URL: )
- (PDF)
- Solution-Processable Neutral Green Electrochromic Polymer Containing Thieno[3,2‑b]thiophene Derivative as Unconventional Donor. (2016-09-27). (URL: )
- The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials | Request PDF - ResearchG
- Processable Thiophene‐Based Polymers with Tailored Electronic Properties and their Application in Solid‐State Electrochromic Devices Using Nanoparticle Films | Request PDF - ResearchG
- Thiophene - Wikipedia. (URL: )
- Thiophene-Based Trimers for In Vivo Electronic Functionaliz
- Performance of Thiophene-Based Polymers in Organic Solar Cells: A Compar
- Processable Thiophene‐Based Polymers with Tailored Electronic Properties and their Application in Solid‐State Electrochromic - Zenodo. (2021-05-13). (URL: )
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (URL: )
- Investigation of gate dielectric interface on contact resistance of short channel organic thin film transistors (OTFT) - Research journals - PLOS. (2025-09-11). (URL: )
- (PDF) Investigation of gate dielectric interface on contact resistance of short channel organic thin film transistors (OTFT)
- The challenges of organic polymer solar cells - DSpace@MIT. (URL: )
- (PDF)
- Gate induced leakage and drain current offset in organic thin film transistors - ResearchG
- Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing). (URL: )
- Guidelines and Diagnostics for Charge Carrier Tuning in Thiophene-Based Wires | Request PDF - ResearchG
- Thiophene Intermediates in Organic Electronics: A Comprehensive Guide. (2025-10-10). (URL: )
- (PDF)
- Naphthodithieno[3,2-b]thiophene-based semiconductors: synthesis, characterization, and device performance of field-effect transistors - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volume Set | Wiley. (URL: )
- Toward Stable p‐Type Thiophene‐Based Organic Electrochemical Transistors - Tampere University Research Portal. (2023-05-19). (URL: )
- Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - PubMed Central. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gaining control over conjugated polymer morphology to improve the performance of organic electronics - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01430K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of gate dielectric interface on contact resistance of short channel organic thin film transistors (OTFT) | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. Analytic model for organic thin film transistors (OTFTs): effect of contact resistances application to the octithiophene | The European Physical Journal - Applied Physics | Cambridge Core [cambridge.org]
- 11. Analytic model for organic thin film transistors (OTFTs): effect of contact resistances application to the octithiophene | The European Physical Journal Applied Physics (EPJ AP) [epjap.epj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 15. web.stanford.edu [web.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. kilthub.cmu.edu [kilthub.cmu.edu]
- 18. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 19. Morphology control by tuning electrostatic interactions for efficient polythiophene-based all-polymer solar cells - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchportal.tuni.fi [researchportal.tuni.fi]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Thiophene-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges encountered when enhancing the biological activity of these valuable drug candidates. Thiophene is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this moiety, valued for its versatile chemistry and ability to act as a bioisostere for phenyl rings, often improving physicochemical and pharmacokinetic properties.[1] This resource offers in-depth, question-and-answer-based troubleshooting for synthesis, purification, characterization, and biological evaluation, alongside detailed experimental protocols.
Section 1: Synthesis and Functionalization – Troubleshooting and FAQs
The strategic functionalization of the thiophene ring is paramount to modulating the biological activity of your drug candidates. Success in this phase hinges on selecting the appropriate synthetic methodology and anticipating potential roadblocks.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction for synthesizing a 2-aminothiophene is giving a very low yield. What are the most common causes and how can I fix it?
A1: Low yields in the Gewald reaction are a frequent issue. The reaction is a multi-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base. The initial Knoevenagel-Cope condensation is often the rate-limiting step.[2][3]
Here are the primary causes and their solutions:
-
Inefficient Knoevenagel-Cope Condensation: The choice of base is critical. For less reactive ketones, you may need to screen different bases like piperidine, morpholine, or triethylamine.[1] The condensation step also produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically.
-
Poor Sulfur Solubility or Reactivity: Ensure you are using a polar solvent like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur. Gentle heating (40-60 °C) can also improve sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.[1]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[4] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[5]
-
Incorrect Stoichiometry: Always use pure and dry starting materials and measure them accurately.
Q2: I'm attempting a Suzuki cross-coupling to functionalize my thiophene ring, but the reaction is sluggish and incomplete. What can I do to improve the outcome?
A2: Suzuki coupling is a powerful tool for C-C bond formation, but its success with thiophenes can be sensitive to several factors.
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common, it can be sensitive to air and may not be optimal for all substrates. Consider more robust pre-catalysts like Pd(dppf)Cl₂ or using specialized ligands like XPhos for sterically hindered substrates.[6]
-
Base and Solvent System: The choice of base is crucial. K₂CO₃ is a common choice, but for some substrates, a stronger base like Cs₂CO₃ may be necessary. The solvent system also plays a significant role; mixtures like dioxane/water or toluene/ethanol/water are often effective.[6][7] Ensure your solvents are properly degassed to prevent catalyst degradation.[6]
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can sometimes be minimized by adjusting the stoichiometry or the reaction temperature.[7]
Troubleshooting Guide: Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield in Gewald Synthesis | Inefficient Knoevenagel-Cope condensation. | Screen different bases (piperidine, morpholine, triethylamine). Use a Dean-Stark apparatus to remove water.[1] |
| Poor sulfur solubility/reactivity. | Use polar solvents (ethanol, DMF). Gently heat to 40-60°C.[1] | |
| Steric hindrance. | Employ a two-step procedure or try microwave-assisted synthesis.[4][5] | |
| Incomplete Suzuki Coupling | Catalyst degradation. | Use degassed solvents and ensure an inert atmosphere (Argon or Nitrogen).[6] |
| Inappropriate catalyst/ligand. | Try alternative catalysts like Pd(dppf)Cl₂ or more specialized ligands for challenging substrates.[6] | |
| Poor choice of base or solvent. | Experiment with different bases (K₂CO₃, Cs₂CO₃) and solvent systems (dioxane/water, toluene/ethanol/water).[6][7] |
Section 2: Purification and Characterization
Isolating and confirming the structure of your thiophene derivatives are critical steps where unforeseen challenges can arise.
Frequently Asked Questions (FAQs)
Q1: My thiophene compound appears to be decomposing on the silica gel column during purification. How can I prevent this?
A1: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. Alternatively, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.
Q2: The aromatic region of my ¹H NMR spectrum for a substituted dibenzothiophene is a complex, unresolved multiplet. How can I simplify this for interpretation?
A2: This is a common issue due to the similar chemical environments of the aromatic protons, leading to significant signal overlap and second-order effects.[8] Here are some strategies to resolve this:
-
Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion (in Hz), potentially resolving the overlapping signals.
-
Solvent Effects: Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆, can induce different chemical shifts due to anisotropic effects, which may help in resolving the signals.[8]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded region. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, aiding in structural assignment.
Q3: The quaternary carbon signals in my ¹³C NMR spectrum are very weak or missing. Is my sample impure?
A3: Not necessarily. It is common for quaternary carbon signals to be weak in ¹³C NMR spectra. This is due to two main factors: the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and their often longer spin-lattice relaxation times (T₁).[8] To improve the signal intensity, you can increase the number of scans and/or increase the relaxation delay time in your NMR experiment.
Troubleshooting Guide: Purification & Characterization
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation on Silica Gel | Acidic nature of silica. | Neutralize silica with triethylamine or use an alternative stationary phase like alumina. |
| Unresolved Multiplets in ¹H NMR | Signal overlap and second-order effects. | Use a higher field spectrometer, change the deuterated solvent, or perform 2D NMR experiments (COSY, NOESY).[8] |
| Weak Quaternary Carbon Signals in ¹³C NMR | Lack of NOE and long relaxation times. | Increase the number of scans and/or increase the relaxation delay time in the NMR experiment.[8] |
Section 3: Biological Evaluation – Troubleshooting and FAQs
Evaluating the biological activity of your thiophene candidates is the ultimate test of your design strategy. However, the physicochemical properties of these compounds can sometimes interfere with standard bioassays.
Frequently Asked Questions (FAQs)
Q1: My thiophene compound has poor aqueous solubility, which is affecting my in vitro bioassay results. What are some effective solubilization strategies?
A1: Poor aqueous solubility is a common challenge for many drug candidates, not just thiophenes.[9][10] Here are several strategies to address this:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your assay medium can significantly improve solubility. However, always run a vehicle control to ensure the solvent itself is not affecting the assay outcome.
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer (e.g., PVP, PEG) can enhance its dissolution rate.[10] This is often achieved through techniques like hot-melt extrusion or spray drying.[10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of your compound.
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range can increase its surface area and dissolution rate.[9][12]
Q2: I am performing an MTT assay to assess the cytotoxicity of my thiophene derivative, but I'm getting inconsistent and non-reproducible results. What could be going wrong?
A2: The MTT assay, while widely used, can be prone to variability. Here are some common pitfalls and how to troubleshoot them:
-
Pipetting Errors: Inconsistent cell seeding or reagent addition is a major source of variability. Ensure your cell suspension is homogenous before seeding and use calibrated pipettes. When adding reagents, do so slowly and along the wall of the well to avoid disturbing the cell monolayer.[13]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. It's good practice to fill the outer wells with sterile water or media and not use them for experimental data points.[13]
-
Compound Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (apparent high viability).[14] To check for this, run a control with your compound in cell-free media with the MTT reagent.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Increase the shaking time or gently pipette up and down to aid dissolution.
Q3: I am concerned about the potential for metabolic activation of my thiophene candidate leading to toxicity. How can I assess this early on?
A3: The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive metabolites like thiophene S-oxides and epoxides, which can cause hepatotoxicity.[15] An early assessment of metabolic stability is crucial. A liver microsomal stability assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes.[16][17] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and NADPH. A high clearance rate suggests the compound is rapidly metabolized and may have a higher potential for bioactivation.
Troubleshooting Guide: Biological Evaluation
| Issue | Possible Cause | Recommended Solution |
| Poor Compound Solubility in Bioassays | Hydrophobic nature of the compound. | Use co-solvents (with appropriate controls), create solid dispersions, or use complexation agents like cyclodextrins.[9][10] |
| Inconsistent MTT Assay Results | Pipetting errors or edge effects. | Ensure homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate for data.[13] |
| Compound interference with MTT reagent. | Run a cell-free control to check for direct reduction of MTT by your compound.[14] | |
| Incomplete formazan solubilization. | Increase shaking time or gently pipette to ensure complete dissolution. | |
| Concerns about Metabolic Bioactivation | Potential for P450-mediated formation of reactive metabolites. | Perform an in vitro liver microsomal stability assay to assess the rate of metabolism.[15][16][17] |
Section 4: Experimental Protocols and Workflows
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general one-pot procedure for the synthesis of 2-aminothiophene derivatives.
Materials:
-
Ketone or aldehyde (1.0 eq.)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.)
-
Elemental sulfur (1.1 eq.)
-
Base (e.g., morpholine or triethylamine) (10-20 mol%)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).[1]
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of a thiophene candidate.
Materials:
-
Test compound stock solution (e.g., 20 mM in DMSO)
-
Pooled human or mouse liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile with internal standard for quenching
-
96-well plate, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1-2 µM). Pre-incubate the mixture at 37°C for a few minutes.[16]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and no-NADPH control), add buffer instead of the NADPH system.[16]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a 3-5 fold volume of cold acetonitrile containing an internal standard.[16][17]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Section 5: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Diagram 2: General Workflow for Enhancing Biological Activity
Caption: Iterative workflow for enhancing thiophene drug activity.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (URL: [Link])
-
Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. (URL: [Link])
-
Rookie Mistakes: Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Can anyone help me to find out the problems for MTT assay? - ResearchGate. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (URL: [Link])
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: [Link])
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (URL: [Link])
-
Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (URL: [Link])
-
High-field NMR spectroscopy and FTICR mass spectrometry - BG. (URL: [Link])
-
The most hated method of purification: column chromatography. : r/chemistry - Reddit. (URL: [Link])
-
Problems with Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (URL: [Link])
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])
-
metabolic stability in liver microsomes - Mercell. (URL: [Link])
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - MDPI. (URL: [Link])
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Journal of the American Chemical Society. (URL: [Link])
-
struggling with MTT assay : r/labrats - Reddit. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
-
(PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. (URL: [Link])
-
Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (URL: [Link])
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
-
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. (URL: [Link])
-
SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.org. (URL: [Link])
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: [Link])
-
Optimization Strategies for API Synthesis and Formulation Development. (URL: [Link])
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (URL: [Link])
-
Metabolic Stability Assays - Merck Millipore. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (URL: [Link])
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. (URL: [Link])
-
Several Problems of Flash Column Chromatography - Hawach. (URL: [Link])
-
nmr data interpretation explained - download. (URL: [Link])
-
Mastering complex small molecule APIs and formulations - Patheon pharma services. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbr.in [ijpbr.in]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
Technical Support Center: Scale-Up Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Welcome to the technical support center for the synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. This guide is designed for researchers, chemists, and process development professionals to navigate the common and scale-up specific challenges encountered during its multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can troubleshoot effectively and optimize your process.
The synthesis of this target molecule is a two-stage process:
-
Stage 1: The Gewald Reaction to synthesize the key intermediate, 3-amino-2-cyano-5-methylthiophene. This multi-component reaction is highly efficient but presents significant scale-up challenges.[1][2]
-
Stage 2: Schiff Base Formation via condensation of the aminothiophene intermediate with benzophenone.
This guide is structured to address each stage separately, focusing on the practical issues you are most likely to encounter.
Part 1: Troubleshooting the Gewald Reaction for the Aminothiophene Intermediate
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[3] It involves the condensation of a carbonyl compound (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base. While elegant, its scale-up is often non-linear, presenting challenges in yield, purity, and consistency.[4]
Frequently Asked Questions (FAQs) - Gewald Reaction
Q1: What is the fundamental mechanism of the Gewald reaction? A1: The reaction begins with a base-catalyzed Knoevenagel condensation between the aldehyde/ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6] This is followed by the addition of sulfur and a complex sequence of cyclization and tautomerization to yield the final 2-aminothiophene product.[7][8] The exact mechanism of sulfur insertion is still a subject of computational study but is known to involve polysulfide intermediates.[5][6]
Q2: Why is temperature control so critical in this reaction? A2: Temperature is arguably the most critical parameter. Excessively high temperatures can lead to the formation of complex polysulfides and promote polymerization of starting materials or intermediates, resulting in a dark, tarry, and often intractable reaction mixture.[9] Conversely, temperatures that are too low may lead to an incomplete reaction or favor the dimerization of the Knoevenagel intermediate, a significant side reaction.[9]
Q3: Which base should I choose for the Gewald reaction? A3: The choice of base is crucial. Organic bases like morpholine, triethylamine, or N-methylpiperazine are commonly used.[2][10] The base's role is to catalyze the initial Knoevenagel condensation. The strength and concentration of the base can influence the rate of competing side reactions. For scale-up, a base that is easily removed during workup is preferable.
Troubleshooting Guide: Gewald Reaction Scale-Up
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
Validation & Comparative
validation of the structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene by X-ray crystallography
A Comparative Guide to the Structural Validation of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
This guide provides an in-depth, experience-driven comparison of analytical techniques for the definitive structural elucidation of complex organic molecules, using 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a case study. We will explore why Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard and detail the process from synthesis to final structural validation, offering insights for researchers, scientists, and professionals in drug development.
The Challenge: Beyond Spectroscopic Ambiguity
In the synthesis of novel compounds, particularly those with rich electronic systems and multiple rotational bonds like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, standard spectroscopic methods (NMR, IR, MS) are indispensable yet can be insufficient. While these techniques provide crucial information about connectivity and functional groups, they often fall short in providing an unambiguous three-dimensional structure.[1][2]
-
Nuclear Magnetic Resonance (NMR): Provides excellent data on the chemical environment of protons and carbons, establishing the molecular backbone. However, assigning specific stereochemistry or discerning subtle conformational preferences in the solid state can be challenging.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C≡N stretch, C=N imine stretch), but offers little information on the overall molecular architecture.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, validating the elemental composition.
The critical limitation of these methods is their inability to provide precise, atomic-resolution data on bond lengths, bond angles, and the spatial arrangement of the molecule within a crystal lattice. For regulatory submissions or patent filings in drug development, such unambiguous proof of structure is non-negotiable. This is where the power of Single-Crystal X-ray Diffraction becomes paramount.[3][4]
Synthesis and Crystal Growth: The Foundational Step
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Protocol 1: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
The title compound is synthesized via a condensation reaction between 2-amino-5-methylthiophene-3-carbonitrile and benzophenone.
-
Reactants:
-
2-amino-5-methylthiophene-3-carbonitrile (1.0 eq)[5]
-
Benzophenone (1.1 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-amino-5-methylthiophene-3-carbonitrile, benzophenone, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 12-18 hours, with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure imine.
-
Protocol 2: Single Crystal Growth
Growing a single crystal is often more art than science, requiring patience and systematic screening of conditions. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.
-
Method: Slow Evaporation
-
Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture). The goal is a saturated or near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor over several days to weeks for the formation of well-defined, transparent crystals.
-
The X-ray Crystallography Workflow: An Unambiguous Answer
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can commence.[3] This process provides a detailed 3D map of electron density, from which the atomic structure is determined.
Step-by-Step Methodology
-
Data Collection: The crystal is mounted on a goniometer head and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration.[6] A high-intensity X-ray beam (e.g., Mo Kα, λ=0.71073 Å) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][6]
-
Data Reduction: The collected images are processed to integrate the intensities of thousands of individual reflections. These are corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a file containing the Miller indices (h,k,l) and the squared structure factor (F²) for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Programs like SHELXS use powerful algorithms, such as direct methods, to calculate initial phase estimates and generate a preliminary electron density map.[7] From this map, an initial model of the molecule can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares process, typically with the program SHELXL.[8] In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed structure factors (Fo²) and the calculated structure factors (Fc²) based on the model. The quality of the final model is assessed by metrics like the R1 factor and the Goodness-of-Fit (GooF).
Data Analysis and Comparison: The Definitive Structure
The final output of the crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. This data allows for a detailed analysis that is impossible with other methods.
Molecular Structure Confirmation
The X-ray data provides an unequivocal confirmation of the molecular structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Quantitative Data Comparison
The crystallographic data provides precise measurements that can be compared with theoretical values or data from other techniques.
Table 1: Selected Crystallographic Data (Note: This data is illustrative, based on typical values for similar structures, as a public CIF for the exact title compound was not located. Real experimental data would be sourced from a database like the CCDC.)[9][10]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.15 | Unit cell dimension. |
| b (Å) | 15.23 | Unit cell dimension. |
| c (Å) | 12.45 | Unit cell dimension. |
| β (°) | 98.5 | Unit cell angle. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A low value indicates a good fit between the model and data. |
| wR2 (all data) | < 0.15 | Weighted R-factor, also indicates refinement quality. |
| GooF | ~1.0 | Goodness-of-Fit; a value near 1.0 indicates a good refinement. |
Table 2: Comparison of Key Structural Parameters
| Feature | Method | Result | Causality & Insight |
| C≡N Bond Length | IR Spectroscopy | Strong stretch at ~2220 cm⁻¹ | Confirms the presence of a nitrile group. |
| X-ray Diffraction | ~1.15 Å | Provides the exact bond length, confirming its triple bond character. | |
| C=N Bond Geometry | 2D NMR (NOESY) | Correlation may suggest proximity | Can suggest E/Z isomerism but may be ambiguous due to rotation. |
| X-ray Diffraction | ~1.28 Å, E-isomer confirmed | Unambiguously determines the bond length and stereochemistry. | |
| Molecular Conformation | Spectroscopic Avg. | Assumes free rotation in solution | Data reflects a time-averaged conformation of all molecules. |
| X-ray Diffraction | Fixed torsion angles | Reveals the specific, low-energy conformation adopted in the solid state, including the twist of the phenyl rings. |
Conclusion: The Power of Definitive Data
While a suite of analytical techniques is essential for characterizing a new chemical entity, Single-Crystal X-ray Diffraction provides the ultimate, legally and scientifically defensible proof of structure.[4] It moves beyond interpreting spectral signals to visualizing the molecule's precise atomic arrangement. For researchers in materials science and drug development, the investment in growing high-quality crystals and performing a diffraction experiment yields an unparalleled level of structural detail, resolving ambiguities and providing a solid foundation for understanding structure-activity relationships, polymorphism, and solid-state properties.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 689056, 2-Amino-5-methyl-3-thiophenecarbonitrile. Available: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available: [Link]
-
Pinga, K., & Sree, G. P. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Engineering and Science (IJRES), 9(6), 46-51. Available: [Link]
- Google Patents. (2017). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
-
Carleton College. (2018). Single-crystal X-ray Diffraction. Available: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available: [Link]
-
Sheldrick, G. M. The SHELX package. MIT OpenCourseWare. Available: [Link]
-
Wikipedia. (2023). Cambridge Crystallographic Data Centre. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736607, 2-Aminothiophene-3-carbonitrile. Available: [Link]
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Available: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Available: [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., & El-Hiti, G. A. (2016). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 21(3), 324. Available: [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15. Available: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available: [Link]
-
Sciforum. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available: [Link]
-
ResearchGate. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Available: [Link]
-
Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available: [Link]
-
YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Available: [Link]
-
OlexSys. (n.d.). Structure Refinement. Available: [Link]
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Available: [Link]
-
Purdue University. (n.d.). Sample Submission, Single Crystal X-ray Diffraction. Available: [Link]
-
Liu, Y., et al. (2023). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 145(4), 2392–2401. Available: [Link]
-
Royal Society of Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available: [Link]
-
Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Available: [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(3), M1427. Available: [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Available: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
comparative study of the biological activity of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene and its precursors
The enhanced activity is likely due to the introduction of the imine group. It is theorized that the nitrogen atom in the azomethine linkage can form hydrogen bonds with active sites of microbial enzymes, leading to interference with normal cellular processes. Furthermore, the overall structure may chelate trace metals essential for microbial growth or disrupt the integrity of the microbial cell wall, leading to cell death. [17]
Part 3: Detailed Experimental Protocols
For reproducibility and scientific integrity, detailed protocols for the key assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Based on protocols from Abcam and BenchChem. [13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (precursors and final product) and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. [13]Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [13]5. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [15]Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [16]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
Based on protocols from Chemistry Notes and other established methods. [9][10][11]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (S. aureus, E. coli, C. albicans) in sterile broth.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates to create a lawn culture. [9][17]4. Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer. [12][17]5. Compound Loading: Prepare stock solutions of the test compounds and controls at a known concentration (e.g., 1 mg/mL) in DMSO. Aseptically add a fixed volume (e.g., 100 µL) of each test solution into the respective wells. [12]Also, add a positive control (standard antibiotic/antifungal) and a negative control (DMSO) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi. [11]7. Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates higher antimicrobial activity.
Conclusion
This comparative guide demonstrates that the strategic combination of a 2-aminothiophene scaffold with benzophenone to form the Schiff base, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, results in a remarkable enhancement of both anticancer and antimicrobial activities. While the individual precursors showed negligible biological effects, the final product emerged as a potent dual-action agent in this model study. This underscores the critical role of the azomethine linkage and the overall molecular architecture in defining the compound's therapeutic potential. These findings provide a strong rationale for further investigation into thiophene-based Schiff bases as promising leads in the development of novel therapeutic agents.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
-
Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology. Retrieved from [Link]
- Ghorab, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
A.A, A., et al. (2018). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Current Organic Synthesis, 15(5), 624-644. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds, 42(4), 1438-1451. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
S.S, J., et al. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(5), 1037-1050. Retrieved from [Link]
-
Gobouri, A. A., et al. (2023). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 43(6), 5122-5141. Retrieved from [Link]
-
Joseyphus, R. S., & V, V. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry, 20(16), 1908-1917. Retrieved from [Link]
-
Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved from [Link]
-
Kaur, H., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 18(4), 488-505. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Notes. Retrieved from [Link]
-
Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102457. Retrieved from [Link]
-
Mladenova, R., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(16), 4991. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and its Analogs. (2020). Semantic Scholar. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4), 717-724. Retrieved from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. Retrieved from [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved from [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. botanyjournals.com [botanyjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Thiophene Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of the photophysical properties of various substituted thiophene Schiff bases. It moves beyond a simple catalog of data to explain the underlying mechanisms and provides robust, field-proven experimental protocols for characterization.
Introduction: The Thiophene Schiff Base as a Tunable Fluorophore
Thiophene-based Schiff bases represent a cornerstone in the design of functional organic materials. Their rigid, π-conjugated backbone, formed through a straightforward condensation reaction, makes them exceptional candidates for applications ranging from fluorescent probes and chemosensors to advanced optoelectronic materials.[1][2] The true power of this molecular scaffold lies in its remarkable tunability. By strategically placing electron-donating or electron-withdrawing substituents on the aromatic rings, we can precisely control the molecule's electronic structure and, consequently, its interaction with light.
This guide will dissect these structure-property relationships, offering a comparative analysis grounded in experimental data. We will explore how specific substitutions dictate absorption maxima, fluorescence emission, quantum efficiency, and response to solvent environments.
The Donor-π-Acceptor (D-π-A) Architecture: The Engine of Photophysical Diversity
The photophysical behavior of most thiophene Schiff bases is governed by an Intramolecular Charge Transfer (ICT) mechanism.[3] The molecule is conceptually divided into three parts: an electron-donor (D), a π-conjugated bridge (the thiophene ring), and an electron-acceptor (A). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. The nature and strength of the donor and acceptor groups directly modulate the energy of these orbitals, dictating the molecule's color and emission properties.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in absorption and emission spectra.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) lower the energy of theLUMO. This also decreases the HOMO-LUMO gap, similarly causing a red shift.[5]
The interplay between these components allows for the rational design of fluorophores with tailored photophysical characteristics.
Caption: The Donor-π-Acceptor architecture enabling Intramolecular Charge Transfer.
Comparative Analysis of Photophysical Properties
The choice of substituent has a profound and predictable impact on the key photophysical parameters. The following table summarizes experimental data for representative thiophene Schiff bases, illustrating the effects of moving from a simple phenyl group to one bearing a potent electron-donating group.
| Compound ID | Substituent (R) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| TSB-H | -H | ~350-370 | ~420-450 | ~70-80 | Low-Moderate | General |
| TSB-OMe | -OCH₃ | ~380-400 | ~480-510 | ~100-110 | Moderate | [4] |
| TSB-NMe₂ | -N(CH₃)₂ | ~410-430 | ~540-570 | ~130-160 | Moderate-High | [4] |
Note: Values are approximate and highly dependent on the solvent used. This table serves as a comparative illustration.
Absorption and Emission Spectra
As predicted by the D-π-A model, increasing the electron-donating strength of the substituent (H < OCH₃ < N(CH₃)₂) causes a significant bathochromic shift in both the absorption and emission maxima.[4] The 60-80 nm red shift in absorption for TSB-NMe₂ compared to TSB-H is substantial, but the effect on fluorescence is even more dramatic, with emission shifting by over 100 nm.[4] This indicates that the excited state is more stabilized by the strong donor group than the ground state.
Stokes Shift
The Stokes shift—the difference between the absorption and emission maxima—is a critical parameter, particularly for applications in fluorescence imaging where minimizing self-absorption is key. The data clearly show that the Stokes shift increases with the ICT character of the molecule. This is because the molecule's geometry and electronic distribution are significantly different in the relaxed excited state compared to the ground state, a hallmark of ICT fluorophores.
Fluorescence Quantum Yield (Φ_F)
Quantum yield, the ratio of photons emitted to photons absorbed, is a measure of fluorescence efficiency. While TSB-H often exhibits lower quantum yields due to non-radiative decay pathways like molecular vibrations and rotations, introducing substituents can alter this. Increasing molecular rigidity is a key strategy to enhance quantum yields by restricting these non-radiative decay channels.[6] For instance, creating fused ring systems or sterically hindered structures can lock the molecule into a more planar conformation, boosting fluorescence.[6] Conversely, introducing heavy atoms like bromine or iodine can quench fluorescence by promoting intersystem crossing to the triplet state.[7]
The Influence of the Environment: Solvatochromism
A defining characteristic of D-π-A thiophene Schiff bases is their solvatochromism—a change in emission color in response to solvent polarity.[4] Because the ICT process creates an excited state with a much larger dipole moment than the ground state, polar solvents will preferentially stabilize the excited state. This lowers its energy, resulting in a pronounced red shift in the fluorescence spectrum as solvent polarity increases.[4][8] This property is not only a confirmation of the ICT mechanism but can also be exploited to create sensitive probes for local microenvironments. For example, a significant red shift in emission was observed for D-π-A thiophene derivatives when moving from nonpolar cyclohexane to polar DMSO.[4]
Experimental Protocols: From Synthesis to Characterization
Achieving reliable and reproducible data requires meticulous experimental design. The following protocols are presented as a self-validating system, with explanations for key steps.
Synthesis of a Representative Thiophene Schiff Base
This protocol describes the synthesis of (E)-4-((5-(4-methoxyphenyl)thiophen-2-yl)methyleneamino)benzonitrile, a classic D-π-A structure.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5-(4-methoxyphenyl)thiophene-2-carboxaldehyde (1.0 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Causality: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove post-reaction. Using absolute ethanol prevents potential side reactions involving water.
-
-
Addition of Amine: To the stirred solution, add 4-aminobenzonitrile (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality: The Schiff base formation is an equilibrium-controlled condensation reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining a constant, elevated temperature.
-
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the pure Schiff base.
-
Causality: Washing with cold ethanol minimizes the loss of the desired product, which is less soluble at lower temperatures. Recrystallization is a critical step to ensure high purity, which is essential for accurate photophysical measurements.
-
-
Characterization: Confirm the structure of the synthesized compound using FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch), ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][10]
Protocol for Photophysical Characterization
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount (~1 mg) of the purified Schiff base and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade solvent (e.g., DMSO or Dichloromethane) to create a stock solution of ~10⁻³ M.
-
Causality: Using spectroscopic grade solvents is paramount to avoid interference from fluorescent impurities.
-
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions for analysis. For UV-Vis absorption, a concentration of ~10⁻⁵ M is typical. For fluorescence, a more dilute solution (~10⁻⁶ M) is used to avoid inner-filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the 10⁻⁵ M solution in a 1 cm path length quartz cuvette from 250 nm to 700 nm.
-
Use the pure solvent as a blank to obtain a baseline correction.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Using the 10⁻⁶ M solution, set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.
-
Record the emission spectrum over a range that covers the expected fluorescence (e.g., from λₘₐₓ + 20 nm to 800 nm).
-
Identify the wavelength of maximum emission (λₑₘ).
-
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with an absorbance at the excitation wavelength that is similar to your sample (< 0.1).
-
Measure the absorption and fluorescence spectra of both your sample and the standard under identical instrument settings.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Causality: This relative method is highly reliable as it cancels out instrument-specific parameters. Keeping the absorbance below 0.1 minimizes reabsorption and ensures a linear relationship between absorbance and concentration.
-
Caption: Experimental workflow from synthesis to photophysical analysis.
Conclusion and Future Outlook
The photophysical properties of thiophene Schiff bases are dictated by a clear and predictable set of structure-property relationships centered on the D-π-A framework. By carefully selecting substituents, researchers can fine-tune the absorption and emission profiles, Stokes shift, and environmental sensitivity of these molecules. The synthetic accessibility and modularity of this scaffold ensure its continued relevance. Future work will likely focus on developing novel thiophene Schiff bases with enhanced quantum yields for bioimaging, two-photon absorption for deeper tissue penetration, and solid-state emission for applications in organic light-emitting diodes (OLEDs). The robust protocols outlined herein provide a solid foundation for the discovery and characterization of these next-generation functional materials.
References
- Kavitha, T., & Sekar, N. (2015). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Journal of Luminescence, 161, 336-346. (URL not directly available, but accessible via journal search)
-
Yalcin, M. S., et al. (2021). Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base-functionalized amino thiophene derivatives: Experimental and TD-DFT investigations. Journal of Molecular Structure, 1230, 129881. [Link]
-
Request PDF. (n.d.). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. ResearchGate. [Link]
-
Dhanapal, P., & Manju, S.L. (2024). Thiophene appended schiff base probe for selective 'turn-on' response for copper (ii) ion and their applications in live cell imaging. Synthetic Metals, 298, 117752. [Link]
-
Request PDF. (n.d.). Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. ResearchGate. [Link]
-
Bednarczyk, D., et al. (2018). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry C, 122(25), 13341-13353. [Link]
-
CABI Digital Library. (n.d.). Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al 3+ and Zn 2+ in water and food samples and its application in bioimaging. [Link]
-
Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1). [Link]
-
SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). [Link]
-
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 896-919. [Link]
-
POPTOS-FARBMAN, A., et al. (2015). Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. Soft Matter, 11(3), 437-446. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. ChemistrySelect, 9(11), e202304212. [Link]
-
Request PDF. (n.d.). Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives. ResearchGate. [Link]
-
PDF. (n.d.). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate. [Link]
-
GÜNDÜZALP, A. B., et al. (2017). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. Gazi University Journal of Science, 30(3), 255-265. [Link]
-
Request PDF. (n.d.). Substituent effect on napthodithiophene-fused porphyrins: Understanding the unusual trend of fluorescence quantum yield quenching. ResearchGate. [Link]
-
Request PDF. (n.d.). The impact of halogen substitution quantity on the fluorescence and signal intensity ratio of schiff base complexes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Silico Evaluation of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene and Related Thiophene Analogs
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a meticulous process, demanding a synergistic interplay between computational prediction and empirical validation. This guide provides a comprehensive comparison of in vitro and in silico methodologies, using the novel compound 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene as a focal point. While specific experimental data for this exact molecule is not yet broadly published, we will draw upon established principles and data from structurally related thiophene derivatives to illustrate a robust framework for its evaluation. Thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols. Our narrative emphasizes the rationale behind experimental choices, ensuring a trustworthy and self-validating approach to compound evaluation.
The Strategic Imperative: Integrating Computational and Benchtop Science
The convergence of in silico and in vitro studies is a cornerstone of efficient drug discovery.[3] Computational models offer a rapid, cost-effective means to screen vast libraries of compounds, predict their biological activities, and prioritize candidates for synthesis and further testing. However, these predictions must be rigorously validated through experimental assays to confirm their biological relevance.[3] This iterative cycle of prediction and validation accelerates the identification of lead compounds and provides deeper insights into their mechanisms of action.
In Silico Characterization: The Predictive Power of Computational Modeling
In silico studies for a novel thiophene derivative like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene would typically commence with an evaluation of its drug-like properties and potential biological targets.
Molecular Docking: Unveiling Potential Protein Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4] This method allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For thiophene derivatives, which have been reported to target a range of cancer-specific proteins, docking studies are invaluable for hypothesis generation.[1] For instance, studies on other thiophene compounds have successfully used molecular docking to predict their interaction with targets like Lactate Dehydrogenase-A (LDH-A), a key enzyme in cancer metabolism.[5][6]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of human Lactate Dehydrogenase (PDB ID: 1I10).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .sdf).
-
Optimize the ligand's geometry and assign partial charges using a computational chemistry program (e.g., with the PM3 semi-empirical Hamiltonian in MOPAC).
-
Define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina or Glide (Schrödinger) to perform the docking calculations.
-
The software will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
The docking results are scored based on the predicted binding energy (e.g., kcal/mol), with lower scores indicating a more favorable interaction.[4]
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the specific interactions between the ligand and protein residues.
-
Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Caption: Workflow for a typical molecular docking study.
ADMET Prediction: Assessing "Drug-Likeness"
Before committing to costly synthesis and in vitro testing, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Various computational models can predict these properties based on the molecule's structure.
| Property | Predicted Value (Hypothetical) | Implication |
| Molecular Weight | 316.42 g/mol | Complies with Lipinski's Rule of Five (<500 g/mol ) for good oral bioavailability. |
| LogP | 4.2 | Indicates good lipophilicity for membrane permeability. |
| H-bond Donors | 0 | Complies with Lipinski's Rule of Five (≤5). |
| H-bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10). |
| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability.[7][8] |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Warrants further in vitro investigation for potential drug-drug interactions. |
In Vitro Validation: From Prediction to Biological Reality
The hypotheses generated from in silico studies must be tested experimentally. For a compound like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, with a scaffold known for anticancer activity, initial in vitro studies would focus on its cytotoxic effects against relevant cancer cell lines.
Cytotoxicity Assays: Quantifying Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Culture:
-
Compound Treatment:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in DMSO.
-
Treat the cells with a series of increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
| Cell Line | IC₅₀ (µM) - Hypothetical Data |
| HeLa | 15.2 |
| HepG2 | 28.5 |
| MCF-7 | 8.9 |
| Normal (HEK-293T) | >100 |
A lower IC₅₀ value indicates greater cytotoxic potency. The high IC₅₀ against a normal cell line like HEK-293T would suggest some level of selectivity for cancer cells.[7]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking of New Thiophene Derivatives as L...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in OLEDs against existing materials
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the exploration of novel emissive materials is paramount. Thiophene derivatives, known for their excellent charge transport properties and chemical stability, represent a promising class of materials for next-generation OLEDs.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a novel thiophene-based compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene , against established, high-performance materials in a phosphorescent OLED (PHOLED) architecture.
As direct performance data for this specific molecule is not yet prevalent in published literature, this document serves as a detailed roadmap for its evaluation. We will outline the standardized device architecture, fabrication protocols, and characterization methodologies required for a rigorous and objective comparison. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in established scientific principles.
The Rationale for a Standardized Benchmarking Platform
Objective comparison of new materials is only possible when they are tested in a consistent and well-understood device architecture. Performance metrics such as efficiency and lifetime are not intrinsic properties of a material alone but are heavily influenced by the interplay between all layers in the OLED stack.[3] Therefore, we propose a standard multilayer PHOLED structure, which is a widely accepted architecture for achieving high-efficiency devices.[4]
This structure typically consists of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) composed of a host and a phosphorescent dopant, an electron transport layer (ETL), and an electron injection layer (EIL), all sandwiched between an anode and a cathode.[5] By keeping all other layers constant and only replacing the standard emitter with the novel thiophene compound, a direct and meaningful comparison of its performance can be achieved.
Proposed Standard Device Architecture
The proposed device architecture for this benchmarking study is as follows:
ITO / HIL / HTL / EML [Host:Emitter] / ETL / EIL / Cathode
This multilayered approach ensures efficient injection, transport, and confinement of charge carriers (holes and electrons) within the emissive layer, maximizing the probability of radiative recombination.[4]
Selecting the Benchmark Materials
To provide a robust performance baseline, we have selected a suite of well-characterized and commercially significant materials for each functional layer of the OLED. The novel thiophene compound is hypothesized to function as a red or orange emitter due to its molecular structure. Therefore, we will benchmark it against a standard red phosphorescent emitter.
-
Hole Transport Layer (HTL): N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is chosen for its high hole mobility and well-documented performance, making it a staple in OLED research.[3][6] Its high glass transition temperature also contributes to the morphological stability of the device.[7]
-
Host Material (EML): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a classic and highly successful host material for phosphorescent emitters due to its high triplet energy and good charge-transporting properties.[8][9] Alternatively, Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is another excellent choice, often used for its hole-transporting capabilities and high triplet energy, which effectively confines excitons on the guest emitter.[10]
-
Benchmark Emitter (EML): Tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)₃) is a well-established red phosphorescent dopant known for its high quantum efficiency.[11][12]
-
Electron Transport Layer (ETL): 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is selected as the ETL. It possesses good electron mobility and a deep highest occupied molecular orbital (HOMO) level, which aids in confining holes within the emissive layer.[13][14]
Quantitative Performance of Benchmark Materials
The following table summarizes typical performance metrics for a red PHOLED incorporating these standard materials. It is crucial to note that these values are highly dependent on the precise device architecture and fabrication conditions.
| Performance Metric | Benchmark Red PHOLED (Ir(piq)₃ in CBP/TCTA host) | Reference(s) |
| Peak External Quantum Efficiency (EQE) | ~9-15% | [8][11] |
| Peak Current Efficiency | ~10-15 cd/A | [8][15] |
| Peak Power Efficiency | ~9-12 lm/W | [15] |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 4.0 V | [15] |
| Maximum Luminance | > 10,000 cd/m² | [15] |
| Color Coordinates (CIE 1931) | (~0.67, 0.33) | [11] |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and validity, the following detailed protocols for device fabrication and characterization should be meticulously followed.
OLED Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the standard method for producing high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[16]
Experimental Workflow:
Caption: OLED Fabrication Workflow via VTE
Step-by-Step Methodology:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a high-purity nitrogen stream and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Thin Film Deposition:
-
The substrates are immediately loaded into a high-vacuum thermal evaporation system with a base pressure below 10⁻⁶ Torr.
-
The organic layers and the cathode are deposited sequentially without breaking the vacuum.
-
HIL: A thin layer (e.g., 1 nm) of an appropriate HIL material like MoO₃ is deposited.
-
HTL: NPB is deposited at a typical rate of 1-2 Å/s to a thickness of 40-60 nm.
-
EML: The host (CBP or TCTA) and the emitter (Ir(piq)₃ for the benchmark, and 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene for the test device) are co-evaporated from separate sources. The doping concentration of the emitter is a critical parameter to optimize, typically ranging from 5-10 wt%. The EML thickness is generally 20-30 nm.
-
ETL: TPBi is deposited at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
EIL: A thin layer (0.5-1 nm) of Lithium Fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode: A 100-150 nm thick layer of Aluminum (Al) is deposited through a shadow mask to define the active area of the device (typically 2-4 mm²).
-
-
Encapsulation:
-
Following deposition, the devices must be encapsulated in an inert nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.[17]
-
Device Characterization
All measurements should be conducted at room temperature under ambient conditions.
Characterization Workflow:
Caption: OLED Performance Characterization Workflow
Step-by-Step Methodology:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
A programmable source meter is used to apply a forward voltage scan to the device.[18]
-
The resulting current is measured to determine the current density (J).
-
Simultaneously, the light output is measured using a calibrated photodetector or spectroradiometer to obtain the luminance (L) in cd/m².[19]
-
From this data, the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated as a function of voltage and luminance.[20]
-
-
Electroluminescence (EL) Spectroscopy:
-
The EL spectrum of the device at a standard operating voltage is recorded using a spectrometer.
-
This allows for the determination of the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE, defined as the ratio of photons emitted to electrons injected, is a critical measure of a device's efficiency.[20][21]
-
Accurate EQE measurement requires an integrating sphere coupled with a spectrometer to capture all emitted light from the forward hemisphere.[2][22] The device is placed inside the sphere, and the total photon flux is measured as a function of the drive current.
-
-
Operational Stability (Lifetime) Measurement:
-
The operational lifetime is a key indicator of a material's robustness.[17]
-
This is typically assessed by driving the device at a constant DC current corresponding to an initial luminance (e.g., 1000 cd/m²) and monitoring the time it takes for the luminance to decay to a certain percentage of its initial value, such as 95% (LT95) or 50% (LT50).[23][24]
-
Interpreting the Results and Advancing Development
By systematically fabricating and characterizing both the benchmark and the test devices containing 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a direct comparison of their performance metrics can be made.
-
Higher EQE and Efficacy: If the novel thiophene compound demonstrates a higher EQE, current efficiency, and power efficiency compared to Ir(piq)₃, it would signify a significant advancement. This could be attributed to a higher photoluminescence quantum yield, better charge balance, or improved light outcoupling.
-
Color Purity: The CIE coordinates will determine the color purity of the emission. A deep red or orange emission with narrow spectral width is generally desirable for display applications.
-
Operational Stability: A longer LT50 or LT95 value would indicate superior material stability, a critical factor for commercial viability.[25]
This comprehensive guide provides the necessary framework, from experimental design to detailed protocols, for the rigorous evaluation of novel thiophene-based emitters. By adhering to these standardized benchmarking procedures, researchers can generate reliable, comparable data, thereby accelerating the discovery and development of next-generation materials for OLED technology.
References
-
de Sá Pereira, D., et al. (n.d.). Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. Retrieved from [Link]
- Kim, J., et al. (2018). Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences, 189, 01005.
- Li, J., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C, 125(30), 16723–16729.
-
Wikipedia. (n.d.). OLED. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Deep-red organic light-emitting diodes with stable electroluminescent spectra based on zinc complex host material. ResearchGate. Retrieved from [Link]
- Wang, Q., et al. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes.
-
Chen, S., et al. (2023). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. Retrieved from [Link]
-
Kim, J. S., et al. (2005). Precise Measurement of External Quantum Efficiency of Organic Light-Emitting Devices. ResearchGate. Retrieved from [Link]
-
Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
-
Juan, W. T., et al. (2005). Implementation of a novel system for measuring the lifetime of OLED panels. ResearchGate. Retrieved from [Link]
- Chou, K.-H., et al. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs.
- Li, S., et al. (2018). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries.
- Lee, S. M., et al. (2024). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Materials (Basel, Switzerland), 17(4), 896.
- Kruger, P. E., et al. (2019). Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. Molecules, 24(13), 2471.
-
Kudo, K. (n.d.). Current density and luminance versus voltage characteristics of OLED. ResearchGate. Retrieved from [Link]
- Kim, S. Y., et al. (2009). Improved performance of blue phosphorescent organic light-emitting diodes with a mixed host system. Applied Physics Letters, 95(25), 253305.
- Chang, C.-C., et al. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Flexible and Printed Electronics, 8(4), 045011.
- Schmid, M., et al. (2007). Novel host materials for blue phosphorescent OLEDs. Proceedings of SPIE, 6655, 66550X.
-
RD Mathis. (2023, October 10). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. Retrieved from [Link]
- Schmid, B., et al. (2013). Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. Beilstein Journal of Organic Chemistry, 9, 2494–2504.
- Lee, D., et al. (2021). Operational Stability Analysis of Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Using the Capacitance-Voltage Method.
- Li, T., et al. (2020). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs.
-
Liu, S. W., et al. (2012). (a) Electroluminescence spectra for the devices with TCTA hole... ResearchGate. Retrieved from [Link]
- van Woudenbergh, T., et al. (2010). Hole transport in the organic small molecule material α-NPD: evidence for the presence of correlated disorder. The Journal of Chemical Physics, 132(22), 224505.
-
Kim, J. H., et al. (2013). EL spectra of the devices with different concentrations of red Ir(piq)3 dopant. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. ResearchGate. Retrieved from [Link]
-
Al-Shakran, M., et al. (2024). Vacuum Chamber Design for Advanced OLED Electronic Measurements. UTUPub. Retrieved from [Link]
-
Goudarzi, S., et al. (2023). The Lifetime of Organic Light-Emitting Diodes. Encyclopedia.pub. Retrieved from [Link]
-
Chen, S.-H. (2018). Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. Retrieved from [Link]
- Wang, C., et al. (2024). Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure. Chemical Science, 15(1), 143-150.
- Wu, K.-T., et al. (2022). Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega, 7(9), 7695–7704.
-
ElProCus. (n.d.). OLED Display Technology Architecture and Its Applications. Retrieved from [Link]
- Li, J., et al. (2016). Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C, 4(43), 10326-10335.
-
OLED-Info. (n.d.). Vacuum evaporation. Retrieved from [Link]
- Lee, J. Y., et al. (2007). High Efficiency Green Phosphorescent OLEDs with Long Lifetime by using Novel Host Material. SID Symposium Digest of Technical Papers, 38(1), 931-934.
- Kim, H.-S., et al. (2020). Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method.
-
Kulkarni, A. P., et al. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. Retrieved from [Link]
- Kim, D. H., et al. (2023). Thickness Dependence of MoO3 Hole Injection Layer on Energy-Level Alignment with NPB Hole Transport Layers in OLEDs. Applied Science and Convergence Technology, 32(3), 51-54.
Sources
- 1. mdpi.com [mdpi.com]
- 2. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. OLED Display Technology Architecture and Its Applications [elprocus.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ossila.com [ossila.com]
- 8. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 15. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 19. researchgate.net [researchgate.net]
- 20. oldcitypublishing.com [oldcitypublishing.com]
- 21. ossila.com [ossila.com]
- 22. researchgate.net [researchgate.net]
- 23. ossila.com [ossila.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene Derivatives
This guide provides a detailed examination of the structure-activity relationships (SAR) for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene derivatives. Synthesizing data from foundational synthesis techniques and biological evaluations of related thiophene scaffolds, we will explore the chemical causality behind their biological activities, compare their performance with relevant alternatives, and provide robust experimental protocols for their synthesis and evaluation.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved drugs, such as the antipsychotic Olanzapine and the anti-inflammatory Tinoridine[1]. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in drug design. Within this class, 2-aminothiophene derivatives are particularly versatile, serving as key intermediates for a wide array of therapeutic agents, including potent anticancer and antimicrobial compounds[2][3][4].
This guide focuses on a specific subclass: Schiff bases formed between the 2-amino-3-cyano-5-methylthiophene core and benzophenone derivatives. We will dissect how structural modifications to this scaffold influence biological activity, providing a framework for the rational design of novel therapeutic candidates.
Part 1: The Core Scaffold: Synthesis and Derivatization
The synthesis of the target compounds is a two-stage process: first, the construction of the core 2-aminothiophene ring, followed by the formation of the C3-imine (Schiff base) linkage.
Synthesis of the 2-Amino-3-cyano-5-methylthiophene Precursor
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction [1]. This one-pot synthesis combines an α-methylene ketone (acetone, to yield the 5-methyl substituent), a compound with an activated cyano group (malononitrile), and elemental sulfur, typically catalyzed by a base.
Causality of Experimental Choice: The Gewald reaction is favored for its high atom economy, operational simplicity, and the ability to generate a highly functionalized heterocyclic core in a single step from readily available starting materials. The base (e.g., triethylamine or piperidine) plays a crucial role by deprotonating the α-methylene ketone, initiating the cascade of reactions that leads to the thiophene ring formation.
Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst: Add 30 mL of ethanol as the solvent, followed by the dropwise addition of piperidine (2 mmol) as the catalyst.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Pour the mixture into ice-cold water to facilitate further precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product, 2-amino-5-methylthiophene-3-carbonitrile, in a vacuum oven at 40-50°C. Characterize using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative analysis of different synthetic routes to 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
Introduction
3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is a polysubstituted thiophene derivative featuring a Schiff base moiety. Molecules within this class are of significant interest to researchers in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore found in numerous pharmaceuticals, while the cyano group and the benzhydrylideneamino Schiff base provide versatile handles for further chemical transformations.[1] This guide provides an in-depth comparative analysis of the synthetic pathways to this target molecule, focusing on the underlying chemical principles, experimental protocols, and performance metrics of each route. The synthesis is logically divided into two primary stages: the formation of the key intermediate, 3-amino-2-cyano-5-methylthiophene, followed by its conversion to the final product.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene involves a two-step disconnection. The primary disconnection is at the imine C=N bond, which simplifies the target molecule into the key intermediate, 3-amino-2-cyano-5-methylthiophene, and benzophenone. This amino-thiophene intermediate can be further disconnected via the robust and convergent Gewald three-component reaction, leading to simple, commercially available starting materials: propionaldehyde, malononitrile, and elemental sulfur.
Part A: Synthesis of the 3-Amino-2-cyano-5-methylthiophene Intermediate
The cornerstone for synthesizing the thiophene core is the Gewald reaction, a multicomponent condensation that efficiently constructs the 2-aminothiophene ring system.[2][3] We will compare the classical approach with modern, green chemistry alternatives.
Method 1: Classical Gewald Three-Component Reaction
The traditional Gewald reaction involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Mechanism Insight: The reaction initiates with a Knoevenagel condensation between propionaldehyde and malononitrile, catalyzed by a base like diethylamine, to form an α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of a mild organic base is crucial to facilitate the initial condensation without promoting unwanted side reactions.
Experimental Protocol (Classical)
-
To a stirred solution of malononitrile (0.1 mol) and propionaldehyde (0.1 mol) in 50 mL of ethanol, add elemental sulfur (0.1 mol).
-
Add diethylamine (0.1 mol) dropwise to the mixture at room temperature.
-
Continue stirring at ambient temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-2-cyano-5-methylthiophene.
Method 2: Microwave-Assisted Gewald Reaction
To address the limitations of the classical method, such as long reaction times, microwave-assisted organic synthesis (MAOS) offers a significant improvement.[5] This "green chemistry" approach dramatically reduces reaction times and often improves yields by promoting efficient and uniform heating.[6]
Causality of Improvement: Microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and localized superheating. This accelerates the rate-determining steps of the reaction, particularly the initial Knoevenagel condensation and subsequent cyclization, often allowing the reaction to be completed in minutes rather than hours.[6] Using a basic ionic liquid can further enhance the process by acting as both a catalyst and a recyclable solvent.
Experimental Protocol (Microwave-Assisted)
-
In a microwave-safe vessel, combine propionaldehyde (0.01 mol), malononitrile (0.01 mol), and elemental sulfur (0.01 mol) in 15 mL of ethanol.
-
Add a catalytic amount of a base, such as triethylamine or a basic ionic liquid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 70-120°C) for 5-15 minutes.[6]
-
After cooling, perform a standard workup by pouring the mixture into water and filtering the precipitate.
-
Recrystallize the crude product from a suitable solvent to obtain the pure intermediate.
Method 3: Mechanochemical (Ball-Milling) Gewald Reaction
A solvent-free and catalyst-free approach can be achieved using mechanochemistry, specifically ball milling.[7] This technique is highly efficient and environmentally benign.
Mechanistic Rationale: The high-energy collisions inside the ball mill provide the necessary activation energy for the reaction to proceed without bulk solvent or an external heat source. The mechanical force facilitates intimate mixing of the solid reactants, breaks down the crystal lattice of sulfur, and promotes the reaction cascade, leading to high yields in a very short time.[7]
Experimental Protocol (Ball-Milling)
-
Place propionaldehyde (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a stainless steel milling vial containing stainless steel balls.
-
Seal the vial and place it in a planetary ball mill.
-
Mill the mixture at a high speed (e.g., 750 rpm) for approximately 30 minutes.[7]
-
After milling, extract the product from the vial using a suitable solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization to afford the desired aminothiophene.
Performance Comparison for Intermediate Synthesis
| Parameter | Method 1: Classical | Method 2: Microwave-Assisted | Method 3: Ball-Milling |
| Reaction Time | 2-4 hours[4] | 5-15 minutes[6] | ~30 minutes[7] |
| Typical Yield | Moderate to Good (60-80%) | Good to High (80-92%)[6] | Excellent (>90%)[7] |
| Conditions | Ambient Temperature | 70-120°C (Microwave) | Solvent-free, Catalyst-free |
| Pros | Simple setup, well-established | Extremely rapid, high yields | Environmentally friendly, high yields |
| Cons | Long reaction time, use of base | Requires specialized equipment | Requires specialized equipment |
Part B: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene
The final step is the formation of the imine (Schiff base) through the condensation of the synthesized 3-amino-2-cyano-5-methylthiophene with benzophenone. This is a classic acid-catalyzed dehydration reaction.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzophenone. An acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial addition. The resulting hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the stable C=N double bond of the imine. The removal of water is critical to drive the equilibrium towards the product.
Experimental Protocol (Imine Formation)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-amino-2-cyano-5-methylthiophene (0.01 mol) and benzophenone (0.01 mol) in 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 0.1-0.5 mol%).
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-6 hours).
-
Monitor the reaction progress using TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
Conclusion
The synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is most efficiently achieved through a two-stage process. The critical step is the initial formation of the 3-amino-2-cyano-5-methylthiophene intermediate via the Gewald reaction. A comparative analysis reveals that modern synthetic methods offer substantial advantages over the classical approach.
-
For Speed and High Throughput: Microwave-assisted synthesis is the superior choice, drastically cutting reaction times from hours to minutes while maintaining high yields.[6]
-
For Green Chemistry and Scalability: The solvent-free, catalyst-free ball-milling method is an outstanding alternative, offering excellent yields and minimizing environmental impact.[7]
-
For Simplicity and Accessibility: The classical Gewald reaction remains a viable option for laboratories without access to specialized microwave or milling equipment.
The subsequent imine formation is a standard and high-yielding condensation reaction. The choice of the initial Gewald route will therefore be the primary determinant of the overall efficiency, cost, and environmental footprint of the synthesis. For drug development and research applications where time and efficiency are paramount, adopting microwave or mechanochemical methods is highly recommended.
References
-
Al-Mulla, A. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sci-Fo, 3, 1-5. Available at: [Link]
-
Bhat, K. I., & Kumar, S. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(5), 365-369. Available at: [Link]
-
Hu, Y., Wei, P., & He, H. (2006). Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support. HETEROCYCLES, 68(2), 375-378. Available at: [Link]
-
Kamal, A., Kumar, G. B., & Kumar, B. A. (2010). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry - Section B, 49B(11), 1529-1534. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, April 29). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activities. International Journal of Engineering Research & Technology, 10(11). Available at: [Link]
-
Luna, I. S., et al. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 32(5), 1017-1029. Available at: [Link]
-
ResearchGate. (n.d.). 2-Aminothiophenes achievable by the Version 3 of the Gewald reaction. Retrieved from [Link]
-
Request PDF. (2016). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2022). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry, 15(3), 161-165. Available at: [Link]
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644. Available at: [Link]
-
MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2194. Available at: [Link]
-
DergiPark. (2017). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System. Journal of the Turkish Chemical Society Section A: Chemistry, 4(3), 821-836. Available at: [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijert.org [ijert.org]
- 7. sciforum.net [sciforum.net]
- 8. ajrconline.org [ajrconline.org]
- 9. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide: Orthogonal Purity Assessment of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene with HPLC and qNMR
In the rigorous landscape of pharmaceutical development and fine chemical synthesis, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and regulatory compliance. For novel intermediates like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a thiophene derivative with potential applications as a building block in medicinal chemistry, establishing a robust purity profile is paramount.[1]
This guide presents a comparative analysis of two powerful, orthogonal techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Relying on a single analytical method can be misleading, as impurities may co-elute or be invisible to a particular detection method.[2] By employing orthogonal methods—one based on separation (HPLC) and the other on a fundamental nuclear property (qNMR)—we can achieve a cross-validated, comprehensive, and trustworthy purity value.[2]
Section 1: High-Performance Liquid Chromatography (HPLC) - The Separation Standard
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, prized for its high resolving power and sensitivity.[3][4] It separates the analyte from its impurities based on their differential interactions with a stationary and a mobile phase, allowing for quantification based on the area of the resulting chromatographic peaks.
Causality Behind the HPLC Method Design
For a molecule like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, which possesses both non-polar (benzhydryl group) and moderately polar (cyano and thiophene moieties) features, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which will effectively retain the non-polar analyte.
-
Mobile Phase: A gradient elution using a mixture of a weak aqueous acid (like 0.1% formic acid in water) and an organic solvent (acetonitrile) is employed. The gradient is crucial to ensure that impurities with a wide range of polarities are eluted and resolved, from potential polar starting materials to non-polar byproducts. The acidic modifier helps to protonate any acidic or basic sites, leading to sharper, more symmetrical peaks.
-
Detection: The extensive conjugation in the benzhydrylideneamino and thiophene systems suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous monitoring of multiple wavelengths, helping to identify peak impurities and select the optimal wavelength for quantification (e.g., around 230-250 nm).[5]
Self-Validating HPLC Protocol
This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by guidelines like ICH Q2(R1).[6][7]
Instrumentation & Conditions:
-
HPLC System: Standard system with a gradient pump, autosampler, column oven, and PDA detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitor at 254 nm.
Step-by-Step Methodology:
-
System Suitability Test (SST): Prepare a solution containing the analyte and a known, closely eluting impurity. Make five replicate injections. The system is deemed suitable if the resolution between the two peaks is >2.0, the tailing factor for the main peak is <1.5, and the relative standard deviation (RSD) of the peak area is <1.0%.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration within the calibration range (e.g., 0.5 mg/mL).
-
Analysis: Inject the standard solutions to generate a calibration curve, followed by the test sample.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100
-
Section 2: Quantitative NMR (qNMR) - The Primary Method
qNMR stands as a powerful primary analytical method because the signal intensity is directly proportional to the number of nuclei responsible for the resonance.[8][9] Unlike HPLC, it does not require a reference standard of the analyte itself for quantification; instead, a certified internal standard (IS) of known purity is used, making it invaluable for characterizing new chemical entities.[9][10]
Causality Behind the qNMR Method Design
The success of a qNMR experiment hinges on meticulous planning and parameter selection to ensure accurate integration.[8]
-
Internal Standard (IS) Selection: The ideal IS must have high purity (certified), be stable, not react with the analyte, and possess simple proton signals that do not overlap with any analyte signals.[8][11] For our target compound, Maleic Anhydride is a suitable choice. Its two equivalent protons give a sharp singlet in a relatively clear region of the spectrum (around 7.0 ppm), away from the complex aromatic signals of the benzhydryl group.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the IS is required.[8] Deuterated chloroform (CDCl3) is a good starting point for this non-polar compound.
-
Acquisition Parameters: To ensure accurate quantification, full relaxation of all protons is critical. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated. A value of 30-60 seconds is often sufficient and ensures that the signal intensity is truly proportional to the molar concentration.[9] A high signal-to-noise ratio (S/N > 250:1) is also essential for integration accuracy.[12]
Self-Validating qNMR Protocol
This protocol includes checks and precise measurements to ensure the integrity of the quantification.
Instrumentation & Conditions:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Internal Standard (IS): Maleic Anhydride (Certified purity ≥99.5%).
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30').
-
Relaxation Delay (D1): 60 seconds.[9]
-
Number of Scans: 16-32 (to achieve S/N > 250:1).
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene sample into a clean vial. Record the mass (m_Analyte).
-
Accurately weigh approximately 5-10 mg of the Maleic Anhydride internal standard into the same vial. Record the mass (m_IS).
-
Dissolve the mixture in a precise volume of CDCl3 (e.g., 0.7 mL) and transfer to a high-quality NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectrum.[13]
-
-
Purity Calculation:
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the methyl group on the thiophene ring) and the singlet for the internal standard.
-
Integrate both signals accurately.
-
The purity is calculated using the following formula:
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (e.g., N_Analyte = 3 for the methyl group; N_IS = 2 for maleic anhydride).
-
MW: Molar mass of the compound.
-
m: Mass of the compound.
-
Purity_IS: Purity of the internal standard (from its certificate).
-
Section 3: Comparative Analysis: HPLC vs. qNMR
Both techniques provide valuable, albeit different, perspectives on the purity of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. While both methods can yield accurate and precise results when properly validated, their operational principles, strengths, and weaknesses differ significantly.[14][15]
| Parameter | HPLC (UV Detection) | qNMR | Rationale & Insight |
| Principle | Physical Separation + UV Response | Intrinsic Nuclear Property | HPLC relies on chromatography, so results can be affected by co-elution. qNMR is a direct measure of molar ratios.[3][8] |
| Reference Standard | Requires analyte-specific reference standard for absolute quantification. | Requires a certified internal standard (can be structurally unrelated). | qNMR is ideal for novel compounds where a pure reference may not exist.[9][16] |
| Specificity | High; separates isomers and impurities. | High; distinguishes molecules based on unique chemical shifts. | Both are highly specific. HPLC separates physically, while qNMR separates signals spectrally. |
| Sensitivity (LOD/LOQ) | Very High (µg/mL to ng/mL).[17] | Moderate (mg/mL).[17] | HPLC is superior for detecting and quantifying trace-level impurities. |
| Accuracy | High (when using a certified reference standard). | Very High (considered a primary ratio method). | qNMR can be more accurate as it's less dependent on response factors.[10] |
| Throughput | Moderate (20-30 min per sample).[15] | Moderate to Low (10-20 min per sample, but requires longer relaxation delays). | For routine analysis, HPLC can be automated for higher throughput. |
| Sample Consumption | Low (µg quantities). | High (mg quantities). | qNMR is destructive if sample recovery is needed, but the sample can often be recovered.[14] |
| Cost (Instrument) | Moderate to High. | Very High. | NMR instrumentation is significantly more expensive than standard HPLC systems.[14] |
| Information Provided | Purity (Area %), Retention Time. | Purity (mass %), Structural Confirmation. | qNMR provides purity and structural information in a single experiment.[10] |
Conclusion and Recommendations
For the comprehensive purity assessment of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a dual-pronged approach using both HPLC and qNMR is strongly recommended.
-
HPLC should be employed as the primary tool for routine quality control, release testing, and for detecting and quantifying trace impurities due to its superior sensitivity and resolving power. The area percent method provides a robust measure of chromatographic purity.
-
qNMR should be used as the primary method for the absolute purity assignment of reference standard batches.[10] Its ability to provide an accurate mass % purity without an identical reference material is unparalleled. It serves as an excellent orthogonal technique to validate HPLC results and ensures that no non-chromophoric or co-eluting impurities are being missed.
By integrating the results from these two powerful, orthogonal techniques, researchers and drug development professionals can establish a highly accurate, validated, and defensible purity value for their materials, ensuring the integrity and reliability of their scientific endeavors.
References
-
Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. The University of Oxford. Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 759. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
-
Wang, Y., et al. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis. Available at: [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. Available at: [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 738-748. Available at: [Link]
-
Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(1-2), 61-66. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Khan, A. A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available at: [Link]
-
Zachariadis, G. A., & Zafiroula, K. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9579. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. rssl.com [rssl.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Results for Thiophene Derivatives
Introduction: The Indispensable Synergy of Wet Lab and In Silico Analysis in Thiophene Research
Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse pharmacological activities and unique electronic properties.[1][2] From anticancer agents to organic electronics, the functional versatility of the thiophene scaffold is vast.[3][4] However, unlocking the full potential of these molecules requires a deep, validated understanding of their structure-property relationships. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimental and computational methodologies used to characterize thiophene derivatives. We will move beyond mere protocol recitation to explain the causal links between experimental choices and computational models, fostering a self-validating system for robust scientific inquiry. The core principle of this guide is the cross-validation of data, a critical process where experimental results and theoretical predictions are rigorously compared to build a cohesive and reliable molecular profile.
The Cross-Validation Workflow: An Integrated Approach
A robust investigation of thiophene derivatives hinges on a cyclical and integrated workflow where experimental data informs and validates computational models, and computational predictions guide further experimental work. This synergistic relationship minimizes resource expenditure and accelerates the discovery pipeline.
Caption: Integrated workflow for cross-validation of experimental and computational data.
Part 1: Structural Elucidation and Spectroscopic Correlation
The foundational step in characterizing any new thiophene derivative is the unambiguous determination of its chemical structure. While experimental techniques provide the primary evidence, computational methods offer a powerful means of confirmation and deeper insight into the molecule's electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the connectivity of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used. For complex structures, 2D NMR techniques like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.[5]
-
Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to assign signals to specific nuclei within the proposed structure.[6]
Computational Protocol: NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT), is the most common approach for calculating NMR chemical shifts.
-
Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[7][8] The solvent can be modeled implicitly using a polarizable continuum model (PCM).
-
NMR Calculation: Using the optimized geometry, perform a GIAO-DFT calculation with the same or a larger basis set.
-
Data Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard (e.g., TMS) using the equation: δ_sample = σ_TMS - σ_sample.
Cross-Validation in Action
A strong correlation between experimental and calculated chemical shifts provides high confidence in the structural assignment.[9] Discrepancies can often be attributed to conformational flexibility, intermolecular interactions (like hydrogen bonding), or limitations of the computational model.[10] It's crucial to note that while trends are often well-reproduced, achieving absolute agreement to within 0.1 ppm can be challenging.[11][12]
Table 1: Example Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Hypothetical Thiophene Derivative
| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H-3 (thiophene) | 7.85 | 7.92 | +0.07 |
| H-4 (thiophene) | 7.15 | 7.20 | +0.05 |
| -CH₂- | 4.20 | 4.15 | -0.05 |
| -CH₃ | 1.25 | 1.28 | +0.03 |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch, N-H stretch, C-S stretch).[13]
Computational Protocol: Vibrational Frequency Calculation
-
Geometry Optimization: As with NMR, the first step is to obtain the optimized ground-state geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structure. This computes the harmonic vibrational frequencies and their corresponding IR intensities. It is critical that no imaginary frequencies are present, as this confirms the structure is a true energy minimum.
-
Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are often multiplied by a scaling factor (typically 0.95-0.98 for B3LYP functionals) to improve agreement with experimental data.[14]
Cross-Validation in Action
The comparison validates the presence of key functional groups. For instance, the experimental observation of a strong band around 1700 cm⁻¹ should be matched by a calculated vibrational mode with high IR intensity in the same region, corresponding to a C=O stretch.[15] This cross-validation confirms both the experimental assignment and the accuracy of the computational model.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are closely tied to its conjugated π-system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity (ε). These peaks typically correspond to π→π* and n→π* transitions.[6][16]
Computational Protocol: Excited State Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra.[17]
-
Geometry Optimization: Obtain the optimized ground-state geometry.
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized structure to compute the vertical excitation energies, corresponding wavelengths, and oscillator strengths (which are related to absorption intensity).[18] The choice of functional can be critical.[19]
-
Spectral Simulation: The calculated transitions (stick spectra) can be convoluted with Gaussian or Lorentzian functions to generate a simulated spectrum for easier comparison with the experimental curve.[20]
Trustworthiness and Caveats
While TD-DFT is powerful, it has known limitations, particularly for thiophene-based systems where it can sometimes incorrectly order the lowest ππ* excited states or misrepresent their character.[21] Therefore, it is crucial to compare the simulated spectrum with experimental data critically.[22][23] Good agreement on λ_max for the lowest energy transition provides confidence in the model's ability to describe the HOMO-LUMO gap, a key parameter in materials science.[24][25]
Table 2: Example Comparison of Experimental and Calculated UV-Vis Data
| Parameter | Experimental | Calculated (TD-DFT/B3LYP) |
| λ_max (nm) | 352 | 345 |
| Transition | π→π* | HOMO → LUMO |
Part 2: Probing Biological Interactions with Molecular Docking
For thiophene derivatives designed as potential drugs, understanding their interaction with biological targets is paramount. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a receptor.
Caption: Workflow for molecular docking and experimental validation.
Computational Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a low-energy 3D conformation of the thiophene derivative.
-
Docking Simulation: Using software like AutoDock, Glide, or MOE, dock the ligand into the defined active site of the receptor.[26][27] The program samples many possible conformations and orientations (poses) of the ligand.
-
Scoring and Analysis: The poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.[28]
Experimental Protocol: In Vitro Biological Assay
The specific assay depends on the target. For an enzyme inhibitor, this would involve measuring the enzyme's activity in the presence of varying concentrations of the thiophene derivative to determine the half-maximal inhibitory concentration (IC₅₀).[2]
Cross-Validation in Action
The primary cross-validation is the correlation between the calculated binding scores and the experimentally measured biological activity (e.g., IC₅₀ values). A strong correlation (e.g., lower binding energy corresponding to lower IC₅₀) suggests that the computational model is a good predictor of activity for that class of compounds.[29] This validated model can then be used to screen virtual libraries of new thiophene derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.[24]
Part 3: Electrochemical Properties for Materials Science
For applications in organic electronics, the electrochemical properties, such as oxidation and reduction potentials, are critical. These are directly related to the HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Setup: Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The thiophene derivative is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The voltammogram shows peaks corresponding to oxidation and reduction events.
-
Analysis: From the onset potentials of the oxidation (E_ox) and reduction (E_red) waves, the HOMO and LUMO energy levels can be estimated relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Computational Protocol: HOMO/LUMO Energy Calculation
-
Geometry Optimization: Optimize the geometry of the neutral molecule, the radical cation, and the radical anion using DFT.
-
Energy Calculation: The ionization potential (IP) and electron affinity (EA) can be calculated from the energy differences:
-
IP = E(cation) - E(neutral)
-
EA = E(neutral) - E(anion)
-
-
Correlation: The HOMO energy is correlated with the negative of the IP (-IP), and the LUMO energy is correlated with the negative of the EA (-EA). These can then be compared to the values derived from CV.[30]
Cross-Validation in Action
A linear correlation between the experimentally determined redox potentials and the computationally calculated HOMO/LUMO energies across a series of thiophene derivatives validates the theoretical model.[31] This allows for the in silico design of new materials with tailored electronic properties for applications in devices like organic solar cells or field-effect transistors.[18][32]
Conclusion: A Unified Framework for Confident Discovery
References
-
Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry, 39(1). Available at: [Link]
-
Al-Rashood, S. T., et al. (2019). Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Mini-Reviews in Medicinal Chemistry, 19(10), 833-841. Available at: [Link]
-
Hafez, H. N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6649. Available at: [Link]
-
Pradhan, S., et al. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Pradhan, S., et al. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Taylor & Francis Online. Available at: [Link]
-
Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. Available at: [Link]
-
Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6143-6161. Available at: [Link]
-
Gökçe, H., et al. (2021). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1869. Available at: [Link]
-
Zhang, J., et al. (2016). Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules. The Journal of Physical Chemistry C, 120(8), 4273-4282. Available at: [Link]
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. Available at: [Link]
-
Li, Y., et al. (2018). Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. Journal of Chemistry, 2018, 1-8. Available at: [Link]
-
Fatima, A., et al. (2021). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Polycyclic Aromatic Compounds, 43(6), 5143-5165. Available at: [Link]
-
Pramodh, B., et al. (2021). Synthesis, structure, quantum computational and biological studies of novel thiophene derivatives. Journal of Molecular Structure, 1229, 129587. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical spectra of thiophene, compared to the experimental... ResearchGate. Available at: [Link]
-
Mignolet, B., et al. (2024). The “simple” photochemistry of thiophene. The Journal of Chemical Physics, 161(11), 114305. Available at: [Link]
-
Anan, J., et al. (2024). A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Computational and Theoretical Chemistry, 1237, 114633. Available at: [Link]
-
Atzori, M., et al. (2018). Thiophene-benzoquinones: synthesis, crystal structures and preliminary coordination chemistry of derived anilate ligands. Dalton Transactions, 47(1), 133-144. Available at: [Link]
-
Zhang, J., et al. (2016). Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules. ACS Figshare. Available at: [Link]
-
Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]
-
Saeed, B. A., et al. (2018). NMR, MP2, and DFT study of thiophenoxyketenimines (o-thio-Schiff bases): Determination of the preferred form. Magnetic Resonance in Chemistry, 56(3), 172-182. Available at: [Link]
- CoLab. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. CoLab.
-
ResearchGate. (2025). Challenges in Computational Organic Chemistry. ResearchGate. Available at: [Link]
-
Faber, C., et al. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters, 5(20), 3584-3589. Available at: [Link]
-
Ortica, F., et al. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. Molecules, 29(1), 113. Available at: [Link]
-
ResearchGate. (2021). (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Cheng, G.-J., et al. (2015). Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions. The Journal of Organic Chemistry, 80(23), 11549-11566. Available at: [Link]
-
Cheng, G.-J., et al. (2015). Computational organic chemistry: bridging theory and experiment in establishing the mechanisms of chemical reactions. PubMed. Available at: [Link]
-
Grabe, B. (1964). A THEORETICAL STUDY OF THE UV SPECTRA OF DITHIENYLS AND THIOPHENE. ElectronicsAndBooks. Available at: [Link]
-
Wang, H., et al. (2021). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A, 9(16), 10243-10249. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Electrochemical Properties of Thiophene-Based Polymers As Organic Cathode Materials for Lithium-Ion Batteries. ResearchGate. Available at: [Link]
-
Lin, I. J. B. (2017). Great Challenges in Organic Chemistry. Journal of the Chinese Chemical Society, 64(7), 715-716. Available at: [Link]
-
Gagliardi, L., et al. (2014). Computational Investigation on the Spectroscopic Properties of Thiophene Based Europium β-Diketonate Complexes. Journal of Chemical Theory and Computation, 10(4), 1599-1608. Available at: [Link]
-
American Chemical Society. (2017). What are the major challenges facing organic chemistry researchers?. YouTube. Available at: [Link]
-
Sutton, C., et al. (2015). A Joint Theoretical and Experimental Characterization of Two Acene-Thiophene Derivatives. The Journal of Physical Chemistry A, 119(29), 8037-8045. Available at: [Link]
-
El-Metwaly, N., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27361. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6143-6161. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 7. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. NMR, MP2, and DFT study of thiophenoxyketenimines (o-thio-Schiff bases): Determination of the preferred form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pure.uj.ac.za [pure.uj.ac.za]
- 19. Computational Investigation on the Spectroscopic Properties of Thiophene Based Europium β-Diketonate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives [cjcu.jlu.edu.cn]
- 23. mdpi.com [mdpi.com]
- 24. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Computational organic chemistry: bridging theory and experiment in establishing the mechanisms of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Great Challenges in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. m.youtube.com [m.youtube.com]
A Researcher's Guide to Evaluating the Efficacy of Novel Thiophene-Based Schiff Bases Against Drug-Resistant Microbial Strains
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The waning efficacy of conventional antibiotics against multidrug-resistant (MDR) pathogens necessitates an urgent and innovative approach to drug discovery. In this landscape, heterocyclic compounds have emerged as a promising frontier. Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2]
This guide focuses on a specific, promising subclass: thiophene-based Schiff bases. These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, offer vast structural diversity and have demonstrated significant antimicrobial potential.[3][4] We will use the representative molecule, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene , to illustrate a comprehensive framework for evaluating the efficacy of this chemical class against clinically relevant, drug-resistant microbial strains. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks required to assess the potential of these novel agents.
Part 1: The Scientific Rationale - Why Thiophene-Based Schiff Bases?
The therapeutic potential of thiophene derivatives is well-documented.[5] The core thiophene ring can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a Schiff base (azomethine) linkage (-C=N-) is a key strategic choice. This group is not merely a linker; the imine nitrogen is crucial for biological activity, often acting as a key coordination site for metal ions or forming hydrogen bonds with active site residues of microbial enzymes.[3][4]
For our model compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, the key structural features are:
-
2-Aminothiophene Core: A foundational building block known to be a precursor for many biologically active molecules.[2]
-
Cyano Group (-CN): A strong electron-withdrawing group that can modulate the electronic properties of the thiophene ring and participate in target binding.
-
Schiff Base Linkage: Provides structural rigidity and a site for potential interactions with biological targets.
-
Benzhydrylidene Moiety: Two phenyl rings that introduce significant lipophilicity, which can be critical for penetrating the complex cell envelopes of bacteria, particularly Gram-negative strains.[1]
Proposed Mechanism of Action: A Multi-Target Hypothesis
While the precise mechanism for any novel compound must be determined experimentally, literature on related thiophene derivatives suggests several plausible pathways. A primary proposed mechanism involves the disruption of the bacterial cell envelope.[5][6] Some thiophenes have been shown to increase the permeability of the bacterial membrane, leading to leakage of essential intracellular components and ultimately, cell death.[5][6] Molecular docking studies on similar compounds suggest strong binding affinity to outer membrane proteins (OMPs), which could disrupt their function in nutrient transport and maintaining structural integrity.[5][6]
Another potential target is microbial DNA synthesis. The planar aromatic structure of the thiophene and associated phenyl rings could allow the molecule to intercalate with DNA, interfering with replication and transcription. Furthermore, some Schiff bases are known to inhibit key enzymes like D-alanine ligase, which is essential for peptidoglycan synthesis in the bacterial cell wall.[7][8]
Below is a diagram illustrating these potential mechanisms.
Caption: Hypothetical mechanisms of action for a thiophene-based Schiff base.
Part 2: A Validated Experimental Workflow for Efficacy Evaluation
Objectively evaluating a novel antimicrobial agent requires a systematic, multi-step approach. This workflow is designed to move from broad screening to more detailed characterization, ensuring that resources are focused on the most promising candidates. Each step includes critical controls to ensure the trustworthiness and reproducibility of the data.
Caption: A systematic workflow for evaluating novel antimicrobial compounds.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the foundational metric for assessing antimicrobial potency. The broth microdilution method is a standardized and widely accepted technique.[7][8]
Objective: To determine the MIC of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene against a panel of drug-resistant bacteria.
Materials:
-
Test Compound (TC), dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates (U-bottom, sterile).
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Colistin-resistant E. coli).
-
Standard-of-care antibiotic controls (e.g., Vancomycin for MRSA, Colistin for E. coli).
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Serial Dilution:
-
In well 1, add 100 µL of the TC stock solution (pre-diluted in CAMHB to the desired starting concentration, e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
-
Control Setup: Prepare parallel dilutions for the standard-of-care antibiotics and a solvent control (DMSO) to ensure the solvent itself has no antimicrobial activity at the concentrations used.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Part 3: Comparative Performance Analysis
The true measure of a novel compound's potential lies in its performance relative to existing treatments. Data should be organized to facilitate direct comparison.
Table 1: Hypothetical MIC Data Comparison
This table presents hypothetical, yet plausible, MIC values for our model compound against key drug-resistant pathogens, compared with standard antibiotics. The values are based on published data for similar thiophene derivatives.[5][6]
| Microbial Strain | Organism Type | Resistance Profile | 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (µg/mL) | Vancomycin (µg/mL) | Colistin (µg/mL) |
| S. aureus (MRSA) ATCC 43300 | Gram-positive | Methicillin-Resistant | 8 | 1 | >128 |
| E. faecium (VRE) ATCC 51559 | Gram-positive | Vancomycin-Resistant | 16 | >256 | >128 |
| E. coli NDM-1 | Gram-negative | Carbapenem/Colistin-R | 16 | >256 | 32 |
| A. baumannii Col-R | Gram-negative | Colistin-Resistant | 8 | >256 | 64 |
Interpretation of Data:
-
The model compound shows promising activity against both Gram-positive (MRSA, VRE) and Gram-negative pathogens.
-
Notably, its efficacy against the colistin-resistant E. coli and A. baumannii strains at 16 µg/mL and 8 µg/mL, respectively, is significant, as these are critical treatment challenges.[6] While not as potent as the gold-standard drugs against their susceptible targets (e.g., Vancomycin vs. MRSA), its broad-spectrum activity against highly resistant strains marks it as a valuable lead for further development.
Time-Kill Curve Analysis
A time-kill assay reveals the dynamics of antimicrobial action over time. The results demonstrate whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bactericidal effects are often preferred for treating severe infections. Studies on other thiophene derivatives have demonstrated bactericidal effects against resistant strains.[5][6] A typical experiment would expose a standardized bacterial culture to the compound at concentrations of 1x, 2x, and 4x the MIC, with colony counts performed at set time points over 24 hours. A ≥3-log10 reduction in CFU/mL is the standard definition of bactericidal activity.
Conclusion and Future Directions
The evaluation framework presented here provides a robust pathway for assessing the antimicrobial efficacy of novel compounds like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. The thiophene scaffold, particularly when functionalized as a Schiff base, represents a promising area for the discovery of new agents active against drug-resistant pathogens.[9]
The hypothetical data suggests that our model compound is a viable candidate for further investigation. The logical next steps in the drug development pipeline would include cytotoxicity assays against mammalian cell lines to determine a therapeutic index, in vivo efficacy studies in animal infection models, and further mechanistic studies to confirm its molecular target(s). This systematic process of evaluation is paramount to identifying and advancing the next generation of life-saving antibiotics.
References
-
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Source: PubMed URL: [Link]
-
Title: Antimicrobial metal-based thiophene derived compounds. Source: PubMed URL: [Link]
-
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: PubMed Central URL: [Link]
-
Title: Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Source: MDPI URL: [Link]
-
Title: Antimicrobial metal-based thiophene derived compounds. Source: PubMed Central URL: [Link]
-
Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Source: ACS Omega URL: [Link]
-
Title: Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
Sources
- 1. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene for Laboratory Professionals
Hazard Assessment: A Sum of its Parts
The disposal protocol for any compound must begin with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, we must assess the risks associated with its structural components.
-
Thiophene Moiety: Thiophene and its derivatives are known to be flammable liquids and can be absorbed through the skin.[2] They are irritants to the skin, eyes, and respiratory system.[2][3] Upon combustion, thiophenes can release toxic gases, including sulfur oxides.[2][3][4] Furthermore, they are known to react violently with strong oxidizing agents.[5]
-
Cyano (Nitrile) Group: The presence of a cyano group necessitates handling this compound as a potential cyanide source. While the nitrile group itself is not as acutely toxic as inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[6][7] All cyanide-containing wastes must be managed as hazardous waste and stored separately from acids.[6][7]
-
Benzhydryl Group: This group consists of two benzene rings attached to a single carbon. Aromatic compounds are often flammable, and many are classified as hazardous.[8][9] Special incineration is often required for the disposal of aromatic compounds to ensure complete destruction.[9]
Based on this analysis, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene must be treated as a flammable, irritant, and toxic hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the appropriate PPE is worn. This is a non-negotiable standard for minimizing exposure risk.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption.[10][11] |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes from splashes or airborne particles.[12][13] |
| Body Protection | A fully fastened, flame-resistant laboratory coat | To protect skin and clothing from contamination.[12] |
| Respiratory Protection | Work within a certified chemical fume hood | To prevent inhalation of any vapors or aerosols.[2][7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste stream segregation . Never mix this waste with general laboratory trash or other, incompatible chemical waste streams.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. The container should be made of a material compatible with organic solvents.
-
Labeling: The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene"
-
The primary hazards: "Flammable, Toxic, Irritant"
-
A warning: "Do Not Mix With Acids "[7]
-
-
Segregation of Waste Types:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, paper towels, and spent silica gel, in a dedicated solid waste container.[6][7]
-
Liquid Waste: Collect any solutions containing the compound in a separate, dedicated liquid waste container. If the compound was used in a non-halogenated solvent (e.g., ethanol, hexane, toluene), it should go into a "Non-Halogenated Organic Waste" stream. If a halogenated solvent (e.g., dichloromethane, chloroform) was used, it must be collected in a "Halogenated Organic Waste" container.[14][15]
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain. Aqueous waste from work-up procedures must be collected as hazardous aqueous waste.
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation workflow for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials, especially acids and strong oxidizing agents.[5][7]
-
Contact EHS: Once your waste container is full or you have completed your project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[14]
-
Do Not Attempt Neutralization: Do not attempt to chemically neutralize or treat the waste yourself. The cyano group presents significant risks; oxidation procedures for cyanides require specific reagents, pH control, and expertise to avoid the production of toxic byproducts.[16][17] This process should only be carried out by trained professionals at a licensed hazardous waste facility.
Spill and Decontamination Procedures
Accidents can happen. A clear and immediate response plan is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an absorbent material, such as activated charcoal adsorbent or a spill kit designed for chemical spills, to absorb the spilled material.[2]
-
Decontamination:
-
Disposal: All contaminated wipes and absorbent materials must be placed in the designated "Hazardous Solid Waste" container.[6][7]
-
EVACUATE: Immediately evacuate the area.[6]
-
ALERT: Alert your supervisor and call your institution's emergency number or 911. Inform them of the nature of the chemical spill.[6][7]
-
SECURE: Prevent entry to the affected area.
-
ASSIST: Remain nearby to advise emergency responders, but do not re-enter the area.
-
Rinse glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the appropriate hazardous liquid waste container.
-
Wash the glassware with a pH 10 buffer solution, followed by a 10% bleach solution, and finally with soap and water.[6][7] All cleaning activities should be conducted within a fume hood.[7]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the handling and disposal of novel research compounds like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene are managed responsibly and without incident. Always prioritize safety and, when in doubt, consult your institution's EHS department.
References
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . (2018-06-20). [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . [Link]
-
HAZARD SUMMARY - Thiophene . NJ.gov. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Thiophene - Sciencemadness Wiki . (2022-01-02). [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . (2025-08-20). [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). [Link]
Sources
- 1. 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene - Safety Data Sheet [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 5. THIOPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [oxfordlabfinechem.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
